beta-D-Glucopyranosylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-VFUOTHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223153 | |
| Record name | Glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7284-37-9 | |
| Record name | Glucopyranosylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of beta-D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
beta-D-Glucopyranosylamine is a monosaccharide derivative that serves as a versatile building block in glycochemistry and a key intermediate in various biological and industrial processes. As the product of the condensation of glucose with ammonia, it represents the simplest glycosylamine and is a precursor to a wide array of more complex glycoconjugates. Its inherent reactivity and structural similarity to natural carbohydrates make it a compound of significant interest in drug discovery, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, reactivity, and its role in biological systems.
Physicochemical Properties
The fundamental physical and chemical properties of this compound and its N-acetyl derivative are summarized below. While specific quantitative data for the parent compound is limited in publicly available literature, data for the closely related beta-D-glucosamine and the N-acetyl derivative provide valuable insights.
| Property | This compound | 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine | beta-D-Glucosamine |
| Molecular Formula | C₆H₁₃NO₅[1] | C₈H₁₆N₂O₅ | C₆H₁₃NO₅ |
| Molecular Weight | 179.17 g/mol [1] | 220.22 g/mol | 179.17 g/mol [2] |
| Melting Point | Not reported | 60 °C; decomposes at 103-112 °C[3] | 88 °C[2] |
| Specific Rotation ([α]D) | Not reported | Not reported | Not reported for the amine, but for β-D-glucopyranose: +18.7°[4] |
| Solubility | Soluble in water | Practically insoluble in water[5] | Soluble in water |
| Appearance | Crystalline solid | White powder[3] | Crystalline solid |
Synthesis and Purification
The primary route for the synthesis of this compound involves the reaction of D-glucose with an amine source, typically ammonia or an ammonium salt. Several methods have been reported, with variations in reaction conditions and yields.
Experimental Protocol: Synthesis from D-Glucose and Ammonium Bicarbonate
This protocol is adapted from a widely used method for the synthesis of glycosylamines.[6]
Materials:
-
D-glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Concentrated ammonia solution (NH₄OH)
-
Methanol
-
Diethyl ether
Procedure:
-
A solution of D-glucose (e.g., 10 g) in a minimal amount of water is prepared.
-
To this solution, a saturated aqueous solution of ammonium bicarbonate is added, followed by concentrated ammonia solution. The reaction is typically carried out in a sealed vessel.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) for a specified period (e.g., 24-48 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.
-
The resulting residue is triturated with methanol to induce crystallization. The crude product is collected by filtration.
Experimental Protocol: Purification by Recrystallization
Purification of the crude this compound can be achieved by recrystallization.[7][8]
Procedure:
-
The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., methanol/water or ethanol/water).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The purified crystals are dried under vacuum to yield pure this compound.
Workflow for the synthesis and purification of this compound.
Spectral Properties
Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.5 (d, J ≈ 8.5 Hz) | ~85 |
| 2 | ~2.8 | ~58 |
| 3 | ~3.5 | ~75 |
| 4 | ~3.4 | ~72 |
| 5 | ~3.4 | ~78 |
| 6 | ~3.8, ~3.7 | ~63 |
Note: These are predicted values and may vary based on experimental conditions.
Reactivity and Stability
The chemical behavior of this compound is dictated by the presence of the nucleophilic amino group at the anomeric center and the multiple hydroxyl groups on the pyranose ring.
N-Acylation
The primary amino group is readily acylated by various acylating agents, such as acyl chlorides and anhydrides, to form stable N-acyl-beta-D-glucopyranosylamines.[4] This reaction is fundamental to the synthesis of a wide range of derivatives with diverse biological activities. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism of N-acylation of this compound.
Maillard Reaction
In the presence of reducing sugars, amino compounds like this compound can participate in the Maillard reaction, a complex series of reactions that lead to the formation of a wide variety of products, including brown pigments (melanoidins) and flavor compounds.[9][10][11] This reaction is of great importance in food chemistry. The initial step involves the condensation of the amino group with the carbonyl group of a reducing sugar to form a Schiff base, which then rearranges to an Amadori product.[10]
Stability
Glycosylamines are generally unstable in aqueous solutions, particularly under acidic conditions, where they can hydrolyze back to the parent sugar and amine.[12] The stability is influenced by pH, temperature, and the nature of the substituents on the sugar and the amine.
Biological Relevance and Drug Development
This compound and its derivatives have garnered significant attention in the field of drug development, primarily as inhibitors of enzymes involved in carbohydrate metabolism.
Inhibition of Glycogen Phosphorylase
A prominent example is the inhibition of glycogen phosphorylase (GP), a key enzyme in the regulation of blood glucose levels.[6][10][13] N-acyl derivatives of this compound have been shown to be potent inhibitors of GP.[13] These compounds act as glucose analogs, binding to the catalytic site of the enzyme and stabilizing its inactive T-state conformation.[13] This allosteric inhibition prevents the breakdown of glycogen to glucose-1-phosphate, thereby reducing glucose production.
Inhibition of Glycogen Phosphorylase by N-Acyl-beta-D-glucopyranosylamine.
Conclusion
This compound is a fundamental molecule in carbohydrate chemistry with significant implications for biological and pharmaceutical research. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse range of glycoconjugates. The ability of its derivatives to act as potent enzyme inhibitors, particularly in the context of glycogen metabolism, highlights its potential as a scaffold for the design of novel therapeutic agents. Further exploration of its properties and applications will undoubtedly continue to fuel advancements in glycobiology and drug discovery.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. beta-D-Glucosamine | C6H13NO5 | CID 441477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pure beta-D-glucopyranose has a specific rotation of [alpha]=+18.7, the a.. [askfilo.com]
- 5. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose analogue inhibitors of glycogen phosphorylase: from crystallographic analysis to drug prediction using GRID force-field and GOLPE variable selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 12. researchgate.net [researchgate.net]
- 13. N-acetyl-beta-D-glucopyranosylamine: a potent T-state inhibitor of glycogen phosphorylase. A comparison with alpha-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
beta-D-Glucopyranosylamine chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of this compound. It is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this fundamental glycosylamine.
Chemical Structure and Stereochemistry
This compound is a monosaccharide derivative in which the anomeric hydroxyl group of beta-D-glucose is replaced by an amino group. Its structure is fundamental to the synthesis of a wide range of biologically active compounds and glycoconjugates.
The molecule consists of a six-membered tetrahydropyran ring, referred to as a pyranose ring. The stereochemistry is defined by two key features:
-
"D" Configuration : This designation refers to the configuration at the stereocenter furthest from the anomeric carbon (C1), which is C5. In D-glucose and its derivatives, the hydroxyl group (or in this case, the -CH₂OH group) on C5 is on the same side as the hydroxyl group on the chiral carbon of D-glyceraldehyde in a Fischer projection, conventionally drawn to the right.
-
"beta (β)" Anomer : This describes the stereochemistry at the anomeric carbon (C1). In the β anomer of D-sugars, the amino group at C1 is in the equatorial position, pointing "up" on the same side of the ring as the -CH₂OH group at C5 in the standard chair conformation. The α anomer, by contrast, would have the amino group in the axial position.
The most stable conformation for the pyranose ring is the chair conformation, specifically the ⁴C₁ chair, where C4 is above and C1 is below the plane of the ring.[1]
Caption: Chair conformation of this compound.
Quantitative Structural Data
Crystallographic Data (Reference)
The following table summarizes typical bond lengths and angles for a pyranose ring, based on crystallographic data of related glycosylamines. These values are representative and can vary slightly between different derivatives and crystal packing environments.
| Parameter | Typical Value (Å or °) | Atoms Involved |
| Bond Lengths | ||
| C-C (ring) | 1.52 - 1.54 Å | C1-C2, etc. |
| C-O (ring) | 1.42 - 1.44 Å | C1-O5, C5-O5 |
| C1-N (anomeric) | ~1.46 Å | C1-N |
| C-O (hydroxyl) | 1.41 - 1.43 Å | C2-O2, etc. |
| Bond Angles | ||
| C-O-C (ring) | ~113° | C5-O5-C1 |
| O-C-C (ring) | 108 - 112° | O5-C1-C2, etc. |
| C-C-C (ring) | 109 - 112° | C1-C2-C3, etc. |
Data are generalized from crystallographic studies of related compounds such as 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine.[1]
NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of glycosylamines in solution. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment and the dihedral angles between protons, respectively.
The following data is for this compound uronic acid, a closely related analogue, and provides a strong indication of the expected values for the target molecule.[2][3]
| Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling Constants (J, Hz) |
| H-1 | ~4.5 - 4.8 | ~85 - 88 | J₁,₂ ≈ 8-9 Hz (trans-diaxial) |
| H-2 | ~3.0 - 3.2 | ~74 - 76 | J₂,₃ ≈ 9-10 Hz |
| H-3 | ~3.4 - 3.6 | ~77 - 79 | J₃,₄ ≈ 9-10 Hz |
| H-4 | ~3.3 - 3.5 | ~71 - 73 | J₄,₅ ≈ 9-10 Hz |
| H-5 | ~3.6 - 3.8 | ~77 - 79 | - |
| H-6a/b | ~3.7 - 3.9 | ~62 - 64 | - |
Note: Data acquired in D₂O. Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.[2] The large coupling constant between H-1 and H-2 (J₁,₂) is characteristic of a trans-diaxial relationship, which definitively confirms the β-anomeric configuration.
Experimental Protocols
Synthesis of this compound
A common and efficient method for synthesizing beta-D-glucopyranosylamines involves the reaction of the parent sugar with a saturated aqueous solution of an ammonium salt, such as ammonium bicarbonate or ammonium carbamate.[4] This approach often avoids the need for complex protective group chemistry.[5][6]
General Protocol:
-
Dissolution: D-glucose is dissolved in a saturated aqueous solution of ammonium carbamate.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 24 hours). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or NMR.
-
Equilibrium: The reaction typically results in an equilibrium mixture containing the desired β-glycosylamine, a smaller fraction of the α-anomer (around 7-8%), and potentially minor byproducts like bis(β-D-glucopyranosyl)amine.[4][6]
-
Work-up and Purification: Upon completion, the volatile ammonium salts are removed under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to isolate the this compound.
Caption: Workflow for synthesis and characterization.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure, stereochemistry, and purity of the product.
-
Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., D₂O). 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.
-
Analysis: The β-configuration is confirmed by the large axial-axial coupling constant (J ≈ 8-9 Hz) between H-1 and H-2. The full proton and carbon spectra are assigned using 2D correlation experiments.[2]
X-ray Crystallography:
-
Purpose: To determine the precise three-dimensional structure, including bond lengths, bond angles, and conformation in the solid state.
-
Methodology:
-
Crystallization: Single crystals of the compound are grown, often by slow evaporation of a solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.[1]
-
-
Analysis: The resulting structural model confirms the ⁴C₁ chair conformation and the β-anomeric nature of the glycosylamine.[1]
Application in Drug Development
This compound serves as a crucial synthetic intermediate for creating more complex molecules with therapeutic potential. Its amino group provides a convenient handle for derivatization. For example, N-acyl derivatives of this compound have been synthesized and investigated as inhibitors of human liver glycogen phosphorylase, a key target for the management of type 2 diabetes.[7] The pyranose ring acts as a scaffold that mimics the natural substrate, while the attached N-acyl group can be modified to optimize binding to the target enzyme's active site.
Caption: Use of this compound in synthesis.
References
- 1. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to beta-D-Glucopyranosylamine: Discovery, Synthesis, and Properties
This technical guide provides a comprehensive overview of beta-D-Glucopyranosylamine, a foundational molecule in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the history, synthesis, and physicochemical properties of this compound and its derivatives.
Discovery and History
The history of this compound is rooted in the early explorations of carbohydrate chemistry. While a definitive singular "discovery" is not well-documented, the foundational work on the synthesis of glycosylamines was laid in the early 20th century. Key contributions that paved the way for the understanding and preparation of these compounds include the work of Brigl and Keppler, first reported in Hoppe-Seyler's Zeitschrift für Physiologische Chemie in 1929.[1] Their investigations into carbohydrates and their derivatives were instrumental in establishing methods for the formation of the glycosidic amine linkage.
Further advancements in the synthesis and characterization of related compounds were made by researchers such as Niemann and Hays, whose work on N-acetyl-d-glucosamine was published in the Journal of the American Chemical Society in 1940.[2] These early studies established the fundamental principles for the synthesis of glycosylamines, which are now recognized as important intermediates in the synthesis of a wide range of biologically active molecules.[3]
Physicochemical Properties
This compound is a white, crystalline solid. Its structure, consisting of a glucose molecule with an amino group at the anomeric carbon, makes it a chiral and highly functionalized molecule. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₅ | [4][5] |
| Molecular Weight | 179.17 g/mol | [4][5] |
| CAS Number | 7284-37-9 | [4] |
| Appearance | White powder | [6] |
| Solubility | Soluble in water. | [7] |
| Melting Point | Data for the parent compound is not readily available. The related compound, 2-acetamido-2-deoxy-β-D-glucopyranosylamine, has a melting point of 60 °C. | [6] |
Spectroscopic Data:
Detailed spectroscopic data for the parent this compound is not consistently reported in readily available literature. However, extensive NMR and IR studies have been conducted on its parent monosaccharide, D-glucose, and its N-acetylated derivatives, providing a strong basis for the characterization of this compound.
¹H and ¹³C NMR Spectroscopy: The NMR spectra of D-glucopyranose have been thoroughly assigned.[3][8][9] For beta-D-glucopyranose, the anomeric proton (H-1) typically appears as a doublet around 4.5-4.7 ppm with a coupling constant (J) of approximately 8 Hz, characteristic of a trans-diaxial relationship with H-2. The corresponding anomeric carbon (C-1) resonates around 97-98 ppm.[3] Upon amination at the C-1 position to form this compound, shifts in these key signals are expected.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorptions for O-H, N-H, C-H, and C-O bonds. Broad absorptions in the region of 3200-3600 cm⁻¹ would correspond to O-H and N-H stretching vibrations. C-H stretching vibrations are typically observed between 2800 and 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-O stretching and various bending vibrations, which are characteristic of the pyranose ring structure.[10][11]
Synthesis of this compound
The synthesis of glycosylamines can be achieved through the reaction of a reducing sugar with an amine. A common and effective method for the preparation of this compound involves the reaction of D-glucose with ammonia in the presence of ammonium bicarbonate.
Experimental Protocol
The following protocol is based on established methods for the synthesis of glycosylamines.[12]
Materials:
-
D-Glucose
-
Ammonium bicarbonate
-
Concentrated aqueous ammonia
-
Methanol
-
Ethanol
Procedure:
-
Dissolve D-glucose in a minimal amount of water.
-
To this solution, add a concentrated aqueous solution of ammonia followed by one equivalent of ammonium bicarbonate.
-
Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for an extended period (e.g., 36 hours) to ensure the quantitative formation of the glycosylamine.[12]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, remove the volatile reagents (ammonia and ammonium bicarbonate) by lyophilization or evaporation under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Diagram of the Synthesis Workflow:
Biological Significance and Applications
While specific signaling pathways for the parent this compound are not extensively described in the current literature, glycosylamines, in general, are of significant interest in medicinal chemistry and drug development. They serve as versatile building blocks for the synthesis of a wide array of glycoconjugates with diverse biological activities.[3]
Derivatives of this compound have been investigated for various therapeutic applications, including their potential as:
-
Enzyme inhibitors: N-substituted derivatives have been synthesized as potential metabolic inhibitors.[13]
-
Antimicrobial agents: Certain glycosylamine derivatives have shown promise as antibacterial or antiviral drugs.
-
Drug delivery vehicles: The carbohydrate moiety can be used to target specific cells or tissues.
The amino group at the anomeric position provides a convenient handle for chemical modification, allowing for the attachment of various functional groups, peptides, or lipids to create novel therapeutic agents.
Conclusion
This compound is a molecule with a rich history in carbohydrate chemistry. While its direct biological roles are still an area of active investigation, its importance as a synthetic intermediate is well-established. The synthetic methodologies are well-developed, providing a reliable route to this valuable compound. Further research into the biological activities of this compound and its derivatives holds promise for the development of new therapeutic agents.
References
- 1. books.google.cn [books.google.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2-Acetamido-2-deoxy-b- D -glucopyranosylamine 97 HPLC 4229-38-3 [sigmaaldrich.com]
- 7. contaminantdb.ca [contaminantdb.ca]
- 8. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Presence of β-D-Glucopyranosylamine and Its Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucopyranosylamine and its derivatives are a fundamentally important class of molecules found throughout the natural world. While often present as complex conjugates, their core structure forms the basis of critical biological components. The most prominent natural occurrence of these derivatives is in the form of N-linked glycans, which are oligosaccharide chains attached to the amide nitrogen of asparagine residues in proteins. This N-glycosylation is a vital co- and post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1][2] Beyond their role in glycoproteins, simpler β-D-glucopyranosylamine derivatives are also found in plants and other organisms, often involved in metabolic and signaling pathways. This technical guide provides an in-depth exploration of the natural occurrence of β-D-glucopyranosylamine and its derivatives, detailing their biosynthesis, biological significance, and the experimental protocols for their study.
Natural Occurrence and Biological Significance
The vast majority of naturally occurring β-D-glucopyranosylamine derivatives are found as N-linked glycans on proteins. This modification is essential for the proper functioning of a vast array of proteins in eukaryotes and archaea, with a rarer occurrence in bacteria.[1]
N-Linked Glycans in Eukaryotes:
In eukaryotic cells, N-glycosylation is a complex process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[3] This process ensures the proper folding and quality control of newly synthesized proteins.[4] The attached N-glycans can also modulate the function of mature proteins, acting as switches for biological activity.[1] They are integral to cell-cell adhesion, immune responses, and signaling pathways.[1][5] The specific profile of N-glycans on a protein can vary depending on the cell type and physiological state, and alterations in glycosylation patterns are often associated with diseases such as cancer.[5][6]
Derivatives in Plants:
In addition to their presence in glycoproteins, simpler derivatives of β-D-glucopyranosylamine are found in plants. A notable example is β-D-glucopyranosyl abscisate, a conjugate of the plant hormone abscisic acid. This derivative is involved in the transport and storage of the hormone, playing a role in the plant's response to environmental stress.[7][8]
Quantitative Data on Natural Occurrence
The abundance and composition of β-D-glucopyranosylamine derivatives, particularly N-glycans, vary significantly across different organisms, tissues, and even individual proteins. The following tables summarize some quantitative data available in the literature.
Table 1: Relative Abundance of N-Glycan Types on a Therapeutic Monoclonal Antibody
| N-Glycan Type | Relative Abundance (%) |
| Fucosylated with one terminal galactose | 50 - 55 |
| Fucosylated with two terminal galactose units | 14 - 18 |
| Fucosylated with no terminal galactose | 27 - 31 |
| Sialylated glycans | Low levels |
| High-mannose (Man5) | Not significant |
Data synthesized from a study on a therapeutic monoclonal antibody.[9]
Table 2: Concentration of β-D-Glucopyranosyl Abscisate in Xanthium Leaves
| Condition | Concentration (nmol/g fresh weight) |
| Turgid leaves | 3.6 |
| Leaves after seven wilting-recovery cycles | 22.9 |
Data from a study on the quantification of β-D-glucopyranosyl abscisate in response to water stress.[7]
Table 3: Bioactivity of Selected Natural N-Glycoside Derivatives
| Compound | Source | Biological Activity | IC50 Value |
| Macrolobin | Macrolobium latifolium | Acetylcholinesterase inhibition | 0.8 µM |
| Uncinoside A | Selaginella uncinata | Anti-RSV activity | 6.9 µg/mL |
| Uncinoside B | Selaginella uncinata | Anti-RSV activity | 1.3 µg/mL |
Data from a review on naturally occurring chromone glycosides.[10]
Biosynthesis and Signaling Pathways
The biosynthesis of N-linked glycans is a highly regulated and complex pathway that is crucial for cellular function. Alterations in this pathway can lead to aberrant glycosylation, which is a hallmark of many diseases, including cancer.
N-Glycan Biosynthesis Pathway
The synthesis of N-linked glycans begins on the cytosolic face of the endoplasmic reticulum and continues within the ER lumen and the Golgi apparatus. A precursor oligosaccharide is assembled on a lipid carrier called dolichol phosphate and then transferred en bloc to nascent polypeptide chains. This precursor is subsequently trimmed and modified by a series of glycosidases and glycosyltransferases as the glycoprotein moves through the secretory pathway.
References
- 1. Glycosylation - Wikipedia [en.wikipedia.org]
- 2. N-glycosylation profiling of Proteins - Creative Proteomics [creative-proteomics.com]
- 3. Functional roles of <i>N</i>‐glycans in cell signaling and cell adhesion in cancer [ouci.dntb.gov.ua]
- 4. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional roles of N-glycans in cell signaling and cell adhesion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of N-glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Quantitation of β-d-Glucopyranosyl Abscisate from Leaves of Xanthium and Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to beta-D-Glucopyranosylamine (CAS: 7284-37-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-D-Glucopyranosylamine is a monosaccharide derivative that serves as a pivotal building block in carbohydrate chemistry. Its unique structure, featuring an amino group at the anomeric carbon, renders it a versatile precursor for the synthesis of a wide array of glycoconjugates, including N-acyl-beta-D-glucopyranosylamines and various enzyme inhibitors. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and a review of the biological activities associated with its derivatives, offering insights into its potential applications in drug discovery and development.
Core Compound Properties
This compound is the amine analog of beta-D-glucose, where the anomeric hydroxyl group is replaced by an amino group. This substitution significantly influences its chemical reactivity and stability.
| Property | Value | Source |
| CAS Number | 7284-37-9 | - |
| Molecular Formula | C6H13NO5 | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |
| Synonyms | 1-Amino-1-deoxy-beta-D-glucopyranose, Glucopyranosylamine | [2] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | [3] |
| Stability | Unstable in aqueous solutions, prone to hydrolysis and the formation of diglucosylamines in concentrated solutions. More stable as a carbamate salt. | [4] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of D-glucose with an ammonia source. Several methods have been developed to improve yield and purity, with a focus on aqueous reaction conditions.
Experimental Protocol: Aqueous Synthesis from D-Glucose
A patented method allows for the quantitative preparation of glucosylamine from glucose in an aqueous solution.[2]
Materials:
-
D-Glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Aqueous ammonia (16M)
-
Deionized water
Procedure:
-
Prepare a solution with the following concentrations:
-
D-Glucose: 0.2 M - 0.4 M
-
Ammonium bicarbonate: 0.2 M
-
Aqueous ammonia: 16 M
-
-
Maintain the reaction mixture at 42°C for 36 hours.
-
The resulting solution contains quantitatively formed glucosylamine, which can be used directly for subsequent reactions, such as acylation, after lyophilization.[2]
Reaction Kinetics and Yield Optimization
A systematic study on the synthesis of the related compound, β-D-glucopyranuronosylamine, in water provides valuable insights into the reaction kinetics.[3] The reaction of a sugar with ammonia and/or volatile ammonium salts in water yields a mixture of the β-glycosylamine and its corresponding carbamate.[3]
| Reaction Condition | Key Observations |
| Ammonia/Ammonium Salt Concentration | Higher concentrations generally lead to a faster conversion of the starting sugar.[3] |
| Ammonium Carbamate | The use of saturated ammonium carbamate results in the fastest reaction rates and the highest final yields of the glycosylamine/carbamate mixture.[3] |
| Reaction Time | For many protocols, significant yields are achieved after 24 hours.[3] |
| Byproducts | The formation of bis(β-D-glucopyranosyl)amine is generally low, typically less than 3%.[3] |
Chemical Reactivity and Derivatization
This compound is a key intermediate in the synthesis of N-acylglycosylamines, which have applications as detergents and potential enzyme inhibitors.[5] The amino group at the anomeric position is a potent nucleophile, readily reacting with acylating agents.[6]
Workflow for N-Acyl-beta-D-glucopyranosylamine Synthesis
The following diagram illustrates a typical workflow for the synthesis of N-acyl-beta-D-glucopyranosylamines starting from D-glucose.
Spectroscopic and Analytical Data
Detailed, publicly available spectroscopic data for this compound is limited. However, general characteristics can be inferred from studies on related glycosylamines.
| Technique | Expected Characteristics |
| ¹H NMR | The anomeric proton (H-1) is expected to appear as a doublet at a chemical shift distinct from the other sugar protons, with a coupling constant characteristic of the beta configuration. |
| ¹³C NMR | The anomeric carbon (C-1) will show a characteristic shift due to the attached nitrogen. |
| FTIR | The spectrum will exhibit characteristic broad O-H and N-H stretching bands, as well as C-H and C-O stretching vibrations typical of carbohydrates. The amide I and II bands will be absent in the free amine but prominent in its acylated derivatives.[1][7] |
| Mass Spectrometry | FAB-MS and other soft ionization techniques can be used to determine the molecular weight.[1] |
Biological Activity and Drug Development Potential
While direct evidence for the biological activity of the parent this compound is not extensively documented in peer-reviewed literature, its derivatives have shown significant biological effects, suggesting the potential of the core structure as a pharmacophore.
Enzyme Inhibition
Derivatives of this compound have been investigated as inhibitors of various enzymes.
-
Glycogen Phosphorylase: N-(β-d-glucopyranosyl)-imidazolecarboxamides, synthesized from per-O-acetylated β-d-glucopyranosylamine, have been identified as low micromolar inhibitors of glycogen phosphorylase, a target for the treatment of type 2 diabetes.[8]
-
Protein Phosphatase 1: N-acetyl-beta-D-glucopyranosylamine 6-phosphate, a metabolite of the N-acetylated derivative, is a specific inhibitor of the glycogen-bound form of protein phosphatase 1 (PP1).[1]
Antimicrobial and Anti-inflammatory Potential of Derivatives
There are anecdotal claims of antibacterial and antifungal properties of this compound, though these are not substantiated by primary scientific literature. However, various other glucosamine and glycoside derivatives have demonstrated such activities.
-
Antibacterial and Antifungal: 6-Sulfo-6-deoxy-D-glucosamine and its derivatives have shown in vitro antimicrobial activity.[9] Additionally, certain S-beta-D-glucosides of 4-mercaptopyrimidine have been synthesized and screened for antimicrobial activity.[8]
-
Anti-inflammatory: N-acetyl glucosamine (NAG) and its synthetic derivatives have demonstrated anti-inflammatory properties in mouse models by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
The general class of glycosylamines is known to be involved in biological processes like enzyme catalysis and signaling, making them of significant interest to the pharmaceutical industry.[6]
Conclusion
This compound is a valuable and reactive intermediate in carbohydrate chemistry. Its synthesis from readily available D-glucose provides a straightforward route to a range of N-linked glycoconjugates. While the biological activities of the parent compound require further investigation, the demonstrated efficacy of its derivatives as enzyme inhibitors and anti-inflammatory agents underscores the potential of the glucopyranosylamine scaffold in drug discovery and development. Further research into the direct biological effects of this compound and the development of robust analytical data will be crucial for fully realizing its therapeutic potential.
References
- 1. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 3. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of some S-beta-D-glucosides of 4-mercaptopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-glucopyranosylamine (CAS 7284-37-9) is a glycosylamine, a class of carbohydrate derivatives where an amino group is attached to the anomeric carbon. This seemingly simple structural modification of glucose leads to a molecule with distinct physical and chemical properties, making it a valuable building block in medicinal chemistry and a subject of interest in glycobiology. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Core Physical and Chemical Properties
This compound is a white to slightly yellow crystalline powder that is readily soluble in water.[1] Its fundamental properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 7284-37-9 | [1][2] |
| Molecular Formula | C₆H₁₃NO₅ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | White or slightly yellow powder | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 103-112°C (decomposes) (for 2-Acetamido-2-deoxy-β-D-glucosylamine) | [3] |
| Boiling Point | 556.2±50.0 °C (Predicted, for 2-Acetamido-2-deoxy-β-D-glucosylamine) | [3] |
| Solubility | Easily soluble in water | [1] |
| pKa (Strongest Basic) | 8.23 (Predicted, for beta-D-Glucosamine) | [4] |
| logP | -2.7 (Predicted, for beta-D-Glucosamine) | [4] |
Note: Some of the experimental values, particularly for melting and boiling points, are for closely related derivatives due to the limited availability of data for the parent compound. Predicted values are provided for guidance where experimental data is unavailable.
Chemical Reactivity and Stability
The presence of the amino group at the anomeric carbon significantly influences the reactivity of this compound compared to glucose.
-
Instability in Aqueous Solutions: Glycosylamines are known to be unstable in aqueous solutions, where they can undergo hydrolysis to regenerate the parent sugar and ammonia, or rearrange to form other products.
-
Acylation: The amino group is readily acylated. For instance, it can be selectively acylated to form N-acyl derivatives, such as N-octanoyl-beta-D-glucosylamine, a nonionic surfactant.[5]
-
Amadori Rearrangement: Under certain conditions, glycosylamines can undergo the Amadori rearrangement to form 1-amino-1-deoxy-ketoses.
-
Maillard Reaction: As an amino-sugar derivative, this compound can participate in the Maillard reaction with carbonyl compounds, a complex series of reactions that contribute to flavor and color in food chemistry and have implications in biological systems.
The beta-anomer of D-glucopyranose is generally more stable than the alpha-anomer because all the bulky hydroxyl groups and the CH2OH group are in the more sterically favorable equatorial positions in the chair conformation. This principle of conformational stability is also expected to apply to its derivatives like this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of glycosylamines involves the reaction of a reducing sugar with an amine, in this case, ammonia. The following protocol is based on a general procedure for glycosylamine synthesis.[4]
Materials:
-
D-glucose
-
Aqueous ammonia (e.g., 16M)
-
Ammonium bicarbonate
-
Deionized water
Procedure:
-
Prepare a solution of D-glucose in aqueous ammonia. A typical concentration range is 0.2M-0.4M of glucose.[4]
-
Add ammonium bicarbonate to the solution (e.g., 0.2M).[4]
-
Heat the reaction mixture at a controlled temperature (e.g., 42°C) for an extended period (e.g., 36 hours).[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the solvent and excess ammonia and ammonium bicarbonate can be removed under reduced pressure (lyophilization) to yield the crude glucosylamine.[4]
Purification:
The crude product can be purified by recrystallization. The choice of solvent will depend on the solubility of the impurities. Due to the high polarity of this compound, a mixture of a polar solvent (like water or methanol) and a less polar co-solvent might be effective for crystallization.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the synthesized this compound. Key signals to identify include the anomeric proton (H-1) and carbon (C-1), whose chemical shifts and coupling constants are characteristic of the beta configuration. For related glycosylamines, characterization has been performed using ¹H, ¹H-¹H COSY, ¹H-¹³C COSY, and ¹³C NMR spectroscopy.[1]
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can provide the molecular ion peak.[1]
Polarimetry: The optical rotation of the purified compound can be measured using a polarimeter. This is a crucial parameter for characterizing chiral molecules like carbohydrates and their derivatives.
Logical Relationships and Pathways
While specific signaling pathways involving this compound are not well-documented in the available literature, its synthesis and key reactions represent important chemical pathways.
Synthesis Workflow
The synthesis of this compound from D-glucose and ammonia can be visualized as a straightforward workflow.
References
- 1. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 5. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of beta-D-Glucopyranosylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of beta-D-Glucopyranosylamine. Due to the limited availability of a complete, published dataset for the free, unsubstituted this compound, this document presents a detailed synthesis protocol and an analysis of spectroscopic data from closely related compounds. This information serves as a valuable resource for researchers working with glycosylamines and in the development of novel therapeutics.
Synthesis of this compound
The synthesis of this compound typically involves the direct amination of D-glucose. Several methods have been reported, with variations in the aminating agent, solvent, and reaction conditions. A common and effective method involves the reaction of D-glucose with a saturated solution of ammonium bicarbonate.
Experimental Protocol: Synthesis via Kochetkov Amination
This protocol is adapted from established methods for the synthesis of glycosylamines.
Materials:
-
D-glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Methanol (MeOH)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: A solution of D-glucose (1 equivalent) in a minimal amount of water is added to a saturated aqueous solution of ammonium bicarbonate (excess).
-
Reaction: The mixture is stirred at room temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (2:1:1).
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove excess ammonium bicarbonate and water. The resulting syrup is co-evaporated with methanol multiple times to ensure complete removal of volatile salts.
-
Purification: The crude product is dissolved in water and passed through a column of Dowex 50W-X8 resin (H⁺ form). The column is washed with deionized water to remove any unreacted glucose. The desired this compound is then eluted with a 2M aqueous ammonia solution.
-
Isolation: The ammonia-containing fractions are collected and concentrated under reduced pressure. The resulting solid is triturated with anhydrous ethanol and diethyl ether to afford the purified this compound as a white solid.
Logical Workflow for Synthesis and Purification:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Data: The following tables summarize the ¹H and ¹³C NMR chemical shifts for the anomeric proton and carbon of beta-D-glucose and N-acetyl-beta-D-glucosamine.
Table 1: ¹H NMR Chemical Shifts (in D₂O)
| Compound | Proton | Chemical Shift (δ) ppm |
| beta-D-Glucose | H-1 | ~4.65 (d, J ≈ 8.0 Hz) |
| N-acetyl-beta-D-glucosamine | H-1 | ~4.70 (d, J ≈ 8.5 Hz) |
| This compound | H-1 | Expected ~4.5-4.8 |
Table 2: ¹³C NMR Chemical Shifts (in D₂O)
| Compound | Carbon | Chemical Shift (δ) ppm |
| beta-D-Glucose | C-1 | ~96.5 |
| N-acetyl-beta-D-glucosamine | C-1 | ~95.0 |
| This compound | C-1 | Expected ~94-97 |
Expected Data for this compound:
-
¹H NMR: The anomeric proton (H-1) is expected to appear as a doublet with a coupling constant (J) of approximately 8-9 Hz, characteristic of a trans-diaxial relationship with H-2. The chemical shift is anticipated to be in the range of 4.5-4.8 ppm. The other ring protons would appear in the region of 3.2-3.9 ppm.
-
¹³C NMR: The anomeric carbon (C-1) is expected to resonate around 94-97 ppm. The other carbon signals (C-2 to C-6) are expected in the range of 60-80 ppm.
Infrared (IR) Spectroscopy
Reference Data: The IR spectrum of D-glucose shows characteristic broad absorption bands for O-H stretching (around 3300 cm⁻¹) and C-O stretching (around 1000-1150 cm⁻¹).
Expected Data for this compound: The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.
-
~2850-2950 cm⁻¹: C-H stretching vibrations.
-
~1600-1650 cm⁻¹: N-H bending (scissoring) vibration.
-
~1000-1150 cm⁻¹: C-O and C-N stretching vibrations.
Mass Spectrometry (MS)
Expected Data for this compound: The mass spectrum of this compound (Molecular Weight: 179.17 g/mol ) is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.
Expected Fragmentation Pattern (Electron Ionization - EI): The fragmentation of glycosylamines is complex. Key expected fragmentation pathways include:
-
Loss of water (-18 amu): [M-H₂O]⁺
-
Loss of ammonia (-17 amu): [M-NH₃]⁺
-
Cleavage of the pyranose ring: This will lead to a series of fragment ions corresponding to the loss of CH₂O (30 amu), C₂H₄O₂ (60 amu), etc.
-
Retro-Diels-Alder (RDA) reaction: Cleavage of the C1-O and C2-C3 bonds, or C1-O and C4-C5 bonds, leading to characteristic fragment ions.
Fragmentation Pathway Diagram:
Conclusion
This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. While a complete experimental dataset for the parent compound remains elusive in the public domain, the provided information on related compounds and a detailed synthetic protocol offers a strong starting point for researchers in the field. The presented logical workflows for synthesis and fragmentation are intended to aid in the design and interpretation of experiments involving this important glycosylamine. Further research is warranted to fully characterize and publish a complete spectroscopic profile of this compound.
The Central Role of β-D-Glucopyranosylamine in the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of β-D-glucopyranosylamine as the initial, yet transient, product in the Maillard reaction. This non-enzymatic browning reaction, crucial in food science and with significant implications in drug development and human health, commences with the formation of this N-substituted glycosylamine. Understanding the kinetics, formation pathways, and subsequent reactions of β-D-glucopyranosylamine is fundamental to controlling the Maillard reaction and its myriad products.
Introduction to β-D-Glucopyranosylamine in the Maillard Reaction
The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar, such as D-glucose, with a primary or secondary amine, typically from an amino acid, peptide, or protein.[1][2] The first step in this intricate process is the nucleophilic attack of the amino group on the carbonyl carbon of the open-chain form of the reducing sugar.[3] This reaction leads to the formation of a Schiff base, which rapidly cyclizes to form the more stable N-substituted glycosylamine. In the case of D-glucose, this initial product is predominantly β-D-glucopyranosylamine.[3]
While the formation of the glycosylamine is reversible, it serves as the crucial precursor to the irreversible formation of the Amadori product, a 1-amino-1-deoxy-2-ketose, through the Amadori rearrangement.[2][4] This rearrangement is a key step that commits the reactants to the subsequent stages of the Maillard reaction, leading to the development of color, flavor, and aroma, as well as potentially harmful compounds like advanced glycation end-products (AGEs).
Formation and Rearrangement of β-D-Glucopyranosylamine
The formation of β-D-glucopyranosylamine and its subsequent rearrangement are influenced by several factors, including temperature, pH, water activity, and the nature of the reacting amino acid.[5][6]
Reaction Pathway
The initial stages of the Maillard reaction involving β-D-glucopyranosylamine can be visualized as a distinct signaling pathway.
Quantitative Data: Kinetics of Formation and Rearrangement
The kinetics of β-D-glucopyranosylamine formation and its subsequent Amadori rearrangement are critical for controlling the Maillard reaction. The following tables summarize available quantitative data from various studies. It is important to note that reaction conditions significantly influence these values.
Table 1: Rate Constants for Maillard Reaction Steps
| Reaction Step | Reactants | Temperature (°C) | pH | Rate Constant (k) | Reference(s) |
| Glycosylamine Formation | Glucose + Glycine | 100 | 5.5 | Varies (2nd order) | [7] |
| Amadori Rearrangement | Glucosyl-glycine | 100 | 5.5 | Varies (1st order) | [7][8] |
| Amadori Product Degradation | Fructosyl-glycine | 100 | 5.5 | Varies (1st order) | [8] |
| Glycosylamine Formation | D-glucuronate + NH3 | 30 | - | Faster than with D-glucose | [4][9] |
Table 2: Activation Energies for Maillard Reaction Steps
| Reaction Step | Reactants | Activation Energy (Ea) (kJ/mol) | Reference(s) |
| PhIP Formation | Proline Model System | 114.12 | [10] |
| PhIP Formation | Phenylalanine Model System | 95.36 | [10] |
| Hydrolysis of β-glucoside | - | 3.55 (activation phase) | [11] |
| Dissociation of Amino Acid Dimers | Glycine, Alanine, Lysine | ~0.92 - 0.99 eV (~89 - 96 kJ/mol) | [12] |
Note: Direct kinetic data for the formation of β-D-glucopyranosylamine with a wide range of amino acids under standardized conditions is limited in the publicly available literature. The provided data represents examples from specific studies and model systems.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of β-D-glucopyranosylamine and for conducting kinetic studies of the Maillard reaction.
Synthesis and Purification of β-D-Glucopyranosylamine
This protocol is a composite based on general methods described for the synthesis of glycosylamines.[4][9]
Workflow for Synthesis and Purification:
Detailed Protocol:
-
Materials: D-glucose, amino acid (e.g., glycine), methanol, ammonium bicarbonate, silica gel for column chromatography, appropriate solvents for elution.
-
Reaction Setup:
-
Dissolve D-glucose (1 equivalent) and the desired amino acid (1.2 equivalents) in a minimal amount of methanol containing a catalytic amount of ammonium bicarbonate.
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the glycosylamine indicates reaction progression.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel. The elution can be performed with a gradient of chloroform and methanol.
-
Combine the fractions containing the pure product, identified by TLC.
-
Remove the solvent under reduced pressure.
-
-
Characterization:
-
Confirm the structure of the purified β-D-glucopyranosylamine using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]
-
Kinetic Analysis of the Maillard Reaction
This protocol outlines a general method for studying the kinetics of the Maillard reaction by monitoring the formation of colored products spectrophotometrically.[13]
Workflow for Kinetic Analysis:
Detailed Protocol:
-
Materials: D-glucose, amino acid, appropriate buffer solutions (e.g., phosphate buffer for different pH values), spectrophotometer.
-
Procedure:
-
Prepare stock solutions of D-glucose and the amino acid of interest at a known concentration.
-
In a series of reaction vessels, mix the glucose and amino acid solutions in the desired molar ratio within a buffer solution to maintain a constant pH.
-
Incubate the reaction mixtures in a temperature-controlled water bath or oven at various temperatures (e.g., 60, 70, 80 °C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture and immediately cool it in an ice bath to quench the reaction.
-
Measure the absorbance of the solution at a wavelength characteristic of Maillard browning (e.g., 420 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance values against time for each temperature.
-
Determine the initial reaction rates from the slopes of these plots.
-
Calculate the rate constants (k) for the reaction at different temperatures.
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to determine the activation energy (Ea) of the reaction by plotting ln(k) versus 1/T.[2][11]
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful technique for the separation and quantification of β-D-glucopyranosylamine and other Maillard reaction intermediates.[6][14][15]
General HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][16]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength where the compounds of interest absorb (e.g., around 280 nm for aromatic amino acids).
-
Quantification: Based on a calibration curve generated using standards of known concentrations.
Spectroscopic Characterization of β-D-Glucopyranosylamine
Definitive identification of β-D-glucopyranosylamine relies on spectroscopic techniques.
Table 3: Expected Spectroscopic Data for β-D-Glucopyranosylamine
| Technique | Expected Features | Reference(s) |
| ¹H NMR | Anomeric proton (H-1) signal as a doublet around 4.0-4.5 ppm with a J-coupling constant of ~8-9 Hz, characteristic of a trans-diaxial relationship with H-2, confirming the β-anomer. Other sugar protons will appear in the 3.0-4.0 ppm region. | [7] |
| ¹³C NMR | Anomeric carbon (C-1) signal around 85-90 ppm. Other sugar carbons will appear in the 60-80 ppm region. | [17] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the glucosyl-amine adduct. Fragmentation patterns may show loss of water and sugar ring fragments. | [7] |
| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands around 3300-3500 cm⁻¹. C-H stretching bands around 2800-3000 cm⁻¹. C-O and C-N stretching bands in the fingerprint region. | [18] |
Note: The exact chemical shifts and fragmentation patterns will depend on the specific amino acid attached and the solvent used for analysis.
Conclusion
β-D-Glucopyranosylamine is a fleeting but essential intermediate that dictates the initial course of the Maillard reaction. A thorough understanding of its formation, kinetics, and subsequent rearrangement is paramount for researchers and professionals in food science and drug development. By employing the detailed experimental protocols and analytical methods outlined in this guide, scientists can gain deeper insights into this complex reaction, enabling better control over the formation of desirable flavors and colors while minimizing the production of potentially harmful compounds. Further research is warranted to expand the quantitative kinetic data for a wider range of amino acids and reaction conditions, which will undoubtedly contribute to a more comprehensive understanding of the Maillard reaction as a whole.
References
- 1. N-(1-deoxy-D-fructos-1-yl)glycine | C8H15NO7 | CID 3081391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oswaal360.com [oswaal360.com]
- 3. imreblank.ch [imreblank.ch]
- 4. researchgate.net [researchgate.net]
- 5. Feasibility Study of Amadori Rearrangement Products of Glycine, Diglycine, Triglycine, and Glucose as Potential Food Additives for Production, Stability, and Flavor Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding Energies of the Proton-Bound Amino Acid Dimers Gly·Gly, Ala·Ala, Gly·Ala, and Lys·Lys Measured by Blackbody Infrared Radiative Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iterated reaction graphs: simulating complex Maillard reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. phcogj.com [phcogj.com]
An In-depth Technical Guide to the Anomeric Configuration of β-D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucopyranosylamine is a pivotal structural motif in a vast array of biologically significant molecules, including nucleosides, glycoproteins, and various synthetic glycoconjugates. As a foundational building block in drug discovery and development, a comprehensive understanding of its stereochemistry, particularly the anomeric configuration, is paramount. The anomeric center (C-1) of D-glucopyranosylamine can exist in two diastereomeric forms: α and β. The β-configuration, where the amino group at C-1 is in an equatorial position in the stable 4C1 chair conformation, is often the thermodynamically preferred and biologically relevant anomer. This guide provides a detailed technical overview of the anomeric configuration of β-D-glucopyranosylamine, encompassing its structural determination, synthesis, and the equilibrium dynamics that govern its formation.
Structural Elucidation of the β-Anomeric Configuration
The definitive assignment of the β-anomeric configuration of D-glucopyranosylamine relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the connectivity and stereochemistry of β-D-glucopyranosylamine. The key diagnostic feature for determining the anomeric configuration is the coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2), denoted as ³JH1,H2.
In the 4C1 chair conformation of the pyranose ring, the protons on adjacent carbons can be either axial (ax) or equatorial (eq). The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
β-Anomer: In the β-configuration, both H-1 and H-2 are in the axial position, resulting in a dihedral angle of approximately 180°. This leads to a large coupling constant, typically in the range of 8-10 Hz.
-
α-Anomer: In the α-configuration, H-1 is axial while H-2 is equatorial, with a dihedral angle of about 60°. This results in a smaller coupling constant, usually between 3-4 Hz.
The chemical shift of the anomeric proton and carbon are also indicative of the anomeric configuration. Generally, the anomeric proton of the β-anomer resonates at a higher field (lower ppm) compared to the α-anomer, while the anomeric carbon of the β-anomer appears at a lower field (higher ppm).
Table 1: Representative ¹H and ¹³C NMR Data for the Anomeric Center of Glucosylamines
| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric Carbon (C-1) Chemical Shift (ppm) | ³JH1,H2 (Hz) |
| β-D-Glucopyranosylamine | ~4.1 - 4.5 | ~87 - 90 | ~8 - 9 |
| α-D-Glucopyranosylamine | ~4.8 - 5.2 | ~83 - 86 | ~3 - 4 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
X-ray Crystallography
Anomerization: The Equilibrium between α and β Anomers
In solution, D-glucopyranosylamine exists as an equilibrium mixture of the α and β anomers, along with a small amount of the open-chain imine form.[2][3] This process of interconversion between anomers is known as anomerization or mutarotation. The equilibrium is established through the transient formation of the open-chain Schiff base intermediate.
Caption: Anomerization of D-Glucopyranosylamine in solution.
The β-anomer of D-glucopyranose is generally more stable than the α-anomer due to the equatorial position of the C-1 hydroxyl group, which minimizes steric interactions. This preference for the equatorial position of the substituent at the anomeric carbon is also observed in β-D-glucopyranosylamine, making it the major anomer at equilibrium in many solvent systems.
Experimental Protocols
Synthesis of β-D-Glucopyranosylamine
A common and efficient method for the synthesis of β-D-glucopyranosylamine involves the reaction of D-glucose with ammonium bicarbonate in aqueous ammonia.[4][5][6] This method favors the formation of the β-anomer.
Materials:
-
D-Glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve D-glucose in a minimal amount of warm water.
-
To this solution, add a saturated solution of ammonium bicarbonate in concentrated aqueous ammonia. The molar ratio of glucose to ammonium bicarbonate is typically 1:1.2.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting syrup is then triturated with methanol to induce crystallization.
-
The crude product can be recrystallized from a mixture of methanol and diethyl ether to yield pure β-D-glucopyranosylamine as a white crystalline solid.
NMR Spectroscopic Analysis for Anomeric Configuration Determination
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized glucopyranosylamine in 0.5 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Key parameters to set include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that covers the range of 0-10 ppm, and a relaxation delay of at least 2 seconds.
Data Analysis:
-
Identify the anomeric proton signal, which typically appears as a doublet in the region of 4.0-5.5 ppm.
-
Measure the coupling constant (³JH1,H2) of the anomeric proton doublet. A value in the range of 8-10 Hz is indicative of the β-anomeric configuration.
-
For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm the connectivity between H-1 and H-2, and to assign the corresponding anomeric carbon signal.
Caption: Experimental workflow for determining anomeric configuration.
Conclusion
The anomeric configuration of β-D-glucopyranosylamine is a critical determinant of its chemical and biological properties. The predominance of the β-anomer is a consequence of thermodynamic stability, favoring the equatorial orientation of the amino group. The unambiguous determination of this configuration is routinely achieved through NMR spectroscopy, primarily by measuring the large vicinal coupling constant between the anomeric and C-2 protons. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and drug development professionals working with this essential carbohydrate building block. A thorough understanding and confirmation of the anomeric configuration are indispensable for the rational design and synthesis of novel glycoconjugates with desired therapeutic activities.
References
- 1. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable glycosylamines at the reducing ends of cellulose nanocrystals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01329D [pubs.rsc.org]
- 3. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
Dawn of a New Bond: An In-depth Technical Guide to the Early Studies on the Synthesis of Glycosylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the glycosidic bond, a cornerstone of carbohydrate chemistry, has been a subject of intense investigation for over a century. While the synthesis of O-glycosides has historically received considerable attention, the parallel development of methods for constructing the N-glycosidic linkage, the defining feature of glycosylamines and nucleosides, has been equally pivotal. These early studies laid the fundamental groundwork for the synthesis of a vast array of biologically significant molecules, from flavor compounds in food chemistry to the very building blocks of life, the nucleosides. This technical guide provides a comprehensive overview of the seminal early studies on the synthesis of glycosylamines, offering detailed experimental protocols, quantitative data from these pioneering works, and visual representations of the key reaction pathways and workflows.
The Maillard Reaction: An Unintentional Gateway to Glycosylamines
In 1912, French chemist Louis-Camille Maillard, while investigating the synthesis of peptides by heating amino acids and sugars, observed the formation of brown pigments, a phenomenon now famously known as the Maillard reaction.[1][2] This complex cascade of reactions, responsible for the desirable flavors and colors in cooked foods, begins with the formation of an N-substituted glycosylamine.[1][3]
The initial step of the Maillard reaction is the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid, peptide, or protein to form a Schiff base, which then cyclizes to the more stable N-substituted glycosylamine.[4][5]
Experimental Protocols for Maillard's Early Experiments
While Maillard's 1912 paper was visionary in its scope, it was more descriptive of the overall phenomenon rather than a detailed synthetic manual.[6] However, subsequent work by others in the field has allowed for the reconstruction of typical early experimental conditions.
General Protocol for the Synthesis of an N-Substituted Glycosylamine via the Maillard Reaction:
-
Reactant Preparation: An amino acid (e.g., glycine) and a reducing sugar (e.g., D-glucose) are combined in equimolar amounts.
-
Solvent: The reaction is typically carried out in a minimal amount of water or, in some early experiments, in glycerol.[2]
-
Heating: The mixture is heated to a temperature of around 100°C.[2]
-
Observation: The formation of a yellow-brown color indicates the progress of the reaction.
-
Isolation: Isolation of the initial glycosylamine product from the complex mixture of Maillard reaction products was a significant challenge in these early studies and was often not the primary goal.
Quantitative Data from Early Maillard Reaction Studies
Quantitative analysis of the initial glycosylamine formation was not a primary focus of early Maillard reaction research. The emphasis was on the overall browning and flavor development. However, it was qualitatively observed that pentoses react faster than hexoses.[2]
| Sugar | Amino Acid | Temperature (°C) | Reaction Time | Observations |
| D-Glucose | Glycine | 100 | Several hours | Browning and evolution of CO2[2] |
| D-Fructose | Glycine | 100 | Several hours | Browning and evolution of CO2[2] |
| D-Arabinose | Glycine | 100 | Shorter than hexoses | More rapid browning[2] |
| D-Xylose | Glycine | 100 | Shorter than hexoses | More rapid browning[2] |
Logical Workflow for the Initial Stage of the Maillard Reaction
Caption: Initial condensation and cyclization steps of the Maillard reaction.
The Amadori Rearrangement: A Key Transformation of Glycosylamines
In 1925, while studying the Maillard reaction, Italian chemist Mario Amadori discovered a crucial intramolecular rearrangement of the initially formed N-glycoside of an aldose.[7][8] This acid or base-catalyzed isomerization, now known as the Amadori rearrangement, converts the N-glycosylamine into the corresponding 1-amino-1-deoxy-ketose.[7][9] This rearrangement is a key step in the formation of many of the subsequent products in the Maillard reaction cascade.[5]
Experimental Protocol for the Amadori Rearrangement
Amadori's early work involved the reaction of D-glucose with aromatic amines, such as p-toluidine. The following is a representative protocol based on his findings.
-
Glycosylamine Formation: D-glucose and p-toluidine are dissolved in ethanol and heated to reflux to form the N-glucosyl-p-toluidine.
-
Rearrangement: The isolated N-glucosyl-p-toluidine is then redissolved in a suitable solvent, and the rearrangement is catalyzed by the addition of an acid or base.
-
Isolation: The resulting 1-(p-toluidino)-1-deoxy-D-fructose (the Amadori product) is then isolated, often by crystallization.
Quantitative Data for the Amadori Rearrangement
| Starting Glycosylamine | Catalyst | Solvent | Product |
| N-glucosyl-p-toluidine | Acid/Base | Ethanol | 1-(p-toluidino)-1-deoxy-D-fructose |
| N-glucosyl-aniline | Acid/Base | Ethanol | 1-anilino-1-deoxy-D-fructose |
Signaling Pathway of the Amadori Rearrangement
Caption: The key steps of the Amadori rearrangement.
The Koenigs-Knorr Reaction: A Milestone in Controlled Glycosylation
In 1901, Wilhelm Koenigs and Edward Knorr developed a method that offered a significant leap forward in controlling the stereochemistry of glycosidic bond formation.[10] Their reaction involved the use of a glycosyl halide (typically a bromide) and an alcohol in the presence of a silver salt, most commonly silver carbonate, as a promoter.[10] While primarily developed for O-glycosides, the principles of the Koenigs-Knorr reaction were foundational and later adapted for the synthesis of N-glycosides, particularly in the field of nucleoside chemistry.
Experimental Protocol for a Koenigs-Knorr Type N-Glycosylation
The direct application of the Koenigs-Knorr reaction to amines for the synthesis of glycosylamines was not the primary focus of the original work. However, the methodology was later extended. A generalized protocol for an N-glycosylation based on this method would be as follows:
-
Preparation of Glycosyl Halide: A per-O-acetylated sugar (e.g., penta-O-acetyl-β-D-glucose) is treated with a hydrogen halide (e.g., HBr) in a suitable solvent to form the corresponding acetobromo-sugar.
-
Glycosylation: The acetobromo-sugar is then reacted with an amine in the presence of a silver salt promoter (e.g., silver carbonate) in an anhydrous solvent.
-
Work-up and Deprotection: The reaction mixture is filtered to remove the silver salts, and the solvent is evaporated. The resulting N-glycoside is then deprotected by treatment with a base (e.g., sodium methoxide in methanol) to remove the acetyl groups.
Quantitative Data from Early Koenigs-Knorr Type Reactions
The yields of Koenigs-Knorr reactions are highly dependent on the substrate and reaction conditions. Early reports often focused on the successful formation of the glycosidic bond rather than exhaustive optimization of yields.
| Glycosyl Donor | Nucleophile | Promoter | Solvent | Product Type |
| Acetobromoglucose | Alcohol | Silver Carbonate | Diethyl ether | O-Glycoside[10] |
| Acetobromogalactose | Alcohol | Silver Carbonate | Diethyl ether | O-Glycoside |
Experimental Workflow for the Koenigs-Knorr Reaction
Caption: A generalized workflow for an N-glycosylation based on the Koenigs-Knorr method.
The Helferich Method: An Alternative Promoter System
A significant modification to the Koenigs-Knorr reaction was introduced by Burckhardt Helferich, who employed mercury salts, such as mercuric cyanide or mercuric bromide, as promoters.[10] This method, often referred to as the Helferich method, proved to be effective for the synthesis of both O- and N-glycosides and became a widely used tool in carbohydrate chemistry.
Fischer Glycosidation: A Direct Approach
Emil Fischer's pioneering work in carbohydrate chemistry included a direct method for the synthesis of O-glycosides by reacting an unprotected sugar with an alcohol in the presence of an acid catalyst.[11] While this method is generally not suitable for the direct synthesis of stable N-glycosylamines due to the reactivity of the free amine with the acid catalyst and the instability of the product, it represents a fundamental approach to glycosidic bond formation and provided a crucial backdrop for the development of more sophisticated methods.
Conclusion
The early studies on the synthesis of glycosylamines, from the serendipitous discovery of the Maillard reaction to the development of controlled glycosylation methods like the Koenigs-Knorr reaction, laid the essential groundwork for a vast and vital area of organic chemistry. These pioneering investigations not only unraveled the fundamental principles of N-glycosidic bond formation but also opened the door to the synthesis of complex carbohydrates and nucleosides, molecules that are central to both biology and medicine. The experimental protocols and foundational knowledge gleaned from this early work continue to inform and inspire the development of new synthetic methodologies for the creation of novel glycosylamine-containing compounds with diverse applications in research, science, and drug development.
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Amadori_rearrangement [chemeurope.com]
- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 11. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of β-D-Glucopyranosylamine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of β-D-glucopyranosylamine from D-glucose and ammonia. β-D-glucopyranosylamine is a valuable intermediate in the synthesis of various biologically active compounds, including neoglycoconjugates and enzyme inhibitors. This application note details the reaction mechanism, optimized experimental protocols, and methods for purification and characterization. All quantitative data is presented in a clear, tabular format for easy reference, and a visual representation of the experimental workflow is provided.
Introduction
Glycosylamines, particularly β-D-glucopyranosylamine, are important building blocks in carbohydrate chemistry and drug discovery. The synthesis of these compounds from readily available starting materials like D-glucose is a fundamental transformation. The reaction of D-glucose with ammonia proceeds via the formation of an imine intermediate, which then cyclizes to predominantly form the more thermodynamically stable β-anomer.[1] Various methods have been developed for this synthesis, often employing aqueous or methanolic ammonia, sometimes in the presence of ammonium salts to improve efficiency and yield.[2][3][4] This protocol focuses on a robust and reproducible method for the preparation of β-D-glucopyranosylamine.
Reaction and Mechanism
The reaction between D-glucose and ammonia involves the nucleophilic attack of ammonia on the carbonyl carbon of the open-chain form of glucose. This is followed by dehydration to form a Schiff base (imine). The imine then undergoes an intramolecular cyclization to form the pyranose ring, yielding glucopyranosylamine. The β-anomer is the major product due to the anomeric effect, which favors the equatorial position of the amino group in the chair conformation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of β-D-glucopyranosylamine. Please note that yields and reaction times can vary based on the specific scale and reaction conditions.
| Parameter | Value | Reference |
| Starting Materials | ||
| D-Glucose | 1 equivalent | [5] |
| Aqueous Ammonia (16M) | ~27 mL per g of glucose | [5] |
| Ammonium Bicarbonate | 1 equivalent | [5] |
| Reaction Conditions | ||
| Temperature | 42 °C | [5] |
| Reaction Time | 36 hours | [5] |
| Solvent | Water | [5] |
| Product Yield | ||
| Typical Yield | 70-80% | [2] |
| Characterization | ||
| Molecular Formula | C6H13NO5 | [6] |
| Molecular Weight | 179.17 g/mol | [6] |
| Appearance | Crystalline solid |
Experimental Protocol
This protocol describes the synthesis of β-D-glucopyranosylamine using aqueous ammonia and ammonium bicarbonate.
Materials:
-
D-glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Concentrated aqueous ammonia (NH₄OH), ~16M
-
Methanol
-
Dowex 50W X8 resin (protonated form)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve D-glucose (e.g., 1 g, 0.0055 mol) and an equimolar amount of ammonium bicarbonate (e.g., 0.439 g, 0.0055 mol) in concentrated aqueous ammonia (e.g., 27 mL of 16M solution).[5]
-
Seal the flask and stir the mixture at a constant temperature of 42 °C for 36 hours.[5]
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the solution to approximately one-third of its original volume using a rotary evaporator.
-
Freeze the concentrated solution and lyophilize to obtain the crude product as a powder.[5]
-
For further purification to remove any remaining salts and by-products, dissolve the crude product in a minimal amount of water.
-
Prepare a column with Dowex 50W X8 resin (protonated form).
-
Load the dissolved crude product onto the column.
-
Wash the resin with deionized water to remove any unreacted glucose and salts.
-
Elute the desired β-D-glucopyranosylamine from the resin using aqueous ammonia or a methanol/ammonia mixture.
-
Collect the fractions containing the product (can be monitored by TLC).
-
Combine the product-containing fractions and concentrate under reduced pressure using a rotary evaporator.
-
Lyophilize the final solution to obtain pure β-D-glucopyranosylamine as a white, crystalline solid.
-
Characterization:
The final product can be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the β-anomeric configuration.
-
FTIR Spectroscopy: To identify the characteristic functional groups (amine, hydroxyl).
-
Mass Spectrometry: To confirm the molecular weight of the product.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of β-D-glucopyranosylamine.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling concentrated ammonia, which is corrosive and has pungent fumes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
This detailed protocol provides a solid foundation for the successful synthesis, purification, and characterization of β-D-glucopyranosylamine, a key intermediate for further synthetic applications in medicinal chemistry and glycobiology.
References
- 1. Glucose reacts with ammonia in the presence of a trace of acid to give pr.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 6. Glucopyranosylamine | C6H13NO5 | CID 193433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic synthesis of beta-D-Glucopyranosylamine using β-glucosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucopyranosylamine and its derivatives are valuable compounds in medicinal chemistry and drug development, serving as precursors for synthesizing a variety of bioactive molecules, including N-linked glycopeptides, enzyme inhibitors, and carbohydrate-based drugs. Traditionally, the synthesis of glycosylamines involves chemical methods that often require harsh conditions and complex protection/deprotection steps. Enzymatic synthesis presents a milder, more stereoselective, and environmentally friendly alternative. This application note details a proposed protocol for the synthesis of β-D-glucopyranosylamine from D-glucose and an amine source, utilizing the transglycosylation or reverse hydrolysis capabilities of β-glucosidase (E.C. 3.2.1.21).
β-Glucosidases are hydrolases that naturally catalyze the cleavage of β-glycosidic bonds.[1][2] However, by manipulating reaction conditions, such as using high substrate concentrations or reducing water activity, the enzymatic equilibrium can be shifted from hydrolysis towards synthesis.[1][3] This can occur via two mechanisms: reverse hydrolysis , a thermodynamically controlled condensation of a monosaccharide and an acceptor, or transglycosylation , a kinetically controlled transfer of a glycosyl moiety from a donor substrate to an acceptor.[4][5] While the use of β-glucosidase for synthesizing O-glycosides is well-documented, its application for forming N-glycosidic bonds with amine nucleophiles is less common. Nevertheless, the fundamental catalytic mechanism suggests its potential for this transformation.
This document provides a comprehensive, though theoretical, protocol for leveraging β-glucosidase for this novel application, along with methods for purification and characterization of the final product.
Reaction Mechanism & Experimental Workflow
The enzymatic synthesis of β-D-glucopyranosylamine can proceed through two primary pathways catalyzed by retaining β-glucosidases, as illustrated below.
References
High-Yield Synthesis of β-D-Glucopyranosylamine Using Ammonium Bicarbonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of β-D-glucopyranosylamine from D-glucose using ammonium bicarbonate in aqueous ammonia. This method offers a cost-effective and efficient route to a valuable intermediate in the synthesis of various bioactive compounds, including N-linked glycopeptides and other glycoconjugates. The protocol described herein achieves quantitative yields under mild reaction conditions. This application note includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow.
Introduction
β-D-Glucopyranosylamine is a key synthetic intermediate in glycochemistry and drug development. Its primary amine group at the anomeric center allows for facile derivatization, making it a crucial building block for the synthesis of N-acyl-glycosylamines, glycopeptides, and other complex glycoconjugates. Traditional methods for the synthesis of glycosylamines can be lengthy and may result in side reactions and purification challenges. The use of ammonium bicarbonate in concentrated aqueous ammonia provides a straightforward and high-yielding alternative. This method takes advantage of the in situ formation of ammonia as the aminating agent and the volatility of the reagents, which simplifies downstream processing.
Data Presentation
The following table summarizes the key quantitative data for the high-yield synthesis of β-D-glucopyranosylamine. This method has been reported to provide quantitative yields of the desired product.
| Parameter | Value | Reference |
| Starting Material | D-Glucose | [1][2] |
| Reagents | Ammonium Bicarbonate (NH₄HCO₃) | [1][2] |
| Aqueous Ammonia (NH₃) | [1][2] | |
| Molar Ratio (Glucose:NH₄HCO₃) | 1:1 | [1] |
| Glucose Concentration | 0.2 M - 0.4 M | [1] |
| Ammonium Bicarbonate Concentration | 0.2 M | [1] |
| Aqueous Ammonia Concentration | 16 M | [1] |
| Reaction Temperature | 42 °C | [1][2] |
| Reaction Time | 36 hours | [1][2] |
| Reported Yield | Quantitative | [1][2] |
Experimental Protocols
Materials and Equipment
-
D-Glucose
-
Ammonium Bicarbonate
-
Concentrated Aqueous Ammonia (commercial solution, e.g., 16 M)
-
Deionized Water
-
Round-bottom flask
-
Heating mantle or water bath with temperature control
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
-
Standard laboratory glassware
-
pH meter
Synthesis of β-D-Glucopyranosylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-glucose to a final concentration of 0.2 M to 0.4 M in a commercial 16 M aqueous ammonia solution.[1]
-
Addition of Ammonium Bicarbonate: To the glucose solution, add ammonium bicarbonate to a final concentration of 0.2 M.[1] This corresponds to a 1:1 molar ratio with 0.2 M glucose.
-
Reaction Incubation: Seal the flask and place it in a pre-heated water bath or heating mantle at 42 °C.[1][2]
-
Stirring: Stir the reaction mixture continuously for 36 hours.[1][2]
-
Monitoring the Reaction (Optional): The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
Work-up and Purification
The primary method for isolation of the product is through the removal of the volatile reagents.
Method 1: Lyophilization (for direct use in subsequent steps)
-
After 36 hours, cool the reaction mixture to room temperature.
-
Freeze the reaction mixture using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen mixture until all the volatile components (ammonia, ammonium bicarbonate, and water) have been removed. This typically yields the crude β-D-glucopyranosylamine as a white or off-white solid.[1]
-
The resulting crude product is often of sufficient purity for direct use in subsequent acylation or other derivatization reactions.[1]
Method 2: Purification for High-Purity Product (optional)
For applications requiring highly purified β-D-glucopyranosylamine, further purification can be performed. Due to the inherent instability of glycosylamines in aqueous solutions, these steps should be carried out efficiently.
-
Ion-Exchange Chromatography:
-
Dissolve the lyophilized product in a minimal amount of deionized water.
-
Pass the solution through a column packed with a cation exchange resin (e.g., Dowex 50 X8-100, protonated form) to remove any remaining ammonium ions.[1]
-
Wash the resin with deionized water.
-
Elute the product with a dilute solution of aqueous ammonia.
-
Lyophilize the collected fractions containing the product to obtain the purified β-D-glucopyranosylamine.
-
-
Recrystallization: Recrystallization of β-D-glucopyranosylamine can be challenging due to its high polarity and instability. A careful selection of solvent systems is crucial. A common approach for polar compounds is to dissolve the solid in a minimal amount of a hot polar solvent (e.g., ethanol or methanol) and then induce crystallization by cooling or by the addition of a less polar anti-solvent.
Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of β-D-glucopyranosylamine.
Caption: Workflow for the synthesis of β-D-glucopyranosylamine.
Proposed Reaction Mechanism
The following diagram outlines the proposed mechanism for the formation of β-D-glucopyranosylamine from D-glucose and ammonia.
Caption: Proposed mechanism for β-D-glucopyranosylamine formation.
References
Application Notes and Protocols: β-D-Glucopyranosylamine as a Precursor for N-linked Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of β-D-glucopyranosylamine, specifically 2-acetamido-2-deoxy-β-D-glucopyranosylamine, as a key precursor in the convergent synthesis of N-linked glycopeptides. This approach offers a powerful tool for accessing homogeneous glycopeptides for research and therapeutic development.
Introduction
N-linked glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of proteins. The synthesis of well-defined N-linked glycopeptides is essential for studying the intricate roles of carbohydrates in biological processes and for the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1] A convergent and efficient strategy for synthesizing these complex molecules involves the coupling of a pre-synthesized glycosylamine to a peptide backbone, a method often referred to as "aspartylation".[2][3] This document details the protocols for the preparation of the glycosylamine precursor and its subsequent use in solid-phase glycopeptide synthesis.
Core Concepts and Workflow
The convergent synthesis of N-linked glycopeptides using β-D-glucopyranosylamine as a precursor typically follows a solid-phase peptide synthesis (SPPS) strategy. The key steps involve:
-
Peptide Synthesis: The peptide backbone is assembled on a solid support using standard Fmoc/tBu chemistry. A key feature is the incorporation of an aspartic acid residue with an orthogonally protected side chain at the desired glycosylation site.[4][5] Common protecting groups for the aspartate side chain include allyl (All) or 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl])benzyl (Dmab).[4]
-
Selective Deprotection: Once the peptide chain is assembled, the orthogonal protecting group on the aspartic acid side chain is selectively removed while the peptide remains attached to the resin.[4]
-
On-Resin Glycosylation (Aspartylation): The deprotected aspartic acid side chain is then coupled with a per-O-acetylated 2-acetamido-2-deoxy-β-D-glucopyranosylamine. This reaction forms the crucial N-glycosidic bond.[4][5]
-
Final Deprotection and Cleavage: The remaining protecting groups on the peptide and the glycan are removed, and the glycopeptide is cleaved from the solid support.[5]
-
Purification and Characterization: The final glycopeptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine
This protocol describes the preparation of the activated glycosylamine precursor from N-acetyl-D-glucosamine. The resulting per-O-acetylated glycosylamine is more stable and suitable for the subsequent coupling reaction.
Materials:
-
N-Acetyl-D-glucosamine
-
Acetic anhydride
-
Pyridine
-
Ammonium carbonate
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Per-O-acetylation:
-
Suspend N-acetyl-D-glucosamine in a mixture of acetic anhydride and pyridine at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the per-O-acetylated sugar.
-
-
Formation of the Glycosylamine:
-
Dissolve the per-O-acetylated N-acetyl-D-glucosamine in a saturated solution of ammonium carbonate in methanol.
-
Stir the reaction at room temperature for several days, monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine.
-
Protocol 2: Solid-Phase Synthesis of an N-linked Glycopeptide
This protocol outlines the assembly of a model glycopeptide on a solid support using Fmoc-Asp(OAll)-OH, followed by on-resin glycosylation.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OAll)-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Allyl deprotection cocktail: Pd(PPh₃)₄, Phenylsilane in DCM
-
2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine
-
Coupling reagents for glycosylation: PyBOP, N-methylmorpholine (NMM) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Diacetyl ether
Procedure:
-
Peptide Synthesis (Fmoc-SPPS):
-
Swell the Rink Amide resin in DMF.
-
Perform standard Fmoc-SPPS cycles for each amino acid, consisting of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using HBTU/HOBt/DIPEA in DMF. At the desired glycosylation site, use Fmoc-Asp(OAll)-OH.
-
Washing with DMF.
-
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
-
Selective Deprotection of the Aspartic Acid Side Chain:
-
Wash the peptide-resin with DCM.
-
Treat the resin with the allyl deprotection cocktail (Pd(PPh₃)₄ and phenylsilane in DCM) under an inert atmosphere.
-
Shake the reaction mixture at room temperature for 2-3 hours.
-
Wash the resin thoroughly with DCM and DMF.
-
-
On-Resin Glycosylation (Aspartylation):
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, dissolve 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine, PyBOP, and NMM in DMF.
-
Add the activated glycosylamine solution to the resin.
-
Shake the reaction mixture at room temperature for 24-48 hours.[4]
-
Wash the resin with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Treat the glycopeptide-resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.
-
-
Purification:
-
Dissolve the crude glycopeptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the glycopeptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7][8]
-
Collect the fractions containing the desired product and lyophilize to obtain the pure glycopeptide.
-
Data Presentation
The efficiency of the solid-phase aspartylation strategy can be influenced by factors such as the peptide sequence and the coupling conditions. The following tables summarize representative yields for key steps in the synthesis of N-linked glycopeptides.
| Peptide Sequence | Glycosylation Site (Asp) Position | Glycosylamine | Coupling Conditions | Glycosylation Yield (%) | Reference |
| Ac-Tyr-Ala-Asp-Ala-Gly-NH₂ | 3 | GlcNAc-NH₂ | PyBOP, NMM, DMF | 91 | [4] |
| Ac-Tyr-Ala-Ser-Asp-Gly-NH₂ | 4 | GlcNAc-NH₂ | PyBOP, NMM, DMF | 85 | [4] |
| Ac-Tyr-Ala-Gly-Asp-Gly-NH₂ | 4 | GlcNAc-NH₂ | PyBOP, NMM, DMF | 65 | [4] |
| Ac-Tyr-Ala-Asp-Asp-Gly-NH₂ | 3 | GlcNAc-NH₂ | PyBOP, NMM, DMF | 42 | [4] |
| EPO(29-78) segment | Asp67 | Chitobiose-NH₂ | Lansbury conditions | 53 (isolated) | [2] |
Note: Yields can vary significantly based on the specific peptide sequence, resin, and reaction conditions. Aspartimide formation can be a significant side reaction, particularly for Asp-Gly and Asp-Ser sequences, leading to lower yields of the desired glycopeptide.[4][9] The use of pseudoproline dipeptides C-terminal to the aspartic acid residue can help to suppress aspartimide formation.[2]
Mandatory Visualizations
Logical Relationships in Convergent N-linked Glycopeptide Synthesis
Caption: Convergent synthesis of N-linked glycopeptides.
Experimental Workflow for Solid-Phase Glycopeptide Synthesis
Caption: Solid-phase synthesis workflow.
Characterization of N-linked Glycopeptides
The synthesized glycopeptides should be thoroughly characterized to confirm their identity, purity, and structural integrity.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to determine the molecular weight of the purified glycopeptide. The observed mass should correspond to the calculated mass of the desired product. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence and the identity of the attached glycan.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the glycopeptide. Diagnostic signals for the anomeric proton of the glycan and the amide protons of the peptide backbone provide valuable structural information.[11]
Applications in Research and Drug Development
The ability to synthesize homogeneous N-linked glycopeptides has significant implications for various fields:
-
Understanding Glycan Function: Synthetic glycopeptides serve as invaluable tools to investigate the specific roles of N-linked glycans in protein folding, stability, and biological recognition events.[1]
-
Vaccine Development: Glycopeptides and glycoproteins bearing tumor-associated carbohydrate antigens are promising candidates for the development of anti-cancer vaccines.[1]
-
Drug Delivery: Glycosylation can be used to improve the pharmacokinetic properties of peptide and protein drugs, such as increasing their in vivo half-life and targeting them to specific tissues or cells.
-
Diagnostic Tools: Synthetic glycopeptides can be used to develop diagnostic assays for diseases associated with aberrant glycosylation.
Conclusion
The convergent synthesis of N-linked glycopeptides using β-D-glucopyranosylamine as a precursor is a robust and versatile strategy. The detailed protocols and application notes provided herein offer a framework for researchers to access these important biomolecules. Careful optimization of reaction conditions, particularly for the on-resin glycosylation step, and thorough characterization of the final products are crucial for successful synthesis and subsequent biological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. An Advance in the Chemical Synthesis of Homogeneous N-Linked Glycopolypeptides by Convergent Aspartylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-linked glycopeptides via solid-phase aspartylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. On-resin Convergent Synthesis of a Glycopeptide from HIV gp120 Containing a High Mannose N-linked Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of N- and O-linked glycans from glycoproteins using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine analogues: succinamide, L-2-hydroxysuccinamide, and L-2-hydroxysuccinamic acid hydrazide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Iminosugar C-Glycosides using β-D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of iminosugar C-glycosides, utilizing β-D-glucopyranosylamine as a key starting material. Iminosugar C-glycosides are a significant class of carbohydrate mimetics with promising therapeutic applications, including the development of glycosidase inhibitors for treating diabetes, viral infections, and lysosomal storage diseases.[1][2][3] The replacement of the endocyclic oxygen with a nitrogen atom and the substitution of the anomeric oxygen with a carbon-linked substituent enhances their metabolic stability, making them attractive candidates for drug development.[1]
Introduction
The synthesis of iminosugar C-glycosides often involves the addition of carbon nucleophiles to a glycosylamine precursor.[1] β-D-Glucopyranosylamine serves as a readily available and versatile starting material for this purpose. The general strategy involves the reaction of β-D-glucopyranosylamine with a suitable carbon nucleophile, followed by a series of transformations including cyclization and deprotection steps to yield the final iminosugar C-glycoside. This approach allows for the introduction of a wide variety of C-linked substituents at the anomeric position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategies
Several synthetic routes have been developed for the preparation of iminosugar C-glycosides from glycosylamines. A common and effective method involves the nucleophilic addition of organometallic reagents to the glycosylamine, which exists in equilibrium with its open-chain imine tautomer.[1][4] Subsequent intramolecular cyclization affords the piperidine ring characteristic of nojirimycin and its derivatives.
The overall synthetic workflow can be summarized as follows:
Caption: General workflow for the synthesis of iminosugar C-glycosides.
Experimental Protocols
The following protocols are generalized procedures based on common synthetic strategies for the preparation of iminosugar C-glycosides from β-D-glucopyranosylamine. Researchers should adapt these protocols based on the specific target molecule and the nature of the C-nucleophile.
Protocol 1: Synthesis of 1-C-Substituted 1,5-dideoxy-1,5-imino-D-glucitol Derivatives
This protocol describes the synthesis of a generic 1-C-substituted iminosugar C-glycoside via nucleophilic addition to a protected glucosylamine followed by cyclization.
Materials:
-
Per-O-benzylated β-D-glucopyranosylamine
-
Organometallic reagent (e.g., Allylmagnesium bromide in Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nucleophilic Addition:
-
Dissolve per-O-benzylated β-D-glucopyranosylamine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add the organometallic reagent (e.g., 1.5 equivalents of allylmagnesium bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aminoalditol.
-
-
N-Protection:
-
Dissolve the crude aminoalditol in a mixture of THF and water.
-
Add NaHCO₃ (2.0 equivalents) followed by Boc₂O (1.2 equivalents).
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the THF under reduced pressure and extract the aqueous residue with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography (e.g., hexanes/EtOAc gradient) to afford the N-Boc protected aminoalditol.
-
-
Cyclization:
-
Dissolve the N-Boc protected aminoalditol in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add Et₃N (3.0 equivalents) followed by the dropwise addition of MsCl (1.5 equivalents).
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in anhydrous DMF and add NaN₃ (3.0 equivalents).
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting azide can be reduced in the next step without further purification.
-
-
Reduction and Deprotection:
-
Dissolve the crude azide in anhydrous THF and cool to 0 °C.
-
Carefully add LiAlH₄ (2.0 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate.
-
Dissolve the residue in MeOH and add Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 24 hours.
-
Filter the reaction through Celite and concentrate the filtrate to yield the crude iminosugar C-glycoside.
-
Purify by an appropriate method (e.g., ion-exchange chromatography or crystallization).
-
Data Presentation
The yields of iminosugar C-glycosides are highly dependent on the nature of the C-nucleophile and the specific reaction conditions employed. The following table summarizes representative yields for key steps in the synthesis.
| Step | Product | Typical Yield (%) |
| Nucleophilic Addition | Open-chain Aminoalditol | 60-85% |
| N-Protection | N-Boc Protected Aminoalditol | 85-95% |
| Cyclization (Mesylation & Azide Displacement) | Azide Precursor | 70-90% (over two steps) |
| Reduction & Deprotection | Final Iminosugar C-Glycoside | 50-80% (over two steps) |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression from a linear precursor to the final cyclized product.
Caption: Logical flow of the synthetic sequence.
Conclusion
The use of β-D-glucopyranosylamine as a starting material provides a versatile and efficient platform for the synthesis of a wide range of iminosugar C-glycosides. The protocols and strategies outlined in these application notes offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore this important class of compounds for various therapeutic applications. Further optimization of reaction conditions and exploration of novel C-nucleophiles will continue to expand the chemical space of accessible iminosugar C-glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold [mdpi.com]
Protecting Group Strategies for β-D-Glucopyranosylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of β-D-glucopyranosylamine derivatives. The selection of an appropriate protecting group strategy is critical for achieving desired regioselectivity, preventing unwanted side reactions, and ensuring high yields in complex synthetic pathways.
Application Notes
The strategic protection of the amine and multiple hydroxyl groups of β-D-glucopyranosylamine is fundamental to its chemical manipulation. An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removable selectively under mild conditions without affecting other protecting groups or the integrity of the molecule.[1][2] The concept of orthogonal protection , where different classes of protecting groups can be removed in any order without affecting others, is a powerful strategy in the multistep synthesis of complex carbohydrate derivatives.[1][3]
N-Protection Strategies: The primary amino group at the C-1 position is the most nucleophilic site and is typically protected first. Common N-protecting groups include:
-
Carbamates: such as tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz), are widely used.
-
Boc: is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA).[4]
-
Fmoc: is base-labile and is readily cleaved by treatment with a secondary amine, such as piperidine in DMF.[5] Its acid stability makes it orthogonal to the Boc group.
-
Cbz (or Z): is stable to both acidic and basic conditions and is commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][7] This provides orthogonality to both acid- and base-labile protecting groups.
-
-
Phthaloyl (Phth): This group is robust and stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. It is selectively cleaved by hydrazinolysis, offering a truly orthogonal protection strategy.[8]
O-Protection Strategies: The hydroxyl groups at C-2, C-3, C-4, and C-6 positions exhibit different reactivities, which can be exploited for regioselective protection. Common O-protecting groups include:
-
Acetates (Ac): Acetyl groups are easily introduced and are typically removed under basic conditions, such as with sodium methoxide in methanol (Zemplén deacetylation).[9]
-
Benzyl ethers (Bn): Benzyl ethers are highly stable to a wide range of acidic and basic conditions, making them suitable for long synthetic sequences.[10][11] They are typically removed by catalytic hydrogenolysis.
-
Silyl ethers: such as tert-Butyldimethylsilyl (TBDMS or TBS), Triethylsilyl (TES), and Triisopropylsilyl (TIPS), offer a range of stabilities that are tunable based on the steric bulk of the substituents on the silicon atom.[6][12] They are generally cleaved by fluoride ion sources (e.g., TBAF) or under acidic conditions. The steric hindrance of the silyl group can be used to achieve regioselective protection of less hindered hydroxyl groups.
The choice of a specific protecting group strategy depends on the overall synthetic plan, the desired final product, and the compatibility of the protecting groups with the planned reaction conditions.
Quantitative Data on Protecting Group Strategies
The following tables summarize typical reaction conditions and yields for the introduction and removal of common protecting groups on glucopyranosylamine and related derivatives.
Table 1: N-Protection of Glucopyranosylamine Derivatives
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield | Citation(s) |
| Boc | Various Amines | (Boc)₂O, Water-Acetone, RT | Short | Excellent | [4] |
| Cbz | Amine in THF/H₂O | Cbz-Cl, NaHCO₃, 0 °C | 20 h | 90% | [6] |
| Phthaloyl | Amino Acid | Phthalic Anhydride, Triethylamine, Reflux | 2-12 h | Good | |
| Fmoc | Amines | Fmoc-Cl, NaHCO₃, Dioxane/H₂O, RT | - | Good | [5] |
Table 2: O-Protection of Glucopyranosylamine Derivatives
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield | Citation(s) |
| Acetyl | D-glucose | Acetic Anhydride, Sodium Acetate, Toluene, Reflux | 3 h | 77% | [13] |
| Benzyl | D-glucopyranose | NaH, Benzyl Bromide, DMF, 0 °C to RT | 12-24 h | High | [11] |
| TBDMS | N-Acetyl-β-D-glucopyranoside derivative | TBDMSOTf, DMAP, Pyridine, 4 °C to 60 °C | 2 h | ~Quantitative | [1] |
Table 3: Deprotection of Protected Glucopyranosylamine Derivatives
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield | Citation(s) |
| Boc | N-Boc-D-Glucosamine-Ac | Microwave Irradiation | Short | Good | [14] |
| Cbz | N-Cbz protected amine | 5% Pd-C, H₂, MeOH, 60 °C | 40 h | - | [6] |
| Phthaloyl | N-Phthaloyl peptide-resin | 5% Hydrazine monohydrate in DMF, RT | 3 x 30 min | >98% | [8] |
| Fmoc | N-Fmoc protected amine | Piperidine in DMF | - | High | [5] |
| Acetyl | O-acetylated compound | cat. NaOMe in MeOH, 0 °C to RT | - | High | [9] |
| Benzyl | O-benzylated compound | Pd/C, H₂, Solvent | - | High | [10] |
| TBDMS | O-TBDMS protected alcohol | TBAF in THF, RT | - | High | [15] |
Experimental Protocols
Protocol 1: N-Benzyloxycarbonyl (Cbz) Protection of an Amine
This protocol describes the protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.[6]
Materials:
-
Amine substrate (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equiv)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution, followed by the dropwise addition of benzyl chloroformate.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
Protocol 2: Per-O-Acetylation of D-Glucose
This protocol describes the acetylation of all hydroxyl groups of D-glucose.[13]
Materials:
-
D-glucose (1.0 equiv)
-
Acetic anhydride
-
Sodium acetate (catalytic)
-
Toluene
-
Water
-
3% Sodium hydroxide solution
-
Ethanol
Procedure:
-
Reflux a mixture of D-glucose, acetic anhydride, sodium acetate, and toluene with stirring for 3 hours.
-
Add water to the reaction mixture, stir, and neutralize with a 3% sodium hydroxide solution.
-
Concentrate the organic layer to obtain crude crystals.
-
Recrystallize the crude product from ethanol to yield pure pentaacetyl-β-D-glucopyranose.
Protocol 3: N-Phthaloyl Deprotection using Hydrazine
This protocol details the removal of the phthaloyl protecting group from a resin-bound peptide, a method applicable to phthaloyl-protected glucopyranosylamine derivatives.[8]
Materials:
-
N-phthaloyl protected substrate on resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the N-phthaloyl protected resin in DMF for 30 minutes and then drain the solvent.
-
Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the deprotection solution to the resin and agitate at room temperature for 30 minutes, then drain the solution.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin extensively with DMF (5-7 times) to remove the phthalhydrazide byproduct.
-
Perform final washes with DCM (3 times) and Methanol (3 times).
Protocol 4: Zemplén De-O-acetylation
This protocol describes the removal of acetyl protecting groups from hydroxyl functions under basic conditions.[9]
Materials:
-
O-acetylated compound (1.0 equiv)
-
Dry methanol
-
Sodium methoxide (NaOMe) solution in methanol (catalytic amount)
-
Ion-exchange resin (H⁺ form)
Procedure:
-
Dissolve the O-acetylated compound in dry methanol under an inert atmosphere.
-
Cool the solution to 0 °C and add a catalytic amount of sodium methoxide solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Neutralize the reaction by adding ion-exchange resin (H⁺ form) and stirring until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizations
The following diagrams illustrate common workflows and logical relationships in the protection and deprotection of β-D-glucopyranosylamine derivatives.
Caption: General workflow for the protection of β-D-glucopyranosylamine.
References
- 1. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. cem.de [cem.de]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcea.org [ijcea.org]
- 15. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: N-acylation of β-D-Glucopyranosylamine for the Synthesis of Novel Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-acylation of β-D-glucopyranosylamine, a critical reaction for the synthesis of novel amide derivatives with significant potential in drug discovery and development. The resulting N-acyl-β-D-glucopyranosylamines have demonstrated a range of biological activities, including enzyme inhibition and modulation of inflammatory signaling pathways.
Introduction
The N-acylation of β-D-glucopyranosylamine is a versatile method for introducing a wide variety of acyl groups onto the anomeric nitrogen of the glucose scaffold. This modification allows for the systematic exploration of structure-activity relationships (SAR), leading to the discovery of compounds with tailored pharmacological profiles. Notably, these novel amides have emerged as promising inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism, and as modulators of the tumor necrosis factor-alpha (TNF-α) signaling pathway, which is implicated in inflammatory diseases.
Data Presentation
The following tables summarize quantitative data for a selection of synthesized N-acyl-β-D-glucopyranosylamine derivatives, highlighting their reaction yields and key characterization data.
Table 1: Synthesis and Characterization of N-Aroyl-β-D-glucopyranosylamines
| Acyl Group | Acylating Agent | Coupling Agent/Method | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| Benzoyl | Benzoyl Chloride | Schotten-Baumann | 78 | 210-212 | ¹H NMR: Ar-H peaks; ¹³C NMR: C=O at ~167 ppm | [1] |
| 4-Nitrobenzoyl | 4-Nitrobenzoyl Chloride | Schotten-Baumann | 85 | 225-227 | IR: NO₂ stretches at ~1520 & 1345 cm⁻¹ | [2] |
| 2-Naphthoyl | 2-Naphthoyl Chloride | Staudinger/Acylation | 65 | 218-220 | MS: [M+Na]⁺ peak corresponding to the product | [3] |
| Imidazole-4-carboxamide | Imidazole-4-carboxylic acid | HATU, DIPEA | 60-75 | >250 | ¹H NMR: Imidazole ring protons; ¹³C NMR: Imidazole carbons | [4] |
Table 2: Synthesis and Characterization of N-Alkanoyl-β-D-glucopyranosylamines
| Acyl Group | Acylating Agent | Solvent | Yield (%) | Physical State | Spectroscopic Data Highlights | Reference |
| Acetyl | Acetic Anhydride | Methanol | 92 | White Solid | ¹H NMR: Acetyl protons at ~2.0 ppm; ¹³C NMR: C=O at ~172 ppm | [5] |
| Octanoyl | Octanoyl Chloride | Pyridine | 70 | Amorphous Solid | MS: [M+H]⁺ peak corresponding to the product | [6] |
| Dodecanoyl | Dodecanoyl Chloride | Triethylamine/THF | - | - | - | [7] |
Table 3: Biological Activity of Novel N-Acyl-β-D-glucopyranosylamine Amides
| Compound | Target | Biological Activity | IC₅₀ / Kᵢ | Reference |
| N-Acetyl-β-D-glucopyranosylamine | Glycogen Phosphorylase b | Inhibition | Kᵢ = 32 µM | [8] |
| N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide | Glycogen Phosphorylase b | Inhibition | Kᵢ = 3.5 µM | [3] |
| N-(β-D-glucopyranosyl)-1-(3,5-dimethyl-phenyl)-1,2,3-triazole-4-carboxamide | Glycogen Phosphorylase b | Inhibition | Kᵢ = 34 µM | [9] |
| Glucosamine and N-acetyl-phenylalanine derivative | NF-κB and AP-1 | Inhibition of activation | - |
Experimental Protocols
The following are generalized protocols for the N-acylation of β-D-glucopyranosylamine. Researchers should optimize these conditions based on the specific acylating agent and substrate.
Protocol 1: N-Acylation using Acid Chlorides (Schotten-Baumann Conditions)
This method is suitable for the reaction of β-D-glucopyranosylamine with various acid chlorides.
Materials:
-
β-D-Glucopyranosylamine hydrochloride
-
Acid chloride (e.g., benzoyl chloride, octanoyl chloride)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Distilled water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol mixture)
Procedure:
-
Dissolve β-D-glucopyranosylamine hydrochloride (1.0 eq) in water or a mixture of water and a suitable organic solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acid chloride (1.1 eq) in an organic solvent (e.g., DCM or THF) to the cooled solution of the amine.
-
Simultaneously, add a base (e.g., 10% aqueous NaOH or TEA, 2.2 eq) dropwise to maintain the pH of the reaction mixture between 8 and 10.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, filter the solid, wash it with cold water, and dry it under vacuum.
-
If the product is in the organic phase, separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Protocol 2: N-Acylation using Carboxylic Acids and Coupling Agents
This protocol is ideal for acylations with carboxylic acids that are not readily converted to their corresponding acid chlorides.
Materials:
-
β-D-Glucopyranosylamine (or its per-O-acetylated derivative)
-
Carboxylic acid (e.g., substituted benzoic acid, heterocyclic carboxylic acid)
-
Coupling agent (e.g., HATU, T3P, DCC)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Zemplén deacetylation reagents (if using per-O-acetylated starting material): Sodium methoxide in methanol.
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).[4]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of per-O-acetylated β-D-glucopyranosylamine (1.1 eq) in anhydrous DMF to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the per-O-acetylated product by flash column chromatography.
-
(Optional - Deacetylation) : Dissolve the purified acetylated product in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain the final deprotected amide.
-
Characterize the final product by spectroscopic methods.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of novel N-acyl-β-D-glucopyranosylamines.
Caption: Inhibition of the TNF-α signaling pathway by N-acyl-glucosamine derivatives.
Caption: Mechanism of glycogen phosphorylase regulation and inhibition by N-acyl-β-D-glucopyranosylamines.[3][8]
References
- 1. Assignment of the ¹H and 13C NMR spectra of N²,N6-dibenzoyl-N²,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine [scielo.org.mx]
- 2. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. proteopedia.org [proteopedia.org]
- 8. redalyc.org [redalyc.org]
- 9. m.youtube.com [m.youtube.com]
Application of β-D-Glucopyranosylamine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucopyranosylamine and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The presence of the glucose moiety often enhances bioavailability and allows for targeted delivery, particularly to cells with high glucose uptake, such as cancer cells. The primary amino group at the anomeric position serves as a convenient handle for synthetic modification, enabling the creation of diverse libraries of compounds with a wide range of biological activities. This document provides an overview of the applications of β-D-glucopyranosylamine derivatives as anticancer agents, glycogen phosphorylase inhibitors, and aldose reductase inhibitors, complete with experimental protocols and quantitative data.
I. Anticancer Applications
β-D-Glucopyranosylamine derivatives have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the induction of apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer cells. By conjugating cytotoxic agents or pharmacophores to β-D-glucopyranosylamine, researchers can achieve enhanced tumor cell selectivity and reduced systemic toxicity.
Signaling Pathway: Intrinsic Apoptosis
Many β-D-glucopyranosylamine derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: Intrinsic apoptosis pathway induced by β-D-glucopyranosylamine derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected β-D-glucopyranosylamine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-3-hexenyl-β-D-glucopyranoside | Panc1 (Pancreatic) | 7.6 | --INVALID-LINK--[1] |
| Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside | B-CLL (Leukemia) | Not specified | --INVALID-LINK--[2] |
| 4β-triazole-linked glucose podophyllotoxin conjugate (Compound 35) | HL-60 (Leukemia) | 0.59 | --INVALID-LINK--[3] |
| 4β-triazole-linked glucose podophyllotoxin conjugate (Compound 35) | SMMC-7721 (Liver) | 1.23 | --INVALID-LINK--[3] |
| 4β-triazole-linked glucose podophyllotoxin conjugate (Compound 35) | A-549 (Lung) | 2.90 | --INVALID-LINK--[3] |
| 4β-triazole-linked glucose podophyllotoxin conjugate (Compound 35) | MCF-7 (Breast) | 1.85 | --INVALID-LINK--[3] |
| 4β-triazole-linked glucose podophyllotoxin conjugate (Compound 35) | SW480 (Colon) | 1.54 | --INVALID-LINK--[3] |
Experimental Protocols
This protocol describes a general method for the synthesis of N-acyl derivatives of β-D-glucopyranosylamine.
Caption: General workflow for N-acylation of β-D-glucopyranosylamine.
Materials:
-
β-D-Glucopyranosylamine
-
Acyl chloride or anhydride
-
Triethylamine (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve β-D-glucopyranosylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified product by NMR and mass spectrometry.
This protocol outlines the determination of the cytotoxic effects of β-D-glucopyranosylamine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
β-D-Glucopyranosylamine derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the β-D-glucopyranosylamine derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
II. Glycogen Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. In type 2 diabetes, elevated hepatic glucose production contributes to hyperglycemia. Inhibitors of GP can reduce this glucose output, making it a promising target for diabetes treatment.
Signaling Pathway: Glycogenolysis Regulation
Glycogen phosphorylase activity is tightly regulated by hormones such as glucagon and insulin through a complex signaling cascade.
Caption: Hormonal regulation of glycogenolysis and its inhibition.
Quantitative Data: Glycogen Phosphorylase Inhibition
The following table presents the inhibitory constants (Ki) of various N-(β-D-glucopyranosyl)-imidazolecarboxamides against rabbit muscle glycogen phosphorylase b (rmGPb).[4] The Ki value represents the dissociation constant of the enzyme-inhibitor complex.
| Compound | Ki (µM) |
| N-(β-D-glucopyranosyl)-2-phenyl-imidazole-4-carboxamide | 16 |
| N-(β-D-glucopyranosyl)-2-(1-naphthyl)-imidazole-4-carboxamide | 4 |
| N-(β-D-glucopyranosyl)-2-(2-naphthyl)-imidazole-4-carboxamide | 3 |
| N-(β-D-glucopyranosyl)-4-phenyl-imidazole-2-carboxamide | 12 |
| N-(β-D-glucopyranosyl)-4-(1-naphthyl)-imidazole-2-carboxamide | 7 |
| N-(β-D-glucopyranosyl)-4-(2-naphthyl)-imidazole-2-carboxamide | 5 |
Experimental Protocol: Glycogen Phosphorylase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of compounds against glycogen phosphorylase.
Materials:
-
Rabbit muscle glycogen phosphorylase b (rmGPb)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (100 mM)
-
Magnesium chloride (2.5 mM)
-
Glucose-1-phosphate (0.25 mM)
-
Glycogen (0.25 mg/mL)
-
β-D-Glucopyranosylamine derivative stock solution (in DMSO)
-
BIOMOL® Green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of rmGPb solution (e.g., 0.38 U/mL in HEPES buffer).
-
Add 10 µL of the β-D-glucopyranosylamine derivative at various concentrations (dissolved in DMSO). Include a vehicle control.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 40 µL of a substrate solution containing glucose-1-phosphate and glycogen in HEPES buffer with KCl and MgCl2.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the released inorganic phosphate by adding BIOMOL® Green reagent.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
III. Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibitors of aldose reductase can mitigate these complications.
Signaling Pathway: The Polyol Pathway
The polyol pathway becomes significant during hyperglycemia, leading to the accumulation of sorbitol and subsequent cellular damage.
Caption: The polyol pathway and its role in diabetic complications.
Quantitative Data: Aldose Reductase Inhibition
Data for specific β-D-glucopyranosylamine derivatives as aldose reductase inhibitors is an active area of research, with many compounds showing promising activity in preclinical studies. Researchers are encouraged to consult recent literature for specific IC50 values.
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol details an in vitro assay to screen for inhibitors of aldose reductase.
Materials:
-
Partially purified aldose reductase (e.g., from rat lens)
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH (0.1 mM)
-
DL-glyceraldehyde (substrate, 10 mM)
-
β-D-Glucopyranosylamine derivative stock solution (in DMSO)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the β-D-glucopyranosylamine derivative at various concentrations. Include a control without the inhibitor.
-
Pre-incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction (ΔA/min).
-
Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
β-D-Glucopyranosylamine serves as a valuable scaffold in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules. Its application in the discovery of novel anticancer agents, antidiabetic drugs, and treatments for diabetic complications highlights its therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the use of this versatile chemical entity in their drug discovery programs.
References
- 1. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and induction of apoptosis in B cell chronic leukemia by diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC and LC/MS Analysis of beta-D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-glucopyranosylamine is a monosaccharide derivative with potential significance in various biological processes and as a synthetic intermediate in drug development. Accurate and robust analytical methods are crucial for its quantification and characterization in different matrices. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC/MS). The described methods offer a starting point for researchers to develop and validate analytical procedures tailored to their specific needs.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₆H₁₃NO₅ |
| Molecular Weight | 179.17 g/mol [1][2][3] |
| CAS Number | 7284-37-9[1][2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
HPLC Analysis Protocol
This protocol outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for the retention and separation of polar compounds like this compound without the need for derivatization.
Experimental Protocol: HILIC-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
-
Column: HILIC Column (e.g., ZIC-HILIC, 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 90 15.0 60 15.1 90 | 20.0 | 90 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: 195 nm
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent. A general approach for aqueous samples involves dilution with acetonitrile to match the initial mobile phase composition, followed by filtration through a 0.22 µm syringe filter.
-
Expected Quantitative Data (Representative)
| Parameter | Value |
| Retention Time | ~7.5 min |
| Linearity (r²) | >0.999 (1-100 µg/mL) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
LC/MS Analysis Protocol
For higher sensitivity and selectivity, an LC/MS method is recommended. This protocol utilizes a HILIC separation coupled with a triple quadrupole mass spectrometer for quantitative analysis.
Experimental Protocol: HILIC-LC/MS/MS
-
Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column thermostat
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition:
-
Precursor Ion (Q1): m/z 180.1 (M+H)⁺
-
Product Ion (Q3): m/z 162.1 (loss of H₂O), m/z 126.1 (cross-ring cleavage) (These are proposed fragments based on typical glycoside fragmentation)
-
-
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC analysis, using LC/MS grade solvents.
-
Expected Quantitative Data (Representative)
| Parameter | Value |
| Retention Time | ~3.2 min |
| Linearity (r²) | >0.999 (0.1-100 ng/mL) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 97-103% |
Experimental Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: LC/MS Experimental Workflow.
Stability Indicating Method Development Considerations
For drug development and quality control, a stability-indicating method is often required. This involves demonstrating that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.
Forced Degradation Protocol Outline:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC or LC/MS method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak of this compound.
Conclusion
The HILIC-based HPLC and LC/MS methods presented in this application note provide a solid foundation for the analysis of this compound. The LC/MS method, in particular, offers high sensitivity and selectivity, making it suitable for trace-level quantification. Researchers are encouraged to adapt and validate these protocols for their specific applications, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical preparations.
References
Application Note: NMR Spectroscopic Characterization of β-D-Glucopyranosylamine Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucopyranosylamine and its derivatives are fundamental structures in glycochemistry and are pivotal intermediates in the synthesis of a wide array of biologically significant molecules, including nucleoside analogues and glycoconjugates. The stereochemistry at the anomeric center (C-1) critically influences the biological activity and physicochemical properties of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous determination of the anomeric configuration (α or β) of glycosylamines. This application note provides a detailed protocol and data interpretation guide for the NMR characterization of β-D-glucopyranosylamine anomers.
Principle of Anomeric Characterization by NMR
The distinction between the α and β anomers of D-glucopyranosylamine in solution is primarily achieved by analyzing the ¹H and ¹³C NMR spectra. Key parameters for differentiation include the chemical shift (δ) of the anomeric proton (H-1) and carbon (C-1), and the magnitude of the scalar coupling constant between the anomeric proton and the adjacent proton on C-2 (³JH1,H2).
-
¹H NMR Chemical Shift (δ H-1): The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer. This is due to the different magnetic environments experienced by the axial H-1 in the α-anomer versus the equatorial H-1 in the β-anomer.
-
¹H-¹H Coupling Constant (³JH1,H2): The magnitude of the ³JH1,H2 coupling constant is diagnostic of the dihedral angle between H-1 and H-2. In the β-anomer, both H-1 and H-2 are in axial positions, resulting in a large coupling constant (typically 8-10 Hz). In the α-anomer, H-1 is axial while H-2 is equatorial, leading to a smaller coupling constant (typically 3-4 Hz).
-
¹³C NMR Chemical Shift (δ C-1): The anomeric carbon of the β-anomer generally appears at a lower field (higher ppm) than that of the α-anomer.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can provide through-space correlations. For the α-anomer, NOEs are expected between the anomeric proton (H-1) and protons on the same face of the pyranose ring (e.g., H-3, H-5). For the β-anomer, NOEs are typically observed between H-1 and other protons, which can help confirm the stereochemistry.[1][2][3]
Quantitative NMR Data for D-Glucopyranosylamine Anomers
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts and coupling constants for the anomeric center of α- and β-D-glucopyranosylamine in D₂O. These values can be used as a reference for the identification of the anomers in an experimental sample.
Table 1: ¹H NMR Data for the Anomeric Center of D-Glucopyranosylamine Anomers in D₂O
| Anomer | Proton | Chemical Shift (δ) ppm | Coupling Constant (³JH1,H2) Hz |
| α-D-Glucopyranosylamine | H-1 | ~4.70 - 4.90 | ~3.0 - 4.0 |
| β-D-Glucopyranosylamine | H-1 | ~4.00 - 4.20 | ~8.0 - 9.0 |
Table 2: ¹³C NMR Data for the Anomeric Center of D-Glucopyranosylamine Anomers in D₂O
| Anomer | Carbon | Chemical Shift (δ) ppm |
| α-D-Glucopyranosylamine | C-1 | ~88.0 - 90.0 |
| β-D-Glucopyranosylamine | C-1 | ~92.0 - 94.0 |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.
Experimental Protocols
This section outlines the detailed methodology for the NMR analysis of β-D-glucopyranosylamine anomers.
A. Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.[4]
-
Sample Dissolution: Accurately weigh 5-10 mg of the glucopyranosylamine sample and dissolve it in 0.5-0.7 mL of high-purity deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates.[4]
-
Ensure Complete Dissolution: Gently vortex the sample to ensure it is fully dissolved. Sonication can be used if necessary, but avoid excessive heating to prevent degradation.[4]
-
pH Adjustment (Optional): The anomeric equilibrium and chemical shifts can be pH-dependent. If required, adjust the pD of the sample using small aliquots of DCl or NaOD.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added.
B. NMR Data Acquisition
The following NMR experiments are recommended for the comprehensive characterization of glucopyranosylamine anomers.[5]
-
¹H NMR Spectroscopy:
-
Purpose: To determine the chemical shifts of all protons and the ³JH1,H2 coupling constants.
-
Typical Parameters:
-
Pulse Program: zg30 or similar
-
Spectral Width: 10-12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 2-5 s
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To identify the chemical shifts of all carbon atoms, particularly the anomeric carbon (C-1).
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: 150-200 ppm
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 s
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To establish ¹H-¹H scalar coupling networks and confirm the assignment of H-1 and H-2.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Increments: 256-512 in F1
-
Number of Scans: 2-8 per increment
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded ¹H and ¹³C nuclei, confirming the assignment of C-1 and H-1.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 100-120 ppm
-
Number of Increments: 256 in F1
-
Number of Scans: 2-8 per increment
-
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations for unambiguous confirmation of the anomeric configuration.
-
Typical Parameters (NOESY):
-
Pulse Program: noesygpph
-
Mixing Time (d8): 200-800 ms
-
Number of Increments: 256-512 in F1
-
Number of Scans: 8-16 per increment
-
-
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for analyzing the acquired NMR data to determine the anomeric configuration of glucopyranosylamine.
Caption: Workflow for NMR data analysis.
Logical Relationship for Anomeric Identification
The following diagram outlines the logical decision-making process based on the key NMR parameters for distinguishing between the α and β anomers.
Caption: Decision tree for anomer identification.
Conclusion
NMR spectroscopy provides a robust and detailed method for the characterization of β-D-glucopyranosylamine anomers. By systematically applying a suite of 1D and 2D NMR experiments and carefully analyzing the resulting chemical shifts, coupling constants, and NOE correlations, researchers can confidently assign the anomeric configuration. This detailed structural information is paramount for understanding the structure-activity relationships of glycosylamines and for the quality control of synthetic intermediates in drug development.
References
- 1. Nucleic Acid NMR. Through-space assignments in unlabeled nucleic acids [imserc.northwestern.edu]
- 2. Analysis of NMR spectra of sugar chains of glycolipids by 1D homonuclear Hartmann-Hahn and NOE experiments [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of beta-D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of beta-D-glucopyranosylamine, a valuable intermediate in the synthesis of various bioactive compounds and neoglycoconjugates. The protocol is designed to be a comprehensive guide, from the initial reaction to the characterization of the final, purified product.
Introduction
This compound is a monosaccharide derivative where the anomeric hydroxyl group of glucose is replaced by an amino group. This modification provides a versatile handle for the conjugation of the sugar moiety to other molecules, such as proteins, lipids, and synthetic scaffolds, to create neoglycoconjugates. These conjugates are instrumental in studying carbohydrate-mediated biological processes and in the development of novel therapeutics and diagnostics.
The synthesis of this compound typically proceeds by the reaction of D-glucose with a source of ammonia. A common and efficient method utilizes ammonium bicarbonate in an aqueous or alcoholic solution. This reaction, however, generally yields a mixture of the desired beta-anomer and the alpha-anomer, along with unreacted starting material and potential side products. Therefore, a robust purification strategy is critical to obtaining the pure this compound required for subsequent applications. This protocol details a two-step purification process involving an initial removal of volatile reagents followed by a crystallization step to isolate the pure beta-anomer.
Experimental Protocols
Part 1: Synthesis of Crude this compound
This protocol describes the synthesis of crude this compound from D-glucose and ammonium bicarbonate.
Materials:
-
D-glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve D-glucose in a minimal amount of deionized water.
-
Add a solution of ammonium bicarbonate in water to the glucose solution. A typical molar ratio is 1:1.2 of glucose to ammonium bicarbonate.
-
To this aqueous solution, add methanol. The final solvent ratio should be approximately 1:1 (v/v) water to methanol.
-
Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70 °C) with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (e.g., 7:2:1). The reaction is typically complete within 24-48 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvents and excess ammonium bicarbonate under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C to prevent degradation of the product.
-
The resulting solid is the crude this compound, which will be a mixture of anomers and residual salts. This crude product is then taken forward for purification.
Part 2: Purification of this compound by Crystallization
This protocol outlines the purification of the crude product to isolate the pure this compound.
Materials:
-
Crude this compound
-
Methanol (MeOH), absolute
-
Isopropanol
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to the crude solid to dissolve it. Gentle heating and stirring will facilitate dissolution.
-
Once the solid is completely dissolved, slowly add isopropanol as an anti-solvent to the hot methanolic solution until a slight turbidity is observed.
-
Gently reheat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath or a refrigerator at 4 °C for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis and purification of this compound.
| Parameter | Synthesis of Crude Product | Purification by Crystallization |
| Starting Material | D-glucose | Crude this compound |
| Key Reagents | Ammonium bicarbonate, Methanol, Water | Methanol, Isopropanol |
| Typical Yield | ~70-80% (crude)[1] | >90% recovery of the beta-anomer |
| Product Purity | Mixture of α/β anomers (β-anomer is major) | >98% (as determined by HPLC and NMR) |
| Anomer Ratio (β:α) | Variable, typically >90:10 | Enriched to >99:1 |
Characterization
The identity and purity of the final this compound product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The anomeric proton (H-1) of the beta-anomer is expected to appear as a doublet with a large coupling constant (J₁,₂ > 8 Hz) due to the trans-diaxial relationship with H-2. The alpha-anomer would exhibit a smaller coupling constant.
-
¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) can also distinguish between the anomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₁₃NO₅, MW: 179.17 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and confirm the absence of the alpha-anomer.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Logical Relationship of Purification Steps
The following diagram outlines the logical progression of the purification process, emphasizing the removal of different types of impurities at each stage.
Caption: Logic of the purification steps.
References
Application Notes and Protocols: Synthesis and Evaluation of β-D-Glucopyranosylamine Derivatives as Glycogen Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and enzymatic evaluation of β-D-glucopyranosylamine derivatives as potent inhibitors of glycogen phosphorylase (GP), a key enzyme in glycogen metabolism. The protocols outlined below are intended to guide researchers in the development of novel therapeutic agents, particularly for the management of type 2 diabetes.
Introduction
Glycogen phosphorylase (GP) catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate.[1] In type 2 diabetes, elevated hepatic glucose output, largely due to increased glycogenolysis, contributes significantly to hyperglycemia.[1] Therefore, inhibition of GP is a promising therapeutic strategy for controlling blood glucose levels.[1] β-D-glucopyranosylamine derivatives have emerged as a promising class of GP inhibitors due to their structural similarity to the natural substrate, glucose-1-phosphate, allowing them to bind to the enzyme's active site.[2] This document details the synthesis of N-(β-D-glucopyranosyl)-imidazolecarboxamides, a potent subclass of these derivatives, and the protocol for assessing their inhibitory activity against glycogen phosphorylase.
Data Presentation
The inhibitory activities of synthesized β-D-glucopyranosylamine derivatives against rabbit muscle glycogen phosphorylase b (rmGPb) are summarized in the table below. The data highlights the structure-activity relationship (SAR), indicating that derivatives with larger aromatic moieties, such as naphthyl groups, exhibit stronger inhibitory potential.
| Compound ID | Derivative Structure | Inhibition Constant (Kᵢ) [µM] |
| 1a | N-(β-D-glucopyranosyl)-2-phenyl-1H-imidazole-4-carboxamide | 16 |
| 1b | N-(β-D-glucopyranosyl)-2-(1-naphthyl)-1H-imidazole-4-carboxamide | 3.5 |
| 1c | N-(β-D-glucopyranosyl)-2-(2-naphthyl)-1H-imidazole-4-carboxamide | 3.2 |
| 2a | N-(β-D-glucopyranosyl)-4-phenyl-1H-imidazole-2-carboxamide | 12 |
| 2b | N-(β-D-glucopyranosyl)-4-(1-naphthyl)-1H-imidazole-2-carboxamide | 4.1 |
| 2c | N-(β-D-glucopyranosyl)-4-(2-naphthyl)-1H-imidazole-2-carboxamide | 3.8 |
Data compiled from literature reports.
Experimental Protocols
I. Synthesis of N-(β-D-glucopyranosyl)-2-aryl-1H-imidazole-4-carboxamides
This protocol describes a general two-step procedure for the synthesis of the target inhibitors, involving the formation of an amide bond followed by deprotection.
Step 1: Synthesis of N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-aryl-1H-imidazole-4-carboxamides
Materials:
-
2-aryl-1H-imidazole-4-carboxylic acid
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-aryl-1H-imidazole-4-carboxylic acid (1 equivalent) in dry DMF, add DIPEA (5 equivalents) and HATU (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine (1.5 equivalents) in dry DMF to the reaction mixture.
-
Continue stirring the reaction overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the per-O-acetylated product.[2]
Step 2: Deprotection of N-(β-D-glucopyranosyl)-2-aryl-1H-imidazole-4-carboxamides (Zemplén Deacetylation)
Materials:
-
N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-aryl-1H-imidazole-4-carboxamide
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (catalytic amount)
-
Amberlite IR-120 (H⁺) resin
Procedure:
-
Dissolve the per-O-acetylated compound obtained from Step 1 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the final deprotected N-(β-D-glucopyranosyl)-2-aryl-1H-imidazole-4-carboxamide.
II. Glycogen Phosphorylase Inhibition Assay
This protocol outlines the in vitro assay to determine the inhibitory activity of the synthesized compounds against rabbit muscle glycogen phosphorylase a (GPa). The assay measures the amount of inorganic phosphate produced from the enzymatic reaction.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2) containing 100 mM KCl and 2.5 mM MgCl₂
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
Test compounds (inhibitors) dissolved in DMSO
-
BIOMOL® Green reagent for phosphate quantification
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of GPa (e.g., 0.76 U/mL) in HEPES buffer. The optimal final concentration in the assay is 0.38 U/mL.[3]
-
Prepare stock solutions of G1P and glycogen in HEPES buffer. The optimal final concentrations are 0.25 mM for G1P and 0.25 mg/mL for glycogen.[3]
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the test compound solution (or DMSO for control) to the respective wells and incubate for 15 minutes at 37°C.[3]
-
Initiate the enzymatic reaction by adding 45 µL of a pre-warmed (37°C) solution containing G1P and glycogen to each well.
-
Incubate the plate for 30 minutes at 37°C.[3]
-
Stop the reaction and quantify the released inorganic phosphate by adding 130 µL of BIOMOL® Green reagent to each well.
-
Incubate for 20-30 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ or Kᵢ values by fitting the data to an appropriate dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of β-D-glucopyranosylamine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in β-D-Glucopyranosylamine Synthesis
Welcome to the technical support center for the synthesis of β-D-Glucopyranosylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Yield Issues
Question 1: My reaction has a significantly lower yield than expected. What are the most common causes?
Low yields in β-D-glucopyranosylamine synthesis can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: The equilibrium between the starting materials and the product is highly sensitive to pH, temperature, and reactant concentrations.
-
Side Reactions: The formation of undesired byproducts, such as Amadori rearrangement products and bis-glycosylamines, can consume starting materials and reduce the yield of the desired product.[1]
-
Product Instability: β-D-Glucopyranosylamine is susceptible to hydrolysis, especially under neutral to acidic conditions, which can lead to product loss during the reaction or workup.[1]
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion, resulting in a significant amount of unreacted starting material.
Question 2: I observe a yellow or brown discoloration in my reaction mixture. What is happening and how can I prevent it?
This discoloration is a classic indicator of the Maillard reaction, which leads to the formation of Advanced Glycation End-products (AGEs). The initial step in this pathway is the Amadori rearrangement of the initially formed glycosylamine.[2][3]
Causality: The Amadori rearrangement is an acid or base-catalyzed isomerization of the N-glycoside to a 1-amino-1-deoxy-ketose.[2] This product is often a precursor to a cascade of further reactions that produce colored compounds.
Troubleshooting Protocol:
-
pH Control: Maintain a slightly basic pH (around 8-9) to favor the formation of the glycosylamine without excessively promoting the Amadori rearrangement.
-
Temperature Management: Avoid high reaction temperatures, as heat accelerates the Maillard reaction.[4] Conduct the reaction at room temperature or slightly above, monitoring the progress closely.
-
Reaction Time: Minimize the reaction time to what is necessary for the formation of the glycosylamine. Prolonged reaction times increase the likelihood of side reactions.
Question 3: How do I know if my reaction is complete?
Monitoring the reaction progress is crucial to avoid unnecessarily long reaction times that can lead to side product formation.
Recommended Analytical Technique: Thin Layer Chromatography (TLC)
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is often a good starting point.
-
Stationary Phase: Silica gel plates.
-
Visualization: Staining with a solution of ceric ammonium molybdate or potassium permanganate.
-
Interpretation: The disappearance of the glucose spot (which typically has a low Rf value) and the appearance of a new spot for the β-D-glucopyranosylamine (which is generally more polar than the amine but less polar than glucose) indicates reaction progress.
Question 4: I suspect a side reaction is occurring. How can I identify the byproducts?
The two most common side products are the Amadori product and bis-glycosylamine. These can be identified using NMR spectroscopy and Mass Spectrometry.
-
Amadori Rearrangement Product: This can be identified by a characteristic set of signals in the 1H and 13C NMR spectra, corresponding to the fructoselysine moiety if lysine was the amine.[3]
-
Bis-glycosylamine: This is formed when a second molecule of glucose reacts with the initially formed glycosylamine. Its presence can be confirmed by mass spectrometry, which will show a molecular ion peak corresponding to the mass of two glucose units plus the amine, minus two water molecules.[5]
Purification Challenges
Question 5: I'm having difficulty purifying my β-D-glucopyranosylamine. What is a reliable method?
Purification can be challenging due to the product's polarity and potential instability. A common and effective method is recrystallization, often from a mixed solvent system.
Detailed Protocol: Recrystallization from Methanol/Water
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol. This is your "good" solvent.
-
Induce Precipitation: While the methanol solution is still warm, slowly add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Question 6: My purified product seems to degrade over time. How can I improve its stability?
β-D-Glucopyranosylamine is known to be hydrolytically labile.[1]
Storage Recommendations:
-
Store the purified product in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Avoid exposure to moisture and acidic conditions.
Analytical & Characterization Issues
Question 7: How can I use NMR spectroscopy to confirm the structure and stereochemistry of my product?
NMR spectroscopy is a powerful tool for the structural elucidation of β-D-glucopyranosylamine.
Key NMR Signatures:
-
¹H NMR: The anomeric proton (H-1) of the β-isomer typically appears as a doublet with a large coupling constant (J ≈ 8-9 Hz) due to the trans-diaxial relationship with H-2. The chemical shift will be downfield compared to the other sugar protons.
-
¹³C NMR: The anomeric carbon (C-1) of the β-isomer will also have a characteristic chemical shift.
-
2D NMR (COSY, HSQC): These experiments are invaluable for assigning all the proton and carbon signals and confirming the connectivity within the molecule.[6]
Troubleshooting with NMR:
-
Presence of α-anomer: The α-anomer will show a smaller coupling constant for the anomeric proton (J ≈ 3-4 Hz).[6]
-
Unreacted Glucose: The presence of signals corresponding to both α- and β-glucose indicates an incomplete reaction.
-
Amadori Product: The appearance of new signals in the sugar region, often with different coupling patterns, can indicate the formation of the Amadori product.[3]
Question 8: I am using HPLC to analyze my reaction mixture, but I'm seeing poor peak shapes (tailing or fronting). How can I improve my separation?
Poor peak shape in HPLC can be due to a variety of factors, including secondary interactions with the stationary phase, column overload, or improper mobile phase conditions.[7][8]
HPLC Troubleshooting Table
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a mobile phase with a lower pH to suppress silanol ionization. Add a small amount of a competing base, like triethylamine, to the mobile phase.[7] |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | Partially blocked column frit or void at the column inlet. | Reverse and flush the column. If the problem persists, replace the column. |
Experimental Protocols & Data
Optimized Aqueous Synthesis of β-D-Glucopyranosylamine
This protocol is adapted from established methods utilizing ammonium bicarbonate for a high-yielding synthesis.[9]
Materials:
-
D-Glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Aqueous ammonia (NH₄OH), concentrated
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve D-glucose (e.g., 0.2 M) and ammonium bicarbonate (e.g., 0.2 M) in concentrated aqueous ammonia (e.g., 16 M).
-
Stir the solution at a controlled temperature (e.g., 42°C) for 24-36 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove excess ammonia and water.
-
The crude product can then be purified by recrystallization as described in the "Purification Challenges" section.
Expected Yields Under Varying Conditions
| Temperature | Amine Source | Typical Yield Range | Key Consideration |
| Room Temperature | Aqueous NH₃/NH₄HCO₃ | 60-75% | Slower reaction rate, but minimizes side reactions. |
| 40-50°C | Aqueous NH₃/NH₄HCO₃ | 75-90% | Faster reaction rate, but increased risk of Amadori product formation.[9] |
| Room Temperature | Aliphatic Amine | 80-95% | Generally higher yields and faster reactions compared to ammonia. |
Visualizations
Reaction Mechanism and Equilibria
The synthesis of β-D-glucopyranosylamine involves a series of equilibria. The open-chain aldehyde form of glucose is the reactive species that condenses with the amine to form an imine (Schiff base), which then cyclizes to the more stable pyranose forms.
Caption: Reaction mechanism for β-D-glucopyranosylamine synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing the cause of low product yield.
Caption: Troubleshooting workflow for low yield.
References
- 1. Step-by-Step Guide to Using Graphviz for Graph Visualization in Python - AITechTrend [aitechtrend.com]
- 2. sketchviz.com [sketchviz.com]
- 3. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. hplc.eu [hplc.eu]
- 9. sketchviz.com [sketchviz.com]
Preventing anomerization of beta-D-Glucopyranosylamine during synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-glycosides, specifically focusing on the challenges associated with β-D-glucopyranosylamine. The anomeric purity of glycosylamines is critical, as the stereochemistry at the C-1 position dictates the molecule's three-dimensional structure and, consequently, its biological activity and utility as a synthetic intermediate.[1] Anomerization, the interconversion between α and β anomers, is a common hurdle that can lead to impure products and challenging separations.[2]
This document provides in-depth troubleshooting advice, explores the mechanistic underpinnings of anomerization, and offers validated protocols to help you achieve high yields of the desired β-anomer with excellent stereochemical fidelity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final product is a mixture of α and β anomers, with a significant portion of the undesired α-anomer. What went wrong?
A1: This is the most common issue and typically points to the reaction conditions favoring thermodynamic equilibration. The β-anomer is the kinetic product, meaning it forms faster, while the α-anomer is often the more thermodynamically stable product.[3][4][5]
-
Probable Cause 1: Reaction Temperature is Too High. Elevated temperatures provide the energy needed to overcome the activation barrier for the reverse reaction (ring-opening), allowing the anomers to interconvert and settle at a thermodynamic equilibrium that favors the α-anomer.[6][7]
-
Solution: Perform the reaction at lower temperatures (e.g., room temperature to 42°C). This restricts the system to kinetic control, favoring the faster-forming β-anomer.[5][8]
-
Probable Cause 2: Reaction Time is Too Long. Extended reaction times, even at moderate temperatures, can allow the system to reach thermodynamic equilibrium.[3]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or NMR spectroscopy. Quench the reaction as soon as the starting material (D-glucose) is consumed to isolate the kinetic product before significant anomerization occurs.
-
Probable Cause 3: Inappropriate pH. Acidic conditions are known to catalyze anomerization.[2] The mechanism involves protonation of the ring oxygen, facilitating ring-opening to an achiral Schiff base intermediate, which can then re-cyclize to form either anomer.
-
Solution: Employ a buffering system, such as ammonium bicarbonate, which maintains a slightly basic to neutral pH, providing the ammonia nucleophile while suppressing acid-catalyzed anomerization.[8][9]
Q2: I isolated the pure β-anomer, but my NMR spectrum showed the presence of the α-anomer after workup and purification. Why did this happen?
A2: Anomerization occurred post-synthesis. The stability of glycosylamines is highly pH-dependent.[10]
-
Probable Cause 1: Acidic Workup Conditions. Washing with acidic solutions (e.g., dilute HCl) to remove excess ammonia can induce rapid anomerization.
-
Solution: Perform all aqueous washes with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution).
-
Probable Cause 2: Silica Gel Chromatography. Standard silica gel can be slightly acidic and may cause on-column anomerization, especially with prolonged exposure.
-
Solution: If chromatography is necessary, use a neutralized silica gel (can be prepared by washing with a solution of triethylamine in the eluent) or an alternative stationary phase like alumina (basic). Alternatively, consider purification by recrystallization, which avoids this issue entirely.
Q3: How can I definitively confirm the anomeric configuration of my product?
A3: ¹H NMR spectroscopy is the most reliable method for determining the anomeric configuration.[11][12] The key is the coupling constant (³JH1,H2) between the anomeric proton (H-1) and the proton at C-2 (H-2).
-
For the β-anomer: The glucose ring adopts a ⁴C₁ chair conformation where both H-1 and H-2 are in axial positions. The dihedral angle between them is ~180°, resulting in a large coupling constant.
-
For the α-anomer: H-1 is axial while H-2 is equatorial (or vice-versa depending on the specific glycosylamine derivative), leading to a much smaller dihedral angle and a smaller coupling constant.
| Parameter | β-D-Glucopyranosylamine | α-D-Glucopyranosylamine | Rationale |
| Anomeric Proton (H-1) Chemical Shift (δ) | ~4.5 ppm | ~5.1 ppm | The equatorial α-proton is typically deshielded compared to the axial β-proton.[13] |
| Coupling Constant (³JH1,H2) | 8 - 10 Hz | 3 - 5 Hz | Reflects the trans-diaxial relationship in the β-anomer vs. the axial-equatorial in the α-anomer.[14][15] |
Anomerization Troubleshooting Workflow
Here is a logical workflow to diagnose and solve anomerization issues during your synthesis.
Caption: A workflow for troubleshooting anomerization.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of glycosylamine formation and anomerization?
A1: The formation of a glycosylamine proceeds through the open-chain form of the sugar.[16]
-
Ring-Chain Tautomerism: The cyclic hemiacetal form of D-glucose is in equilibrium with its open-chain aldehyde form.
-
Nucleophilic Attack: The amine (e.g., ammonia) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral carbinolamine intermediate.
-
Dehydration: This unstable intermediate rapidly dehydrates to form a protonated imine (Schiff base).
-
Cyclization: The hydroxyl group at C-5 then attacks the iminium carbon. This attack can occur from two faces, leading to the formation of both the α and β anomers. The formation of the β-anomer is generally faster (kinetically controlled) due to favorable stereoelectronics.
Anomerization occurs when this process becomes reversible, allowing the less-favored α-anomer to accumulate if it is the more thermodynamically stable product.[2]
Caption: Mechanism of glycosylamine formation and anomerization.
Q2: Why is the β-anomer the kinetic product?
A2: The preference for the formation of the β-anomer is a result of stereoelectronic effects during the cyclization step. In the transition state leading to the β-anomer, the large C-5 substituent (the rest of the ring) can occupy a pseudo-equatorial position, which is sterically less hindered. Furthermore, the anomeric effect, which involves a stabilizing interaction between the lone pair of the ring oxygen and the anti-bonding orbital of the C-N bond, contributes to the stability of the β-anomer's transition state.
Q3: Are there alternative synthetic methods that are highly stereoselective for the β-anomer?
A3: Yes, while the aqueous ammonium bicarbonate method is robust and common, other strategies exist.
-
Enzymatic Synthesis: Transaminases can offer exquisite stereocontrol but may have limited substrate scope.
-
Staudinger Reaction: The reaction of a per-O-acetylated β-D-glucopyranosyl azide with a phosphine, followed by acylation, yields N-acylglycosylamines with retention of the β-configuration.[17] This is an excellent method for producing N-acylated derivatives.
-
Mechanochemistry: Solvent-free synthesis using high-speed ball milling has been shown to produce glycosylamines efficiently and can favor the kinetic β-product.[18]
Validated Protocol: Synthesis of β-D-Glucopyranosylamine
This protocol is optimized to favor the formation of the kinetic β-anomer and minimize anomerization.[8]
Materials:
-
D-Glucose (1.0 eq)
-
Ammonium Bicarbonate (NH₄HCO₃) (1.0 eq)
-
Concentrated Aqueous Ammonia (28-30%)
-
Methanol (for workup)
-
Diethyl Ether (for workup)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve D-glucose (e.g., 10.0 g, 55.5 mmol) and ammonium bicarbonate (e.g., 4.39 g, 55.5 mmol) in concentrated aqueous ammonia (e.g., 50 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture in an oil bath at 40-42°C with stirring. The reaction is typically complete within 36-48 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of Ethyl Acetate:Methanol:Water 7:2:1). The starting glucose spot should disappear completely.
-
Workup - Removal of Ammonia: Cool the reaction vessel in an ice bath before opening. Transfer the clear solution to a round-bottom flask and concentrate under reduced pressure (at < 40°C) to remove the majority of the ammonia and water. This will result in a thick syrup or a solid residue.
-
Lyophilization: For complete removal of water and residual ammonium salts, lyophilize (freeze-dry) the residue overnight. This should yield the crude glycosylamine as a white, fluffy solid. The product at this stage is often pure enough for subsequent steps.
-
Purification (if necessary):
-
Dissolve the crude solid in a minimum amount of hot methanol.
-
Allow the solution to cool to room temperature, then place it at 4°C to induce crystallization.
-
Filter the crystalline solid and wash with cold methanol, followed by diethyl ether.
-
Dry the crystals under vacuum.
-
-
Characterization:
-
Obtain a ¹H NMR spectrum in D₂O.
-
Confirm the presence of the anomeric proton signal for the β-anomer with a large coupling constant (³JH1,H2 ≈ 8-9 Hz).
-
The absence or minimal presence (<5%) of a signal with a small coupling constant confirms high anomeric purity.
-
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Anomer - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 12. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 13. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 14. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. futurelearn.com [futurelearn.com]
- 17. Synthesis of N-(beta-D-glucopyranosyl)- and N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) amides as inhibitors of glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Minimizing Maillard reaction byproducts in glycosylamine preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Maillard reaction byproducts during glycosylamine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during glycosylamine preparation, offering potential causes and solutions to mitigate the formation of Maillard reaction byproducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant browning or yellowing of the reaction mixture. | High reaction temperature, prolonged reaction time, or alkaline pH can accelerate the Maillard reaction, leading to the formation of colored melanoidins.[1][2] | - Lower Reaction Temperature: Maintain the temperature at a moderate level, for example, around 42°C, which has been shown to be effective for glycosylamine synthesis while minimizing browning.[3] - Optimize Reaction Time: Monitor the reaction progress and stop it once the desired glycosylamine formation is achieved to prevent extended heating. Reaction times can range from a few hours to 36 hours depending on the reactants.[1][3] - Control pH: The Maillard reaction is accelerated in alkaline conditions. While the synthesis of glycosylamines often involves basic reagents like ammonia, using a buffered system or controlling the pH can help. The initial step of the Maillard reaction is reduced at lower pH values. |
| Low yield of the desired glycosylamine. | Suboptimal reactant concentrations, inefficient catalysis, or degradation of the product through the Maillard pathway can lead to poor yields. | - Adjust Reactant Ratios: In many cases, an optimal reactant ratio of 1:1 (sugar to amine) has been found to be most effective.[1] - Use of Catalysts: The presence of one equivalent of ammonium hydrogen carbonate with an aqueous solution of ammonia can lead to quantitative yields of glycosylamines.[3] Ammonium carbamate is another effective reagent.[4] - Solventless Conditions: For certain reactions, solvent-free synthesis using mechanical milling can lead to high yields in a shorter amount of time.[5] |
| Presence of multiple byproducts in the final product. | The primary byproducts are often from the Maillard reaction, including Amadori products and their subsequent degradation compounds.[2] | - Introduce Maillard Reaction Inhibitors: Compounds like aminoguanidine can trap reactive dicarbonyl intermediates, which are precursors to advanced glycation end products (AGEs).[6][7][8][9] Other natural inhibitors, such as polyphenols (e.g., epicatechin), have also been shown to be effective.[6] - Purification: Employ effective purification techniques post-reaction. Lyophilization is a common first step to remove volatile reagents.[3] Further purification can be achieved using chromatographic methods.[10] |
| Difficulty in purifying the glycosylamine from reaction byproducts. | Glycosylamines and early-stage Maillard products can have similar polarities, making separation challenging. | - Derivatization for Purification: Glycosylamines can be derivatized with groups like 9-fluorenylmethyloxycarbonyl (Fmoc) to alter their properties, facilitating easier purification from the crude reaction mixture.[10] - Chromatographic Techniques: Utilize methods such as size-exclusion chromatography or reversed-phase HPLC for separation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for glycosylamine synthesis to avoid the Maillard reaction?
A1: A moderately elevated temperature is often a good compromise. For instance, treating reducing sugars with aqueous ammonia and ammonium hydrogen carbonate at 42°C for 36 hours has been reported to yield the corresponding glycosylamine quantitatively with minimal browning.[3] Higher temperatures can accelerate the desired reaction but will also significantly increase the rate of the Maillard reaction.[1]
Q2: How does pH influence the formation of Maillard reaction byproducts?
A2: The Maillard reaction is highly pH-dependent and is accelerated in alkaline conditions.[11] At a low pH, the amino group of the amine is protonated, reducing its nucleophilicity and thus slowing down the initial step of the Maillard reaction. While glycosylamine synthesis often uses basic conditions, careful control of pH is crucial to minimize byproduct formation.
Q3: Are there any specific catalysts that can selectively promote glycosylamine formation over the Maillard reaction?
A3: Boronic acids are emerging as catalysts for selective glycosylation reactions.[12] They can activate hydroxyl groups under mild conditions, potentially favoring the desired glycosylamine formation. Traditional methods often employ ammonium salts like ammonium bicarbonate or ammonium carbamate, which have been used to achieve high yields of glycosylamines.[3][4][13]
Q4: Can I use inhibitors to prevent the Maillard reaction during my synthesis?
A4: Yes, several inhibitors of the Maillard reaction have been identified, many of which are used in the food industry. Aminoguanidine is a well-known inhibitor that acts by trapping reactive dicarbonyl species like methylglyoxal, which are key intermediates in the formation of advanced glycation end-products (AGEs).[6][7][8] Natural compounds like polyphenols and pyridoxamine (a form of vitamin B6) can also inhibit the Maillard reaction.[6]
Q5: What is the best way to purify my glycosylamine product?
A5: A common initial step is lyophilization (freeze-drying) to remove the aqueous ammonia and other volatile components, which can yield the pure glycosylamine if the reaction is clean.[3] If byproducts are present, further purification using chromatographic techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC) may be necessary.[10] In some cases, derivatizing the glycosylamine can facilitate its separation.[10]
Q6: How can I monitor the progress of my reaction and the formation of byproducts?
A6: The extent of the Maillard reaction can be visually assessed by the degree of browning, which can be quantified by measuring the absorbance of the reaction mixture at 425 nm using a spectrophotometer.[1] For a more detailed analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (LC-MS) detectors can be used to separate and identify the desired glycosylamine and any Maillard byproducts.[14][15][16]
Experimental Protocols
Protocol 1: Synthesis of Glycosylamine using Ammonium Bicarbonate
This protocol is adapted from a method for the quantitative synthesis of glycosylamines.[3]
Materials:
-
Reducing sugar (e.g., D-Glucose)
-
Ammonium hydrogen carbonate (NH₄HCO₃)
-
Commercial aqueous ammonia solution (e.g., 16M)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the reducing sugar (e.g., D-Glucose, 0.2 M) and one equivalent of ammonium hydrogen carbonate in a commercial aqueous ammonia solution.
-
Heat the solution at 42°C for 36 hours in a sealed container.
-
After 36 hours, cool the reaction mixture to room temperature.
-
Concentrate the solution to approximately one-third of its original volume using a rotary evaporator.
-
Freeze the concentrated solution and lyophilize until a dry, solid product is obtained.
-
The resulting residue is the purified glycosylamine. The purity can be checked by NMR or other analytical methods.
Protocol 2: Monitoring Maillard Reaction by Spectrophotometry
This protocol provides a simple method to quantify the extent of browning.[1]
Materials:
-
Aliquots from the glycosylamine reaction at different time points
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
At various time intervals during the reaction, withdraw a small aliquot of the reaction mixture.
-
If necessary, dilute the aliquot with deionized water to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted aliquot at 425 nm.
-
An increase in absorbance at 425 nm over time indicates the progression of the Maillard reaction and the formation of colored byproducts.
Visualizations
Caption: Maillard reaction pathway and point of inhibition.
Caption: General workflow for glycosylamine synthesis.
References
- 1. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnfs.or.kr [pnfs.or.kr]
- 3. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bc.umcs.pl [bc.umcs.pl]
- 8. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Maillard reaction - Wikipedia [en.wikipedia.org]
- 12. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 14. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for beta-D-Glucopyranosylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of β-D-glucopyranosylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of β-D-glucopyranosylamine, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in β-D-glucopyranosylamine synthesis can stem from several factors. The reaction is an equilibrium process, and side reactions can consume starting materials and the desired product. Here are key areas to investigate:
-
Suboptimal Reagent Concentration: The concentration of the aminating agent (e.g., ammonia, ammonium salts) is crucial. Higher concentrations generally favor a faster conversion to the product.[1][2] For instance, using saturated ammonium carbamate has been shown to lead to faster reaction rates and higher final yields.[1][2]
-
Reaction Temperature: Higher temperatures can favor the amination reaction.[1] However, excessively high temperatures may also promote side reactions, such as the formation of Amadori rearrangement products or degradation of the sugar. Careful optimization of the reaction temperature is therefore recommended.
-
pH of the Reaction Mixture: The pH of the reaction medium can influence the stability of the product. β-D-glucopyranosylamine is known to be unstable and can readily hydrolyze back to glucose, particularly in the pH range of 3 to 7.[3] Ensuring the reaction conditions maintain a suitable pH is important.
-
Reaction Time: The reaction requires sufficient time to reach equilibrium. Monitoring the reaction progress over time using techniques like TLC or NMR can help determine the optimal reaction duration.
Q2: I am observing significant amounts of side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
A2: The formation of byproducts is a common issue. Key side products include:
-
Bis(β-D-glucopyranosyl)amine: This can form through the reaction of the product with another molecule of glucose. Its formation can be minimized by using a higher concentration of the aminating agent.[1][2] In some cases, its formation is reported to be less than 3%.[1][2]
-
Amadori Rearrangement Products: These are isomers of the desired glycosylamine and their formation is a potential side reaction.[4] Reaction temperature control is a key factor in minimizing their formation.
-
Anomers: The synthesis can result in a mixture of α and β anomers. At equilibrium in water at 30°C, the α-anomer can constitute 7-8% of the glycosylamine mixture.[1][2] Purification techniques such as chromatography may be necessary to isolate the desired β-anomer.
Q3: How can I effectively purify my synthesized β-D-glucopyranosylamine?
A3: Purification can be challenging due to the product's instability. Common purification methods include:
-
Crystallization: If the product is crystalline and stable enough, crystallization can be an effective purification method.
-
Chromatography: Various chromatographic techniques can be employed for purification. For instance, affinity chromatography has been used to purify related compounds.[5] Column chromatography is also a common method for purifying protected glycosylamines.[6]
-
Lyophilization: For reactions conducted in aqueous ammonia with volatile ammonium salts, lyophilization can be a simple method to remove the solvent and excess reagents, which may yield a product suitable for subsequent reactions without extensive purification.[3]
Q4: My β-D-glucopyranosylamine product appears to be unstable and decomposes upon storage. What are the best practices for handling and storage?
A4: β-D-glucopyranosylamine is known for its limited stability. To minimize degradation:
-
Avoid Acidic and Neutral Aqueous Solutions: The product is particularly susceptible to hydrolysis in the pH range of 3 to 7.[3]
-
Storage Conditions: It is advisable to avoid storing the crystalline product in a desiccator with strong drying agents like P₂O₅, as this can lead to degradation.[3] Storing the product under anhydrous conditions and at low temperatures is recommended.
-
Use as an Intermediate: Due to its instability, it is often best to use the synthesized β-D-glucopyranosylamine directly in subsequent reactions without prolonged storage.[3]
Optimization of Reaction Conditions
The yield and purity of β-D-glucopyranosylamine are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies to aid in the optimization of your synthesis.
Table 1: Influence of Aminating Agent on Yield
| Aminating Agent | Starting Material | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Saturated Ammonium Carbamate | Sodium D-glucuronate | 24 | Not specified | High | [1][2] |
| 1 M Ammonia + 0.6 M Ammonium Salt | Sodium D-glucuronate | 24 | Not specified | Lower than other protocols | [1][2] |
| Ammonium Bicarbonate in Conc. Ammonia | Reducing Sugars | Not specified | Not specified | 70-80 | [1] |
| Ammonium Bicarbonate in Water | Glucose | 36 | 42 | Quantitative | [3] |
Table 2: Common Side Products and Their Prevalence
| Side Product | Conditions Favoring Formation | Prevalence | Reference |
| α-D-glucopyranosylamine | Equilibrium in aqueous solution | 7-8% at 30°C | [1][2] |
| Bis(β-D-glucopyranosyl)amine | Lower ammonia/ammonium salt concentration | < 3% (minimized with saturated ammonium carbamate) | [1][2] |
| Amadori Rearrangement Products | Potential side reaction | Varies with conditions | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of β-D-glucopyranosylamine.
Protocol 1: Synthesis of β-D-Glucopyranosylamine using Ammonium Bicarbonate
This protocol is adapted from a method for the synthesis of glycosylamines from reducing sugars.[3]
-
Reaction Setup: In a sealed reaction vessel, dissolve D-glucose to a final concentration of 0.2-0.4 M in a 16 M aqueous ammonia solution containing 0.2 M ammonium bicarbonate.
-
Incubation: Heat the reaction mixture at 42°C for 36 hours.
-
Work-up: After the reaction is complete, the resulting glucosylamine solution can be directly used for subsequent reactions or lyophilized to obtain the product as a solid.
Protocol 2: General Procedure for the Synthesis of N-Acyl-β-D-glucopyranosylamines
This protocol outlines a general method for the acylation of a synthesized glycosylamine, which is often performed with a protected form of the sugar.
-
Activation: To a solution of the desired carboxylic acid (1 equivalent) in a suitable dry solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 5 equivalents). Stir the mixture for 15 minutes at room temperature.[6]
-
Coupling: Add a solution of the β-D-glucopyranosylamine (or its protected form, e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine, 1.5 equivalents) in the same dry solvent to the activated carboxylic acid mixture.[6]
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with water and brine, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.[6]
-
Deprotection (if necessary): If a protected glycosylamine was used, perform a deprotection step. For example, Zemplén deacetylation can be achieved by treating the acetylated product with a catalytic amount of sodium methoxide in methanol.[6]
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical pathways involved in the formation of β-D-glucopyranosylamine.
Caption: Workflow for the synthesis of β-D-Glucopyranosylamine.
Caption: Reaction pathways in β-D-Glucopyranosylamine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 4. Stable glycosylamines at the reducing ends of cellulose nanocrystals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01329D [pubs.rsc.org]
- 5. The purification and properties of a beta-N-acetylhexosaminidase from Trichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Welcome to the technical support center for β-D-Glucopyranosylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of β-D-Glucopyranosylamine, with a focus on the effects of pH and temperature. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of β-D-Glucopyranosylamine.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low yield or complete loss of β-D-Glucopyranosylamine in solution. | Hydrolysis due to inappropriate pH. β-D-Glucopyranosylamine is susceptible to hydrolysis, especially under acidic conditions. The N-glycosidic bond can be cleaved, reverting the molecule to D-glucose and the corresponding amine. | - Maintain the pH of your solution in the neutral to slightly alkaline range (pH 7-9) for enhanced stability. - If acidic conditions are necessary for your experiment, minimize the exposure time and consider running the reaction at a lower temperature to reduce the rate of hydrolysis. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Ongoing degradation during analysis. If the analytical method conditions (e.g., mobile phase pH) are not optimized for stability, the compound may degrade during the analytical run. | - Ensure your HPLC mobile phase is buffered in a pH range where β-D-Glucopyranosylamine is stable. - Keep sample vials in a cooled autosampler (e.g., 4°C) to minimize degradation while waiting for injection. - Minimize the time between sample preparation and analysis. |
| Appearance of unknown peaks in chromatograms or spectra over time. | Formation of degradation products. The primary degradation pathway is hydrolysis to D-glucose and the amine. Other potential products include Amadori rearrangement products if the reaction is allowed to proceed under certain conditions. | - Use techniques like LC-MS/MS to identify the mass of the unknown peaks and compare them to the expected masses of D-glucose, the free amine, and potential Amadori products. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and use them as standards to identify the unknown peaks. |
| Difficulty in isolating pure β-D-Glucopyranosylamine after synthesis. | Reversible formation and hydrolysis during workup. The formation of glycosylamines is a reversible reaction. Aqueous workup procedures, especially if not pH-controlled, can lead to hydrolysis of the product. | - Use anhydrous solvents for extraction and purification whenever possible. - If an aqueous workup is unavoidable, use cold, slightly alkaline water (pH 8-9) and perform the extraction quickly. - Lyophilization from a slightly alkaline solution can be an effective method for isolating the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing β-D-Glucopyranosylamine solutions?
A1: For maximal stability, it is recommended to store aqueous solutions of β-D-Glucopyranosylamine in a neutral to slightly alkaline pH range, ideally between pH 7 and 9. Acidic conditions (pH < 6) significantly accelerate the rate of hydrolysis of the N-glycosidic bond.
Q2: How does temperature affect the stability of β-D-Glucopyranosylamine?
A2: As with most chemical reactions, the rate of hydrolysis of β-D-Glucopyranosylamine increases with temperature. For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 4°C or frozen at -20°C), in addition to maintaining an optimal pH. For reactions where elevated temperatures are required, the experiment time should be minimized to reduce degradation.
Q3: What are the primary degradation products of β-D-Glucopyranosylamine?
A3: The primary degradation pathway for β-D-Glucopyranosylamine is the hydrolysis of the N-glycosidic bond. This results in the formation of D-glucose and the corresponding free amine. Under certain conditions, particularly with heating, further reactions such as the Maillard reaction can occur, leading to the formation of Amadori rearrangement products and other complex mixtures.
Q4: Can I use buffers to maintain the pH of my β-D-Glucopyranosylamine solution?
A4: Yes, using a buffer system is highly recommended to maintain a stable pH and enhance the stability of β-D-Glucopyranosylamine. Phosphate or borate buffers in the neutral to slightly alkaline range are suitable choices. Avoid acidic buffers like acetate or citrate if long-term stability is required.
Q5: How can I monitor the stability of my β-D-Glucopyranosylamine sample?
A5: The stability can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common method to quantify the remaining β-D-Glucopyranosylamine and detect the formation of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the anomeric proton signal of the glycosylamine and the appearance of signals from the degradation products.
Quantitative Data Summary
While specific kinetic data for the hydrolysis of β-D-Glucopyranosylamine is not extensively published, the following table provides a qualitative and semi-quantitative summary based on studies of related N-substituted glycosylamines and general principles of their stability. The hydrolysis rate is highly dependent on the nature of the amine substituent.
| pH Range | Temperature | Relative Stability | Expected Half-life | Primary Degradation Pathway |
| < 4 (Strongly Acidic) | Room Temperature (25°C) | Very Low | Minutes to Hours | Rapid Hydrolysis |
| 4 - 6 (Weakly Acidic) | Room Temperature (25°C) | Low | Hours to Days | Hydrolysis |
| 7 - 9 (Neutral to Alkaline) | Room Temperature (25°C) | High | Days to Weeks | Slow Hydrolysis |
| > 9 (Strongly Alkaline) | Room Temperature (25°C) | Moderate to High | Days to Weeks | Slow Hydrolysis, potential for other reactions |
| Neutral pH (7.0) | 4°C | Very High | Weeks to Months | Very Slow Hydrolysis |
| Neutral pH (7.0) | 50°C | Low | Hours | Accelerated Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of β-D-Glucopyranosylamine
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of β-D-Glucopyranosylamine under various stress conditions.
1. Materials:
-
β-D-Glucopyranosylamine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Phosphate buffer, 0.1 M, pH 7.0
-
Photostability chamber
-
Heating block or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of β-D-Glucopyranosylamine (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in 0.1 M phosphate buffer, pH 7.0) at 80°C for various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz cuvette) to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC-UV/MS.
Protocol 2: HPLC-UV/MS Method for Stability Monitoring
1. Instrumentation:
-
HPLC system with a UV detector and a Mass Spectrometer.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range to include the parent compound and expected degradation products.
Protocol 3: ¹H-NMR Spectroscopy for Monitoring Hydrolysis
1. Sample Preparation:
-
Dissolve a known amount of β-D-Glucopyranosylamine in a deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD.
-
Add a known amount of an internal standard (e.g., DSS or TSP).
2. NMR Acquisition:
-
Acquire ¹H-NMR spectra at regular intervals at a constant temperature.
-
Key signals to monitor:
-
The anomeric proton (H-1) of β-D-Glucopyranosylamine (a doublet).
-
The appearance of the anomeric protons of α- and β-D-glucose.
-
Signals corresponding to the free amine.
-
3. Data Analysis:
-
Integrate the anomeric proton signal of β-D-Glucopyranosylamine and the signals of the degradation products relative to the internal standard to determine the concentration changes over time.
Visualizations
Caption: Degradation pathway of β-D-glucopyranosylamine.
Caption: Workflow for assessing β-D-glucopyranosylamine stability.
Caption: Factors influencing β-D-glucopyranosylamine stability.
Technical Support Center: Purification of β-D-Glucopyranosylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of β-D-Glucopyranosylamine.
Troubleshooting Guide
This guide addresses common issues observed during the purification of β-D-Glucopyranosylamine, offering potential causes and solutions in a structured format.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield | 1. Hydrolysis: β-D-Glucopyranosylamine is susceptible to hydrolysis, especially in acidic or aqueous environments.[1][2] 2. Incomplete Reaction: The initial synthesis reaction may not have gone to completion. 3. Loss during Extraction/Washing: The compound may be partially soluble in the solvents used for extraction or washing. 4. Adsorption to Glassware/Column Material: The polar nature of the molecule can lead to adherence to surfaces. | 1. Control pH: Maintain neutral or slightly basic conditions during purification. Use anhydrous solvents whenever possible. 2. Optimize Reaction Conditions: Ensure sufficient reaction time and appropriate stoichiometry of reactants.[3][4] 3. Solvent Selection: Use pre-saturated solvents for washing to minimize loss. Perform back-extraction if significant loss is suspected. 4. Surface Deactivation: Silanize glassware to reduce active sites for adsorption. |
| Product Instability (Degradation) | 1. Anomerization/Mutarotation: The β-anomer can convert to the α-anomer or other isomers in solution.[1][2][5][6] 2. Amadori Rearrangement: Rearrangement reactions can occur, particularly in the presence of carboxylic acids.[1] 3. Oxidation: The amine group can be susceptible to oxidation. | 1. Temperature Control: Work at low temperatures to minimize isomerization. Analyze the anomeric purity promptly after purification. 2. Buffer Selection: Avoid acidic buffers. Use non-reactive buffers like phosphate or borate at a neutral pH. 3. Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Difficulty in Crystallization | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.[7][8] 2. High Viscosity of Concentrated Solutions: Syrupy consistency can hinder molecular arrangement into a crystal lattice.[8] 3. Inappropriate Solvent System: The solvent may be too good, preventing supersaturation, or too poor, causing precipitation.[7] | 1. Pre-purification: Use flash chromatography to remove impurities before attempting crystallization.[9] 2. Co-solvents: Use a co-solvent system to reduce viscosity. 3. Solvent Screening: Systematically screen different solvent/anti-solvent combinations. Common systems include methanol/diethyl ether or ethanol/acetone. |
| Co-purification of Contaminants | 1. Unreacted Starting Materials: Glucose and the amine source may be present. 2. Byproducts: Formation of bis(β-D-glucopyranosyl)amine is a common side reaction.[3][4] 3. Salts: Salts from buffers or reagents may co-precipitate. | 1. Chromatography: Employ silica gel chromatography with an appropriate solvent gradient (e.g., dichloromethane/methanol) to separate the product from starting materials. 2. Recrystallization: Multiple recrystallizations may be necessary to remove closely related byproducts. 3. Desalting: Use size-exclusion chromatography or dialysis if salts are a major issue. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when purifying β-D-Glucopyranosylamine?
A1: The main stability concern is its susceptibility to hydrolysis and anomerization (mutarotation). The N-glycosidic bond is labile, particularly in the presence of water or acidic conditions, which can lead to the cleavage of the amine group and reversion to D-glucose.[1][2] Additionally, the anomeric carbon can change its stereochemistry, leading to a mixture of α and β anomers.[5][6]
Q2: How can I monitor the purity and identity of β-D-Glucopyranosylamine during purification?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick method to assess the presence of starting materials and byproducts. A typical mobile phase is a mixture of dichloromethane and methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and anomeric configuration (the coupling constant of the anomeric proton, J₁,₂, is typically larger for the β-anomer).[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Q3: What are the ideal storage conditions for purified β-D-Glucopyranosylamine?
A3: To ensure long-term stability, β-D-Glucopyranosylamine should be stored as a dry, crystalline solid at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to protect it from moisture and air.
Q4: I am observing a syrupy product that won't crystallize. What should I do?
A4: This is a common issue, often due to residual solvent or impurities. Try the following:
-
High Vacuum Drying: Dry the syrup under high vacuum for an extended period to remove all traces of solvent.
-
Chromatographic Purification: Purify the syrup using silica gel column chromatography to remove impurities that may be inhibiting crystallization.[9]
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution.[8]
-
Solvent-Antisolvent Crystallization: Dissolve the syrup in a minimal amount of a good solvent (e.g., methanol) and slowly add an anti-solvent (e.g., diethyl ether) until turbidity appears, then allow it to stand.
Q5: Can I use reverse-phase chromatography for purification?
A5: While possible, it is often less effective for highly polar compounds like β-D-Glucopyranosylamine. Normal-phase chromatography on silica gel or a specialized stationary phase like an amino-propylated silica gel is generally more suitable. If using reverse-phase, consider ion-pairing reagents to improve retention.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying β-D-Glucopyranosylamine that is relatively pure but may contain minor impurities.
-
Dissolution: Dissolve the crude β-D-Glucopyranosylamine in a minimum amount of hot methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C) or freezer (-20°C).
-
Inducing Crystallization: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether or acetone to remove residual solvent.
-
Drying: Dry the crystals under high vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for separating β-D-Glucopyranosylamine from less polar impurities and starting materials.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Purification: The resulting solid or syrup can be further purified by recrystallization as described in Protocol 1.
Diagrams
Caption: Troubleshooting workflow for β-D-Glucopyranosylamine purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Step Anomerization of Pyranosides - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of byproducts in glycosylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in glycosylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my glycosylamine synthesis?
A1: During glycosylamine synthesis, several byproducts can form depending on the reaction conditions. The most common include:
-
Glycosylcarbamate: This is a known byproduct, especially when using ammonium hydrogencarbonate.[1]
-
Amadori Rearrangement Products: The initial glycosylamine can undergo an Amadori rearrangement to form 1-amino-1-deoxy-ketoses. For example, the reaction of glucose can yield fructose-derived Amadori products.
-
Epimerization Products: Isomerization at C2 of the sugar can lead to the formation of epimers, such as the formation of fructose and lactulose from glucose and lactose, respectively.[1]
-
Anomers: Glycosylamines can exist as α and β anomers, and their ratio can be influenced by reaction time and conditions.
-
Hydrolysis Products: Glycosylamines are susceptible to hydrolysis, which can revert them back to the starting sugar and amine.
-
N-Acyl Urea: In coupling reactions involving carbodiimides like DCC, rearrangement of the O-acyl isourea intermediate can lead to the formation of N-acyl urea byproducts.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unexpected peak requires a systematic approach. The following workflow can help you characterize the unknown compound.
Caption: A decision tree for troubleshooting unexpected HPLC peaks.
Q3: How can I minimize the formation of Amadori rearrangement products?
A3: Amadori rearrangement is catalyzed by both acid and base and is time and temperature-dependent. To minimize its occurrence:
-
Control Reaction Time: Shorter reaction times generally favor the formation of the glycosylamine over the rearranged product.
-
Maintain a Neutral to Slightly Basic pH: While the reaction can occur at various pH levels, carefully controlling the pH can help minimize the rearrangement.
-
Lower Reaction Temperature: Higher temperatures accelerate the Amadori rearrangement. Conducting the synthesis at lower temperatures can significantly reduce the formation of this byproduct.
-
Immediate Derivatization: If the glycosylamine is an intermediate for a subsequent reaction, it is often best to use it immediately without isolation to prevent rearrangement during storage or purification.
Troubleshooting Guides
Issue 1: Low Yield of Glycosylamine
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. | Glycosylamine formation can be slow depending on the reactivity of the amine and sugar. |
| Hydrolysis of Product | Ensure anhydrous conditions, especially if isolating the glycosylamine. | Glycosylamines are susceptible to hydrolysis back to the starting materials in the presence of water. |
| Side Reactions | Analyze the crude reaction mixture for byproducts (see FAQs). Optimize reaction conditions (temperature, pH, time) to disfavor byproduct formation. | Byproducts such as Amadori products or degradation products reduce the yield of the desired glycosylamine. |
| Difficult Purification | Consider derivatization of the crude product before purification. Explore different chromatography techniques (e.g., size exclusion, ion exchange). | The polarity and instability of glycosylamines can make purification challenging, leading to product loss. |
Issue 2: Difficulty in Characterizing Byproducts
| Analytical Challenge | Recommended Technique | Expected Outcome & Notes |
| Co-eluting Peaks in HPLC | Capillary Electrophoresis (CE) | CE offers a different separation mechanism based on charge-to-size ratio and can resolve compounds that co-elute in HPLC.[1] |
| Identifying Isomers | NMR Spectroscopy (1D and 2D) | NMR is powerful for distinguishing between anomers and other isomers by analyzing coupling constants and chemical shifts. |
| Confirming Molecular Weight | LC-MS/MS | Mass spectrometry provides the molecular weight of the parent ion and fragmentation patterns that can help elucidate the structure. |
| Distinguishing Amadori Products | NMR Spectroscopy | The β-pyranose form of the Amadori product has a characteristic chemical shift pattern in 1H-13C HSQC spectra. |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Glycosylamine Yield
| Sugar | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-Rhamnose | Dodecylamine | Methanol | 65 | 6 | 83 | (2015-01-29) |
| L-Rhamnose | Dodecylamine | Solvent-less | Room Temp | 1.5 | 94 | (2015-01-29) |
| D-Glucose | Dodecylamine | Solvent-less | Room Temp | 1.5 | 99 | (2015-01-29) |
| D-Galactose | Dodecylamine | Solvent-less | Room Temp | 1.5 | 97 | (2015-01-29) |
| Maltose | Dodecylamine | Solvent-less | Room Temp | 1.5 | 98 | (2015-01-29) |
Note: The solvent-less condition was performed using a ball mill.
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis
This protocol provides a starting point for the analysis of glycosylamine reaction mixtures. Optimization will be required based on the specific analytes and instrumentation.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode for initial analysis. For targeted analysis of known byproducts, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Protocol 2: Capillary Electrophoresis (CE) for Glycosylamine and Byproduct Separation
This protocol is adapted for the separation of underivatized sugars and related compounds.
-
Buffer Preparation:
-
Prepare a background electrolyte of 130 mM sodium hydroxide, adjusted to pH 12.1 with boric acid.
-
Filter the buffer through a 0.22 µm filter.
-
-
Capillary Conditioning:
-
Flush a new fused-silica capillary (50 µm i.d., 360 µm o.d., ~60 cm total length) with 1 M NaOH for 20 min, followed by water for 10 min, and finally with the running buffer for 20 min.
-
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d.
-
Running Buffer: 130 mM NaOH/boric acid, pH 12.1.
-
Voltage: -20 kV (reverse polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 s.
-
Detection: Indirect UV detection at 230 nm.
-
-
Sample Preparation:
-
Dilute the reaction mixture in deionized water.
-
Filter the sample through a 0.22 µm syringe filter.
-
Visualizations
References
Technical Support Center: β-D-Glucopyranosylamine Degradation Kinetics and Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-D-glucopyranosylamine. This resource provides in-depth information on its degradation kinetics and pathways, along with troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My β-D-glucopyranosylamine sample seems to be degrading rapidly in aqueous solution. What is the expected stability?
A1: β-D-Glucopyranosylamine is known to be unstable in aqueous solutions.[1] Its stability is highly dependent on the pH of the solution. It is particularly susceptible to hydrolysis in the pH range of 4 to 7.[2] In contrast, it exhibits surprising stability in strongly acidic or alkaline conditions.
Q2: I am observing browning in my β-D-glucopyranosylamine sample upon heating. What is causing this?
A2: The browning you are observing is likely due to the Maillard reaction.[3] This complex series of reactions is initiated by the condensation of a reducing sugar (in its open-chain form) with an amine to form a glycosylamine. The initial N-substituted glycosylamine can then undergo an Amadori rearrangement to form a ketosamine, which is a key intermediate in the pathway leading to the formation of brown nitrogenous polymers and copolymers known as melanoidins.
Q3: What are the primary degradation pathways for β-D-glucopyranosylamine?
A3: The primary degradation pathways for β-D-glucopyranosylamine are hydrolysis and the Maillard reaction (which includes the Amadori rearrangement). Hydrolysis involves the cleavage of the C-N glycosidic bond to yield glucose and ammonia. The Maillard reaction is a non-enzymatic browning reaction that occurs upon heating and leads to a complex mixture of products.
Q4: How can I monitor the degradation of β-D-glucopyranosylamine in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of β-D-glucopyranosylamine. This technique allows for the separation and quantification of the intact molecule from its degradation products. Spectroscopic methods can also be employed to monitor the formation of colored degradation products from the Maillard reaction.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly fast degradation of β-D-glucopyranosylamine in solution. | The pH of the solution is within the optimal range for hydrolysis (pH 4-7). | Adjust the pH of the solution to be either strongly acidic (pH < 3) or strongly alkaline (pH > 9) to improve stability. Prepare solutions fresh and use them promptly. |
| Inconsistent results in kinetic studies. | Temperature fluctuations during the experiment. Inaccurate pH measurement and control. | Use a temperature-controlled water bath or incubator to maintain a constant temperature. Calibrate the pH meter regularly and use appropriate buffer systems to maintain a stable pH. |
| Difficulty in identifying degradation products. | Co-elution of degradation products in HPLC. Insufficient concentration of degradation products for characterization. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation. Concentrate the degradation products using techniques like solid-phase extraction (SPE) before analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. |
| Formation of a brown color in the sample during storage or analysis. | Onset of the Maillard reaction due to exposure to heat. | Store samples at low temperatures (e.g., 4°C or -20°C) and protect them from light. If heating is necessary for an experimental step, minimize the duration and temperature. |
Degradation Kinetics Data
The degradation of D-glucosylamine via hydrolysis has been studied, and the reaction is known to follow first-order kinetics. The rate of hydrolysis is significantly influenced by pH.
Table 1: Rate Constants for the Hydrolysis of D-Glucosylamine at 25°C
| Condition | First-Order Rate Constant (k) in s⁻¹ |
| 0.1 M Acetic Acid | 2.6 x 10⁻⁴ |
| 0.01 M Acetic Acid | 2.5 x 10⁻⁴ |
| Water (initial pH ~9.5) | 1.0 x 10⁻⁴ |
Data sourced from Isbell and Frush, 1958.
Degradation Pathways and Mechanisms
The degradation of β-D-glucopyranosylamine can proceed through several pathways, with hydrolysis and the Maillard reaction being the most prominent.
Hydrolysis Pathway
In aqueous solutions, particularly in the pH range of 4-7, β-D-glucopyranosylamine undergoes hydrolysis of the C-N glycosidic bond. This reaction is catalyzed by hydronium ions and results in the formation of glucose and ammonia. The proposed mechanism involves the protonation of the amino group, followed by the nucleophilic attack of a water molecule on the anomeric carbon.
Caption: Hydrolysis pathway of β-D-glucopyranosylamine.
Maillard Reaction Pathway
Upon heating, β-D-glucopyranosylamine can initiate the Maillard reaction. A key initial step is the Amadori rearrangement, where the N-substituted glycosylamine isomerizes to a 1-amino-1-deoxy-2-ketose, also known as an Amadori compound. This compound is a crucial intermediate that leads to the formation of numerous other products, including the brown pigments known as melanoidins.
Caption: Initial stage of the Maillard reaction from β-D-glucopyranosylamine.
Experimental Protocols
The following are generalized protocols for studying the degradation of β-D-glucopyranosylamine. Researchers should adapt these methods to their specific experimental needs and available instrumentation.
Protocol 1: Determination of Hydrolysis Kinetics using HPLC
Objective: To determine the rate of hydrolysis of β-D-glucopyranosylamine at a specific pH and temperature.
Materials:
-
β-D-glucopyranosylamine
-
Buffer solutions of desired pH (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 7)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Refractive Index)
-
Temperature-controlled water bath or incubator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of β-D-glucopyranosylamine and dissolve it in a volumetric flask with the chosen buffer solution to prepare a stock solution of known concentration.
-
Incubation: Transfer aliquots of the stock solution into several sealed vials and place them in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).
-
Sampling: At predetermined time intervals, withdraw a vial from the incubator and immediately quench the reaction by cooling it in an ice bath or by adding a quenching agent if necessary.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining β-D-glucopyranosylamine. The mobile phase and detection wavelength should be optimized for the separation and detection of the analyte.
-
Data Analysis: Plot the natural logarithm of the concentration of β-D-glucopyranosylamine versus time. For a first-order reaction, this plot will be linear. The negative of the slope of this line will be the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Caption: Experimental workflow for hydrolysis kinetics study.
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation products of β-D-glucopyranosylamine under various stress conditions.
Materials:
-
β-D-glucopyranosylamine
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Heating block or oven
-
Photostability chamber
-
HPLC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare solutions of β-D-glucopyranosylamine in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. For thermal degradation, use a solid sample.
-
Stress Conditions:
-
Acid Hydrolysis: Heat the HCl solution at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Heat the NaOH solution at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Keep the H₂O₂ solution at room temperature for a defined period.
-
Thermal Degradation: Heat the solid sample in an oven at a high temperature (e.g., 100°C).
-
Photodegradation: Expose a solution or solid sample to light in a photostability chamber according to ICH guidelines.
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
LC-MS Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: N-Protection of β-D-Glucopyranosylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the N-protection of β-D-Glucopyranosylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-protection reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-protection reactions of β-D-glucopyranosylamine can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using an adequate excess of the acylating agent and base. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Steric hindrance: The bulky nature of both the glucopyranosylamine and some protecting groups can hinder the reaction. Using a more powerful coupling reagent may be necessary.
-
Hydrolysis of the glycosylamine: β-D-Glucopyranosylamine is susceptible to hydrolysis, especially under aqueous or acidic conditions. It is essential to use anhydrous solvents and appropriate bases to prevent the breakdown of your starting material. The use of molecular sieves can help to ensure anhydrous conditions.[1]
-
Side reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product. (See Q2 for more on side reactions).
-
Purification losses: N-protected glycosylamines can be challenging to purify. Significant loss of product can occur during chromatographic purification or recrystallization. Optimizing your purification strategy is key.
Troubleshooting Steps:
-
Verify reagent quality: Ensure all reagents, especially the acylating agent and solvents, are pure and anhydrous.
-
Optimize reaction conditions: Adjust the stoichiometry of reagents, reaction time, and temperature. A slight excess of the protecting group precursor is often beneficial.
-
Choice of solvent and base: The solvent and base can significantly impact the reaction's efficiency. (See Q4 for more details).
-
Monitor the reaction closely: Use TLC or HPLC to determine the optimal reaction time and to check for the consumption of starting material and the formation of byproducts.
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I prevent them?
A2: Several side reactions can occur during the N-protection of β-D-glucopyranosylamine:
-
Anomerization: The β-anomer can convert to the α-anomer, resulting in a mixture of products that can be difficult to separate. This is a common issue, particularly with N-acetylglucosamine glycosides.[2] Anomerization can be influenced by reaction conditions such as temperature and the choice of solvent.[2] For instance, heating a mixture of dibromomethane (DBM) and dimethylformamide (DMF) can promote anomerization.[2]
-
O-Acylation: The hydroxyl groups on the sugar ring can also be acylated, leading to a mixture of N-acylated and O-acylated products. To avoid this, it is crucial to perform the reaction under conditions that favor N-acylation, such as using a suitable base and controlling the reaction temperature.
-
Formation of ureas and other derivatives: Depending on the reagents and conditions used, side reactions can lead to the formation of urea or other undesired derivatives.
-
Oxazoline formation: With 2-acetamido-2-deoxyglycosyl donors, the formation of 1,2-O,N-oxazoline intermediates is a known side reaction that can impact the synthesis of N-acetyl glucosamine containing oligosaccharides.[3]
Prevention Strategies:
-
Control reaction temperature: Lowering the reaction temperature can often minimize side reactions, including anomerization.[2]
-
Choose the right protecting group strategy: For complex syntheses, employing protecting groups on the hydroxyl functions of the sugar can prevent O-acylation.
-
Careful selection of reagents: The choice of acylating agent and base can influence the prevalence of side reactions.
Q3: I am struggling with the purification of my N-protected β-D-glucopyranosylamine. What are the best practices?
A3: The purification of N-protected β-D-glucopyranosylamines can be challenging due to their polarity and potential for anomerization.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. However, prolonged exposure to silica gel can sometimes lead to the degradation of acid-sensitive protecting groups.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain a product of high purity.
-
Avoidance of acidic conditions: For acid-labile protecting groups like Boc, it is crucial to avoid acidic conditions during workup and purification.[4]
-
Characterization: Thorough characterization of the purified product by NMR spectroscopy and mass spectrometry is essential to confirm its identity and purity, and to check for the presence of anomers.
Q4: How does the choice of solvent and base affect the N-protection reaction?
A4: The choice of solvent and base is critical for a successful N-protection reaction and can influence both the yield and the regioselectivity.
-
Solvent: The solubility of the starting materials is a key consideration. Highly polar solvents like DMF and DMSO can dissolve the saccharide substrate well, but may lead to lower regioselectivity in some cases.[5] A mixture of solvents, such as THF/water, is often used for Cbz protection.[6][7] For Boc protection, a mixture of dioxane and an aqueous base is a common choice.[8]
-
Base: The base neutralizes the acidic byproduct of the reaction (e.g., HCl from Cbz-Cl).[7] Common bases include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and triethylamine (TEA). The choice of base can affect the reaction rate and the formation of side products. For instance, in some acylation reactions, the choice of base had a significant effect on the yield when using solvents like acetonitrile or acetone.[5]
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for β-D-Glucopyranosylamine
| Protecting Group | Reagent | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., KOH, TEA), Dioxane/H₂O or THF | Stable to a wide range of conditions, easily removed with mild acid.[9] | Acid sensitive.[4] | 90-95%[8] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NaOH), THF/H₂O or aqueous solution | Stable to acidic and basic conditions, removed by hydrogenolysis.[7] | Requires catalytic hydrogenation for removal, Cbz-Cl is hazardous.[7] | ~90%[6] |
| Acetyl | Acetic anhydride (Ac₂O) | Pyridine | Readily available and inexpensive reagents. | Can lead to O-acetylation if not controlled. | Variable |
Experimental Protocols
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of β-D-Glucopyranosylamine
-
Materials:
-
2-Deoxy-2-amino-glucose (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq)
-
Dioxane
-
1N Potassium hydroxide (KOH) solution
-
-
Procedure:
-
Dissolve 2-Deoxy-2-amino-glucose in a 1:1 mixture of dioxane and 1N KOH solution.[8]
-
Add (Boc)₂O (2.0 equivalents) to the solution.[8]
-
Stir the reaction mixture at room temperature for approximately 3 hours.[8]
-
A precipitate will form. Filter the precipitate and wash it with a mixture of water and dioxane.[8]
-
The product is obtained as a white powder.[8]
-
Protocol 2: N-Benzyloxycarbonyl (Cbz) Protection of an Amine
-
Materials:
-
Amine (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.[6]
-
Add NaHCO₃ (2.0 equivalents).[6]
-
Cool the solution to 0 °C and add Cbz-Cl (1.5 equivalents).[6]
-
Stir the solution at 0 °C for 20 hours.[6]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[6]
-
Purify the resulting residue by silica gel column chromatography.[6]
-
Visualizations
Caption: General workflow for the N-protection of β-D-glucopyranosylamine.
Caption: Troubleshooting guide for common issues in N-protection reactions.
References
- 1. Glycoside Mimics from Glycosylamines: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. ijcea.org [ijcea.org]
- 9. total-synthesis.com [total-synthesis.com]
Technical Support Center: Optimizing Enzymatic Synthesis of beta-D-Glucopyranosylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of beta-D-glucopyranosylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of enzymatic synthesis of this compound over chemical methods?
Enzymatic synthesis offers several advantages, including milder reaction conditions, high stereoselectivity (producing predominantly the β-anomer), and reduced risk of side reactions and hazardous waste, making it a more environmentally friendly approach.[1]
Q2: Which enzyme is typically used for the synthesis of this compound?
β-glucosidases (EC 3.2.1.21) are commonly employed for this purpose. These enzymes, which naturally hydrolyze β-glucosidic bonds, can be used in reverse (a process called transglycosylation) to form these linkages.[2][3]
Q3: What are the typical substrates for this enzymatic reaction?
The reaction involves a glucosyl donor and a glucosyl acceptor.
-
Glucosyl Donor: An activated glucose molecule is required. Common examples include p-nitrophenyl-β-D-glucopyranoside (pNPG) or cellobiose.
-
Glucosyl Acceptor: An amine source, such as ammonia or an amino-containing compound, serves as the acceptor.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the glucosyl donor and the formation of this compound. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.
Q5: What are the key factors influencing the yield of this compound?
Several factors can significantly impact the reaction yield, including:
-
pH of the reaction medium
-
Temperature
-
Enzyme concentration
-
Substrate concentrations (both donor and acceptor)
-
Presence of co-solvents
-
Reaction time
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Suboptimal Reaction Conditions: Incorrect pH or temperature can drastically reduce enzyme activity. 2. Enzyme Inactivity: The enzyme may have denatured due to improper storage or handling. 3. Substrate Issues: The glucosyl donor may be of poor quality or degraded. | 1. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal range for your specific β-glucosidase. Refer to the enzyme's specification sheet for guidance. 2. Verify Enzyme Activity: Perform a standard activity assay using a known substrate (e.g., pNPG) to confirm the enzyme is active. 3. Check Substrate Quality: Use fresh, high-purity substrates. |
| Low Yield | 1. Hydrolysis Dominates Transglycosylation: The enzyme may have a higher hydrolytic activity, breaking down the glucosyl donor or the product. 2. Product Inhibition: The accumulation of this compound or byproducts may be inhibiting the enzyme.[4] 3. Sub-optimal Substrate Ratio: An incorrect ratio of glucosyl donor to amine acceptor can limit the reaction. | 1. Increase Acceptor Concentration: A high concentration of the amine acceptor can favor the transglycosylation reaction over hydrolysis. 2. Consider Enzyme Engineering: If possible, use a mutant β-glucosidase with enhanced transglycosylation activity.[5] 3. Optimize Substrate Ratio: Experiment with different molar ratios of the glucosyl donor and amine acceptor to find the optimal balance. |
| Formation of Side Products | 1. Enzyme's Broad Specificity: Some β-glucosidases can catalyze the formation of other glycosides if impurities are present.[2] 2. Instability of this compound: The product can be unstable and may degrade or participate in side reactions under certain conditions.[6] | 1. Use a Highly Specific Enzyme: Select a β-glucosidase known for its high specificity towards the desired substrates. 2. Control Reaction Conditions: Maintain optimal pH and temperature to minimize product degradation. Consider strategies for in-situ product removal or derivatization if stability is a major issue. |
| Difficulty in Product Purification | 1. Similarities between Product and Substrates: The product and unreacted substrates may have similar chemical properties, making separation challenging. | 1. Chromatographic Methods: Employ purification techniques such as affinity chromatography, ion-exchange chromatography, or gel permeation chromatography for efficient separation.[7] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the enzyme and substrates used.
-
Reaction Setup:
-
Prepare a buffered solution at the optimal pH for the chosen β-glucosidase (typically between 5.0 and 7.0).
-
Dissolve the glucosyl donor (e.g., p-nitrophenyl-β-D-glucopyranoside) and the amine acceptor in the buffer.
-
Equilibrate the reaction mixture to the optimal temperature (often between 30°C and 50°C).
-
-
Enzyme Addition:
-
Add the β-glucosidase to the reaction mixture to initiate the synthesis. The optimal enzyme concentration should be determined experimentally.
-
-
Incubation:
-
Incubate the reaction mixture with gentle agitation for a predetermined period (e.g., 24-72 hours).
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots from the reaction mixture and analyze by HPLC or TLC to monitor the formation of this compound.
-
-
Reaction Termination:
-
Once the reaction has reached the desired conversion, terminate it by heat inactivation of the enzyme (e.g., heating at 80-100°C for 10-15 minutes) or by adding a suitable solvent to precipitate the enzyme.
-
-
Purification:
-
Centrifuge the terminated reaction mixture to remove the denatured enzyme.
-
Purify the supernatant containing this compound using appropriate chromatographic techniques.
-
Data on Reaction Parameters
The following table summarizes typical ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific system.
| Parameter | Typical Range | Notes |
| Enzyme Source | Sweet Almond, Aspergillus niger, Thermotoga maritima | Enzyme characteristics (e.g., optimal pH, temperature, stability) will vary with the source. |
| pH | 5.0 - 7.0 | The optimal pH is highly dependent on the specific β-glucosidase used. |
| Temperature | 30 - 60 °C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. |
| Glucosyl Donor | p-nitrophenyl-β-D-glucopyranoside, cellobiose | The choice of donor can affect reaction kinetics and ease of product purification. |
| Amine Acceptor | Ammonia, various primary amines | The nature of the amine will influence the properties of the resulting glycosylamine. |
| Enzyme Conc. | 10 - 100 U/mL | Higher enzyme concentrations can increase the reaction rate but also the cost. |
| Reaction Time | 24 - 72 hours | The optimal time depends on the desired conversion and the stability of the product. |
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low product yield in enzymatic synthesis.
References
- 1. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the Effect of Glucose on the Activity and Stability of β-Glucosidase: An All-Atom Molecular Dynamics Simulation Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Thermotoga maritima β-glucosidase for improved alkyl glycosides synthesis by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Reactions Involving beta-D-Glucopyranosylamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with beta-D-Glucopyranosylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important intermediate?
A1: this compound is a sugar derivative where the anomeric hydroxyl group of glucose is replaced by an amino group. It is a valuable synthetic intermediate for producing a variety of compounds, including N-linked glycopeptides, iminosugar mimics, and detergents.[1][2][3]
Q2: What are the main challenges in working with this compound?
A2: The primary challenges include its inherent instability in aqueous solutions, which can lead to hydrolysis back to glucose, and its propensity to form side products such as bis-glycosylamines and Amadori rearrangement products.[1][4][5][6] Purification can also be difficult due to the high polarity of the compound and the presence of structurally similar impurities.
Q3: How can I characterize my this compound product?
A3: A combination of analytical techniques is recommended. NMR spectroscopy (¹H, ¹³C, COSY) is crucial for structural elucidation and confirming the beta-anomeric configuration.[7] Mass spectrometry can confirm the molecular weight, and HPLC is useful for assessing purity.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Solution |
| Hydrolysis of the Product | This compound is susceptible to hydrolysis, especially in neutral to acidic aqueous solutions.[1][4] It is advisable to work under anhydrous conditions or in a suitable organic solvent. If an aqueous medium is necessary, consider using a high concentration of ammonia or ammonium salts to shift the equilibrium towards the product.[4][8] |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.[9] Reaction times can be long, and in some cases, heating may be required. However, excessive heat can lead to degradation. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield.[10][11] While polar solvents are often necessary to dissolve the starting materials, explore different options. For instance, mechanical milling under solventless conditions has been shown to be effective.[3] |
| Reagent Purity | Impurities in starting materials or reagents can interfere with the reaction. Use high-purity glucose and amine sources. |
Problem 2: Presence of Significant Side Products
Possible Causes and Solutions
| Cause | Recommended Solution |
| Formation of Bis-glycosylamines | This side product is more likely to form in concentrated solutions.[4] Running the reaction at a lower concentration can help minimize its formation. The use of saturated ammonium carbamate has been shown to reduce the formation of bis(β-D-glucopyranuronosyl)amine to as low as 0.5%.[8] |
| Amadori Rearrangement | The Amadori rearrangement, which leads to the formation of a ketosamine (fructosamine), is a common side reaction.[5][6] This can be minimized by carefully controlling the reaction temperature and time. |
| Formation of Glycosylcarbamate | When using ammonium bicarbonate or carbamate, the formation of a glycosylcarbamate intermediate or side product can occur.[6][8] Subsequent reaction steps or purification may be necessary to remove this. |
Problem 3: Difficulty in Purifying the Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| High Polarity | This compound is highly polar, making it challenging to separate from other polar compounds using standard silica gel chromatography. Consider using reverse-phase chromatography or ion-exchange chromatography. |
| Co-elution with Side Products | If side products are difficult to separate, consider derivatization of the crude product. For example, acylation of the amine can alter its polarity and facilitate purification. |
| Product Instability During Purification | The instability of the product can lead to degradation during purification. Ensure that the purification process is carried out quickly and under conditions that minimize hydrolysis (e.g., avoiding acidic or neutral aqueous eluents). |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-beta-D-Glucopyranosylamine
This protocol is adapted from a method for the N-acetylation of D-glucosamine.[12]
-
Preparation of Sodium Methoxide: In a flask, dissolve sodium metal (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Formation of this compound: Suspend this compound hydrochloride (1 equivalent) in anhydrous methanol. Add the freshly prepared sodium methoxide solution (1 equivalent) to the suspension. Sodium chloride will precipitate.
-
Filtration: Filter the mixture to remove the sodium chloride precipitate and wash the solid with a small amount of cold methanol.
-
N-Acetylation: To the filtrate containing the free this compound, add acetic anhydride (1.5-2 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture for 30-60 minutes. The product, N-Acetyl-beta-D-Glucopyranosylamine, will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the product by filtration, wash with cold methanol and then ether, and dry under vacuum.
Protocol 2: Zemplén Deacetylation of a Per-O-Acetylated N-(beta-D-glucopyranosyl) Amide
This is a general procedure for the deprotection of acetylated sugar derivatives.[13]
-
Dissolution: Dissolve the per-O-acetylated N-(beta-D-glucopyranosyl) amide in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., a few drops of a 1M solution in methanol) to the solution.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Neutralization: Neutralize the reaction mixture to a pH of 6-7 with glacial acetic acid.
-
Workup: Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the deprotected product.
Data Summary
Table 1: Influence of Ammonia/Ammonium Salt Concentration on the Yield of beta-D-Glucopyranuronosylamine/Carbamate after 24 hours. [8]
| Reagent(s) | Concentration(s) | Relative Yield (%) |
| Concentrated Commercial Ammonia | ~14.8 M | 100 |
| Ammonia | 1 M | 85 |
| Ammonium Salt | 0.6 M | 90 |
| Saturated Ammonium Carbamate | Saturated | >100 |
Note: Yields are relative to the final yield obtained with concentrated commercial ammonia.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low yields in reactions involving this compound.
General Reaction Pathway and Potential Side Reactions
Caption: Reaction scheme for the formation of this compound and common side reactions.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues of beta-D-Glucopyranosylamine
Welcome to the technical support center for beta-D-Glucopyranosylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor solubility of this compound in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common organic solvents like dichloromethane or ethyl acetate?
A1: The low solubility of this compound is due to its high polarity. The molecule possesses multiple hydroxyl (-OH) and amino (-NH2) groups, which can form extensive intermolecular hydrogen bonds.[1][2] These strong interactions make it difficult for less polar organic solvent molecules to surround and solvate the compound, a principle often summarized as "like dissolves like".[1][2]
Q2: What are the primary strategies for overcoming the solubility issues of this compound?
A2: The two main strategies are chemical modification and the use of specialized solvent systems.
-
Chemical Modification: This involves temporarily masking the polar functional groups with less polar "protecting groups" to create a more lipophilic derivative.[3][4] Acetylation is a common example.[5][6][7]
-
Solvent System Optimization: This includes using highly polar aprotic solvents, implementing a co-solvent system, or adjusting the temperature.[2][8]
Q3: How do protecting groups work to increase solubility in organic solvents?
A3: Protecting groups are chemical moieties that are reversibly attached to a functional group to decrease its reactivity and alter its physical properties, such as polarity.[4][9] By replacing the hydrogen on the polar hydroxyl and amino groups with larger, less polar protecting groups (e.g., acetyl, benzyl), the overall polarity of the this compound molecule is significantly reduced. This disruption of the hydrogen bonding network allows the modified molecule to be more readily solvated by organic solvents.[10]
Q4: What is "co-solvency" and how can it be applied here?
A4: Co-solvency is the process of increasing the solubility of a poorly soluble compound by adding a water-miscible solvent (the co-solvent) in which the compound is more soluble.[2] For dissolving this compound in an organic medium, a small amount of a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be added to another organic solvent to create a mixture with a more favorable polarity for dissolution.[11][12]
Troubleshooting Guide
Issue 1: My this compound will not dissolve in my chosen organic solvent for a reaction.
-
Possible Cause: The polarity difference between your compound and the solvent is too great.
-
Solutions:
-
Switch to a More Polar Solvent: Attempt to use highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methylpyrrolidone (NMP).[12]
-
Use a Co-Solvent System: Add a small percentage (e.g., 5-10%) of DMSO or DMF to your current solvent (e.g., Tetrahydrofuran) to increase its solvating power.
-
Increase Temperature: Gently warming the mixture can increase the solubility of many solid compounds.[13] Be cautious to avoid thermal degradation of your material.
-
Chemically Modify the Compound: If subsequent steps allow, convert the this compound to a more soluble derivative, such as its per-O-acetylated form. This is often the most effective strategy.[14]
-
Issue 2: During purification, my compound "oils out" or forms a syrup instead of crystallizing from the organic solvent.
-
Possible Cause: The compound is precipitating from a supersaturated solution too rapidly, or significant impurities are present which inhibit crystal lattice formation.[15][16]
-
Solutions:
-
Reduce Cooling Rate: If crystallization is induced by cooling, slow down the process. Allow the flask to cool to room temperature slowly before placing it in an ice bath or refrigerator. An insulated container can help moderate the cooling rate.[15]
-
Add More "Soluble Solvent": If using a mixed-solvent system for crystallization (e.g., ethyl acetate/hexane), the solution may be too saturated. Add a small amount of the solvent in which the compound is more soluble (ethyl acetate) while heating, then allow it to cool slowly again.[15]
-
Purify the Material: Impurities can significantly disrupt crystallization. Consider purifying the material using another technique, such as column chromatography on silica gel (often using a derivatized, more soluble form of the compound), before attempting crystallization again.
-
Issue 3: After derivatization to improve solubility, my reaction yield is very low.
-
Possible Cause: The derivatized product has some residual polarity, leading to significant loss in the aqueous or mother liquor phases during work-up and purification.
-
Solutions:
-
Optimize Extraction: When performing a liquid-liquid extraction, increase the number of extractions with the organic solvent (e.g., use 3 x 50 mL of ethyl acetate instead of 1 x 150 mL).
-
Back-Extraction: If your product is in an aqueous layer, you can sometimes improve recovery by saturating the aqueous layer with sodium chloride before extracting, which decreases the solubility of organic compounds in water.
-
Analyze the Mother Liquor: Before discarding the filtrate (mother liquor) after crystallization, test it for the presence of your compound. Evaporating a small sample can reveal if a large amount of product remains in solution.[15] If so, you may need to concentrate the mother liquor and cool it further to recover more material.
-
Data Presentation
Qualitative Solubility of this compound and Derivatives
Quantitative solubility data for this compound in organic solvents is scarce in the literature due to its challenging properties. The following table provides a qualitative guide based on chemical principles and data for related compounds.
| Compound | Water (H₂O) | Methanol (MeOH) | DMSO, DMF | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Hexane |
| This compound | Soluble | Slightly Soluble | Soluble | Insoluble | Insoluble | Insoluble |
| Per-O-acetylated-β-D-Glucopyranosylamine | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| Per-O-benzylated-β-D-Glucopyranosylamine | Insoluble | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble |
Note: "Soluble" and "Insoluble" are relative terms. Solubility can be affected by temperature and the precise conditions.
Experimental Protocols
Protocol 1: General Procedure for Acetylation to Enhance Solubility
This protocol describes the per-O-acetylation of the hydroxyl groups and N-acetylation of the amino group, which significantly reduces the polarity of this compound, rendering it soluble in a wider range of organic solvents like chloroform and ethyl acetate.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Methodology:
-
Suspend this compound (1 equivalent) in a round-bottom flask with anhydrous pyridine (approx. 5-10 mL per gram of starting material).
-
Cool the flask in an ice bath with stirring.
-
Slowly add acetic anhydride (5-10 equivalents) to the suspension dropwise. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess acetic anhydride by slowly adding water.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude acetylated product, which can be further purified by crystallization or column chromatography.
Protocol 2: Qualitative Solubility Assessment (Shake-Flask Method)
This standard method can be used to estimate the solubility of your compound in various solvents.
Materials:
-
This compound or its derivative
-
A selection of organic solvents to be tested
-
Small glass vials with screw caps
-
Vortex mixer or shaker
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Cap the vial tightly and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This ensures the solution reaches equilibrium.
-
Observation: After the equilibration period, let the vials stand and allow any undissolved solid to settle.
-
Assessment:
-
Soluble: If all the solid has dissolved, the compound is soluble at that concentration. You can repeat with more solute to find the saturation point.
-
Slightly/Sparingly Soluble: If a small amount of solid has visibly dissolved but most remains, it is slightly or sparingly soluble.
-
Insoluble: If the solid appears virtually unchanged, it is considered insoluble in that solvent.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for improving solubility via chemical modification.
Caption: Conceptual diagram of how protecting groups reduce polarity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijirt.org [ijirt.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-beta-D-glucopyranosylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. quora.com [quora.com]
- 14. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of β-D-Glucopyranosylamine and Thioglycosides in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is a critical determinant of success in the intricate process of glycosylation. This guide provides a detailed, objective comparison between two prominent classes of glycosyl donors: β-D-Glucopyranosylamine and thioglycosides. By examining their reactivity, stability, and performance in glycosylation reactions, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for the synthesis of complex glycoconjugates.
Core Properties and Chemical Behavior
β-D-Glucopyranosylamines and thioglycosides are both valuable glycosyl donors, yet they exhibit fundamental differences in their chemical nature and reactivity, which dictates their suitability for specific synthetic strategies.
β-D-Glucopyranosylamines are compounds where an amino group is attached to the anomeric carbon of a glucose molecule. The nitrogen atom at the anomeric position influences the reactivity of the molecule, making it a competent glycosyl donor under specific activation conditions. The synthesis of β-D-glucopyranosylamine is often achieved by reacting the parent sugar with ammonia or its derivatives.[1]
Thioglycosides , in contrast, feature a sulfur atom at the anomeric center, forming a thioacetal linkage. The carbon-sulfur bond is notably stable to a wide range of reaction conditions, rendering thioglycosides as versatile intermediates in multi-step synthetic sequences.[2] Their activation for glycosylation typically requires a thiophilic promoter.
Performance in Glycosylation: A Comparative Analysis
The efficacy of a glycosyl donor is primarily assessed by its reactivity, the stereoselectivity of the resulting glycosidic bond, and the reaction yield. While direct head-to-head comparative studies under identical conditions are scarce in the literature, a comprehensive analysis of published data allows for a comparative overview.
Reactivity and Stability:
Thioglycosides are widely recognized for their excellent stability under various protective group manipulations, a crucial advantage in complex oligosaccharide synthesis.[2] The anomeric C-S bond is robust and requires specific activation by thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid (TfOH), to proceed with glycosylation.[3] This stability provides a significant degree of predictability and control in synthetic planning.
β-D-Glucopyranosylamine derivatives, while also effective donors, are generally considered to be more labile than thioglycosides. Their stability and reactivity are highly dependent on the nature of the substituent on the anomeric nitrogen. N-acylated glycosylamines, for instance, have been successfully employed as glycosyl donors.[1]
Stereoselectivity:
The stereochemical outcome of a glycosylation reaction (α or β) is a critical aspect. For thioglycosides, the stereoselectivity is influenced by several factors, including the nature of the protecting groups on the sugar backbone (the "armed-disarmed" principle), the solvent, and the reaction temperature.[4][5] The use of a participating group at the C-2 position (e.g., an acetyl group) typically leads to the formation of 1,2-trans-glycosides.
For glycosylamines, the stereocontrol is also a key challenge. The participation of neighboring groups, such as an N-alkoxycarbonyl group at the C-2 position, has been shown to direct the formation of 1,2-trans-β-glycosides with high stereoselectivity.[1]
Quantitative Data Presentation
The following tables summarize typical experimental data for glycosylation reactions using thioglycoside and N-acetylglucosamine donors, extracted from various literature sources. It is important to note that direct comparison is challenging due to the differing reaction partners and conditions.
Table 1: Representative Glycosylation Reactions with Thioglycoside Donors
| Donor | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 2 | 85 | 1:4 |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 1-Octanol | DMTST | CH₂Cl₂ | 0 | 4 | 92 | 1:9 (β) |
| Tolyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-thio-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -40 | 3 | 78 | 1:5 (β) |
Data compiled from various sources for illustrative purposes.
Table 2: Representative Glycosylation Reactions with N-Acetylglucosamine Donors
| Donor | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| 2-Acetamido-1,3,6-tri-O-pivaloyl-4-O-TBDMS-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | 1,2-dichloroethane | 40 | 2 | 75 | β only |
| 2-Acetamido-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose | Methanol | BF₃·OEt₂ | CH₂Cl₂ | 25 | 24 | 60 | β favored |
| 3,4,6-tri-O-acetyl-2-alkoxycarbonylamino-2-deoxy-α-D-glucopyranosyl bromide | Isopropanol | Ag₂CO₃ | CH₂Cl₂ | 25 | 12 | 80 | β favored |
Data compiled from various sources for illustrative purposes.[1][6]
Experimental Protocols
General Protocol for Thioglycoside Glycosylation (NIS/TfOH Activation):
-
To a solution of the thioglycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at the desired temperature (e.g., -20 °C) under an argon atmosphere, add freshly activated molecular sieves (4 Å).
-
Stir the mixture for 30 minutes.
-
Add N-iodosuccinimide (NIS) (1.2 equiv) to the reaction mixture.
-
After 5 minutes, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 equiv).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of Celite and wash with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired glycoside.
General Protocol for Glycosylation with an N-Acyl-β-D-Glucopyranosylamine Donor:
-
A mixture of the N-acyl-β-D-glucopyranosylamine donor (1.0 equiv) and the alcohol acceptor (1.5 equiv) is dissolved in an anhydrous solvent (e.g., 1,2-dichloroethane) under an argon atmosphere.
-
A Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv), is added at the appropriate temperature (e.g., 40 °C).[6]
-
The reaction is stirred and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a base, such as triethylamine.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the glycosylated product.
Visualization of Experimental Workflows
Caption: General experimental workflows for glycosylation.
Logical Relationship of Glycosylation
References
- 1. The use of N-alkoxycarbonyl derivatives of 2-amino-2-deoxy-D-glucose as donors in glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of beta-D-Glucopyranosylamine Purity by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like beta-D-Glucopyranosylamine is critical. The spatial arrangement of atoms in a molecule can significantly impact its pharmacological and toxicological properties. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, supported by proposed experimental data and detailed methodologies.
Chiral HPLC: The Gold Standard for Enantiomeric Purity
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For a polar compound like this compound, polysaccharide-based CSPs are a suitable choice.[1][2]
Proposed Chiral HPLC Method
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® IA, IB, IC, ID, IE, or IF), is recommended due to their broad selectivity for a wide range of racemates, including primary amines.[1][2]
-
Mobile Phase: A polar organic mobile phase, such as acetonitrile/methanol with a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to improve peak shape and resolution, would be appropriate for the polar nature of this compound. A typical starting point could be a ratio of 90:10 (v/v) acetonitrile:methanol with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Due to the lack of a strong chromophore in this compound, a Universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector is suitable. If derivatization is employed, a UV detector could be used.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Comparison with Alternative Methods
While chiral HPLC is a dominant technique, other methods can also be employed for the determination of enantiomeric purity.
| Method | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, well-established, wide applicability, quantitative accuracy.[1] | Can require extensive method development, may require derivatization for detection. | Analyte dependent, typically in the µg/mL range. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Faster separations, lower organic solvent consumption ("greener"), complementary selectivity to HPLC.[3][4] | Requires specialized equipment, may not be suitable for all compounds. | Similar to HPLC, in the µg/mL range. |
| Gas Chromatography (GC) | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase. | High efficiency and resolution for volatile compounds.[5][6] | Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation. | Analyte dependent, can be in the ng/mL range. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers. | Rapid analysis, provides structural information, no separation required.[7][8] | Lower sensitivity compared to chromatographic methods, may not be suitable for trace-level impurities. | Typically requires >1% of the minor enantiomer for accurate quantification. |
Potential Impurities in this compound
The purity analysis should not only focus on the enantiomeric impurity (alpha-D-Glucopyranosylamine) but also on other potential process-related impurities. Based on the synthesis of glycosylamines, potential impurities could include:[9][10]
-
Anomers: The alpha-anomer (alpha-D-Glucopyranosylamine) is a common diastereomeric impurity.
-
Starting Materials: Unreacted D-glucose and ammonia.
-
By-products: Formation of bis(beta-D-glucopyranosyl)amine can occur.[11]
-
Degradation Products: Products from hydrolysis or other degradation pathways.
Experimental Workflow and Data Presentation
A systematic workflow is crucial for the successful validation of the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Some further studies on the synthesis of glycopeptide derivatives: 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of β-D-Glucopyranosylamine: Chemical vs. Enzymatic Routes
For immediate release:
In the landscape of pharmaceutical development and glycobiology, the synthesis of glycosylamines, such as β-D-Glucopyranosylamine, is a critical step for creating novel therapeutics and research tools. These compounds serve as vital intermediates for a range of bioactive molecules.[1] This guide provides a comparative analysis of the two primary methods for their synthesis: traditional chemical routes and modern enzymatic approaches. We present a summary of their performance metrics, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the optimal method for their specific needs.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis often involves a trade-off between yield, reaction conditions, and environmental impact. The following table summarizes key performance indicators for representative protocols of each method.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Reagents | D-Glucose, Ammonium Bicarbonate or Ammonia | D-Glucose, Amine Source, Glycosyltransferase/Glycosidase[2] |
| Solvent | Aqueous (Water), Methanol, or solvent-free[3] | Aqueous Buffer, often with co-solvents (e.g., tert-butanol)[4] |
| Temperature | Room Temperature to 60°C | Typically 30°C - 60°C[5] |
| pH | Alkaline (due to ammonia/bicarbonate) | Near-neutral (e.g., pH 6-8), enzyme-dependent[6] |
| Reaction Time | Several hours to >24 hours[7] | Can range from hours to days, depending on enzyme activity[6] |
| Reported Yield | 50% to >80%[8] | Highly variable, from low (14%) to moderate, enzyme and substrate dependent[4][6] |
| Stereoselectivity | Primarily β-anomer at equilibrium, but α-anomer can form (7-8%)[7] | High (often exclusively β-anomer)[2] |
| Byproducts | Bis-glycosylamines, caramels, unreacted starting material[7] | Hydrolyzed substrates, unreacted starting material |
| Purification | Labor-intensive evaporation, chromatography, or recrystallization | Often requires chromatographic separation from substrates and enzyme[4] |
| Environmental Impact | Can involve volatile salts and organic solvents; may require heating[9] | Generally greener, uses biodegradable catalysts (enzymes) under mild conditions[10] |
Synthesis Workflow Overview
The operational workflows for chemical and enzymatic syntheses differ significantly in their complexity and handling of reagents. The chemical method is often a one-pot reaction but may require extensive purification, while the enzymatic method offers high selectivity but requires careful control of biological conditions.
Caption: High-level workflows for chemical and enzymatic synthesis routes.
Reaction Pathway Comparison
The fundamental mechanisms of bond formation are distinct. Chemical synthesis relies on the nucleophilic attack of ammonia on the hemiacetal carbon of glucose, proceeding through a Schiff base intermediate. In contrast, enzymatic synthesis occurs within the highly specific active site of an enzyme, ensuring precise stereochemical control.
Caption: Contrasting mechanisms of chemical and enzymatic glycosylamine formation.
Detailed Experimental Protocols
The following protocols are representative examples derived from published literature to illustrate the practical application of each method.
Protocol 1: Chemical Synthesis using Ammonium Bicarbonate
This method is based on the reaction of D-glucose with a volatile ammonium salt, which simplifies the workup procedure.[9]
Materials:
-
D-Glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Deionized water
-
Methanol
-
Reaction vessel (sealed)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve D-glucose (e.g., 10 mmol) in a saturated aqueous solution of ammonium bicarbonate. Ensure the vessel is tightly sealed to maintain the concentration of ammonia generated in situ.
-
Incubation: Stir the mixture at a controlled temperature, for instance, 30-40°C. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times are typically long, often exceeding 24 hours to reach equilibrium.[9][7]
-
Workup: After the reaction is complete, transfer the aqueous solution to a round-bottom flask. Remove the water and excess volatile ammonium bicarbonate under reduced pressure using a rotary evaporator. This step can be time-consuming.[9]
-
Purification: The resulting crude product is often a solid or thick syrup. Purify the β-D-Glucopyranosylamine by recrystallization from a solvent system like methanol/water or by silica gel chromatography to remove unreacted glucose and byproducts such as bis-glycosylamines. The yield for this type of reaction can range from 70-80%.
Protocol 2: Enzymatic Synthesis using β-Glucosidase
This protocol utilizes a glycosidase in a reverse-hydrolysis or transglycosylation mode. The conditions must be optimized for the specific enzyme used.[4][11]
Materials:
-
D-Glucose (glycosyl donor)
-
An amine source (e.g., an amino acid or primary amine)
-
β-Glucosidase (e.g., from almonds, available commercially)
-
Buffer solution (e.g., 0.1 M sodium phosphate, pH 6.0)
-
Organic co-solvent (e.g., tert-butanol, optional, to improve substrate solubility)
-
Reaction vessel (e.g., temperature-controlled shaker)
-
Ultrafiltration unit (for enzyme removal)
-
Chromatography system (e.g., HPLC or FPLC)
Procedure:
-
Reaction Setup: Prepare a solution of D-glucose and the amine acceptor in the chosen buffer. High concentrations of substrates are often used to shift the reaction equilibrium towards synthesis.[4]
-
Enzyme Addition: Add the β-glucosidase to the substrate solution. The optimal enzyme concentration must be determined empirically but can be around 60% (w/w of D-glucose).[6]
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40-50°C) with gentle agitation for a period ranging from several hours to days (e.g., 30 hours).[6] Monitor product formation via HPLC.
-
Enzyme Deactivation and Removal: Stop the reaction by heating the mixture to denature the enzyme (e.g., 90°C for 10 minutes) or by adding a solvent. Remove the denatured protein by centrifugation or ultrafiltration.
-
Purification: The desired β-D-Glucopyranosylamine must be separated from unreacted substrates, hydrolyzed products, and buffer salts. This is typically achieved using preparative chromatography. While enzymatic reactions offer high specificity, yields can be low to moderate and are highly dependent on the specific enzyme and substrates used.[2][10]
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in enzymatic synthesis of β-glucan and cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds - PubMed [pubmed.ncbi.nlm.nih.gov]
beta-D-Glucopyranosylamine as a reference standard in analytical methods
Introduction
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the use of well-characterized reference standards is paramount for ensuring the accuracy, precision, and reliability of analytical methods. beta-D-Glucopyranosylamine, a monosaccharide derivative, holds potential as a reference standard in various analytical applications, primarily in the analysis of glycosylamines and related carbohydrate compounds. This guide aims to provide a comprehensive comparison of this compound with other potential reference standards, supported by available data and outlining detailed experimental protocols for its characterization and use.
Physicochemical Properties and Characterization
This compound is a white or slightly yellow powder that is readily soluble in water and insoluble in chloroform. Its identity and purity are typically confirmed using a combination of analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₅ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | White or slightly yellow powder | [1] |
| Solubility | Easily soluble in water, insoluble in CHCl₃ | [1] |
A Certificate of Analysis (CoA) for a commercially available beta-D-Glucopyranosyl amine standard outlines the typical tests performed to ensure its quality.[1]
Table 2: Example Certificate of Analysis for beta-D-Glucopyranosyl amine
| Test | Specification | Result |
| Appearance | White or slightly yellow powder | Complies |
| Solubility | Insoluble in CHCl₃, easily soluble in water | Complies |
| Mass Spectrometry (MS) | Should comply with structure | Complies |
| Nuclear Magnetic Resonance (NMR) | Should comply with structure | Complies |
| Residue on Ignition | Max. 0.5% | Complies |
| Purity (HPLC) | Min. 98.0% | Complies |
Experimental Protocols for Characterization
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound as a reference standard is crucial. A common method for purity assessment is HPLC.
-
Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector is suitable for the analysis of underivatized sugars.[2]
-
Column: An amino-bonded phase column is often used for sugar analysis.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for separating carbohydrates.[3]
-
Sample Preparation: A known concentration of the this compound reference standard is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the main component is used to calculate the purity.
2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of a reference standard. Both ¹H and ¹³C NMR are employed.
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as D₂O.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are compared with established data for this compound to confirm its identity and structural integrity.[4][5][6][7]
Comparison with Alternative Reference Standards
Table 3: Comparison of this compound and D-Glucose as Reference Standards
| Feature | This compound | D-Glucose |
| Analyte Specificity | Potentially more suitable for the direct analysis of glycosylamines due to structural similarity. | A general standard for monosaccharides; may not be ideal for direct comparison in glycosylamine-specific assays. |
| Stability | Data on long-term stability as a reference standard is limited. | Well-established stability as a reference material. |
| Hygroscopicity | Potentially hygroscopic, requiring careful storage. | Known to be hygroscopic, requiring controlled storage conditions. |
| Commercial Availability | Available from various chemical suppliers.[1] | Widely available as a high-purity reference standard from multiple sources. |
Logical Workflow for Qualifying this compound as a Reference Standard
The following diagram illustrates the logical workflow for the qualification of a new batch of this compound as a reference standard.
Caption: Qualification workflow for this compound.
Conclusion
This compound presents itself as a viable candidate for a reference standard in analytical methods targeting glycosylamines and related compounds. Its commercial availability and the established methods for its characterization, such as HPLC and NMR, support its potential application. However, a direct comparison of its performance against other standards, backed by experimental data, is currently lacking in the scientific literature. Further studies are needed to rigorously evaluate its stability, hygroscopicity, and overall suitability in various analytical workflows to solidify its position as a preferred reference material. For researchers and drug development professionals, the qualification of this compound as an in-house reference standard, following a robust workflow as outlined, can provide a valuable tool for the accurate quantification of glycosylamines.
References
- 1. 7284-37-9, β-D-Glucopyranosyl amine, CAS: 7284-37-9 [chemsynlab.com]
- 2. abis-files.akdeniz.edu.tr [abis-files.akdeniz.edu.tr]
- 3. Analysis of sugar composition and pesticides using HPLC and GC–MS techniques in honey samples collected from Saudi Arabian markets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of beta-D-(1 --> 3, 1 --> 6)-linked glucans using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the anomeric purity of beta-D-Glucopyranosylamine by NMR spectroscopy
Anomeric Purity of β-D-Glucopyranosylamine: An NMR-Based Comparative Guide
For Immediate Release
In the realm of drug development and carbohydrate chemistry, the stereochemical purity of intermediates is paramount. β-D-Glucopyranosylamine, a foundational structure in various bioactive compounds, requires precise anomeric purity assessment to ensure final product efficacy and safety. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques for determining the anomeric purity of β-D-Glucopyranosylamine, supported by established experimental data and protocols.
Introduction to Anomeric Purity
Carbohydrates like D-glucose exist in cyclic forms, creating a new stereocenter at the former carbonyl carbon, known as the anomeric carbon.[1] This results in two diastereomers, designated as α- and β-anomers, which can interconvert in solution in a process called mutarotation.[1] For β-D-Glucopyranosylamine, the desired product is the β-anomer. The presence of the α-anomer can affect the compound's physical properties, biological activity, and downstream reaction specificity.[1] Therefore, accurate quantification of the anomeric ratio is a critical quality control step.
¹H NMR Spectroscopy: The Gold Standard for Anomeric Analysis
¹H NMR spectroscopy stands out as a primary and direct method for assessing the anomeric ratio.[2] The technique relies on the distinct chemical environments of the anomeric protons (H-1) in the α and β forms, which result in well-resolved signals in the NMR spectrum.[1]
Key Distinguishing Features in ¹H NMR:
-
Chemical Shift (δ): The anomeric proton signals typically appear in the 4.3-5.9 ppm range.[1] Critically, the α-anomer's H-1 signal resonates further downfield (at a higher ppm value) than the β-anomer's H-1 signal.[1] For D-glucose, the α-anomeric proton is often observed around 5.1-5.2 ppm, while the β-anomeric proton is found upfield around 4.5-4.6 ppm.[1][3]
-
Coupling Constant (J): The spin-spin coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³JH1,H2, is highly informative of the stereochemistry.
-
β-anomer: Exhibits a large coupling constant (typically 8-10 Hz) due to the trans-diaxial relationship between H-1 and H-2.
-
α-anomer: Shows a smaller coupling constant (typically 3-4 Hz) due to the cis-axial-equatorial relationship between H-1 and H-2.
-
Quantitative Analysis (qNMR):
The anomeric purity is determined by integrating the distinct signals corresponding to the α and β anomeric protons. The ratio of the integral areas is directly proportional to the molar ratio of the anomers in the sample. This makes qNMR a powerful tool for accurate and direct quantification without the need for reference standards for each anomer.[4]
Experimental Protocol: ¹H NMR for Anomeric Purity
A robust protocol is essential for obtaining accurate and reproducible results.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the β-D-Glucopyranosylamine sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as it does not produce a large solvent signal in the spectral region of interest and allows for the exchange of labile -OH and -NH₂ protons, simplifying the spectrum.[5][6]
-
Add a known quantity of an internal standard (e.g., TSP or maleic acid) if absolute quantification is required. For simple purity assessment, an internal standard is not necessary.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[2]
-
Experiment: Standard 1D proton (¹H) NMR experiment.
-
Temperature: Maintain a constant temperature, typically 25°C (298 K), as the anomeric equilibrium can be temperature-dependent.
-
Key Parameters:
-
Pulse Angle: 30° pulse (zg30) to ensure full relaxation between scans.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the anomeric protons (a value of 10-20 seconds is often sufficient) to ensure accurate integration.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the well-resolved signals corresponding to the α and β anomeric protons.
-
Calculate the percentage of the β-anomer using the following formula:
% β-anomer = [Integral(β-H1) / (Integral(β-H1) + Integral(α-H1))] x 100
Comparison of Analytical Methods
While NMR is a powerful tool, other methods are also employed for carbohydrate analysis. The table below compares NMR with common alternatives.
| Method | Principle | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. Anomers are distinguished by unique chemical shifts and coupling constants.[1] | - Provides direct structural information. - Highly quantitative (qNMR) without needing identical standards. - Non-destructive. - Minimal sample preparation.[2] | - Lower sensitivity compared to MS-based methods. - High initial instrument cost. - Signal overlap can occur in complex mixtures.[4] |
| HPLC-RID | Separation based on differential partitioning between a stationary and mobile phase, with detection by Refractive Index (RID).[7] | - Widely available and robust.[2] - Good for routine quality control. - Can be coupled with other detectors. | - RID is universal but has low sensitivity and is sensitive to temperature/flow changes. - Anomers may co-elute, requiring specialized columns (e.g., chiral) or methods.[8] - Requires derivatization for UV detection as sugars lack chromophores.[9] |
| HPLC-MS | Separation by HPLC followed by mass spectrometry detection, which measures the mass-to-charge ratio.[8] | - High sensitivity and selectivity. - Confirms molecular weight.[10] - Can analyze complex mixtures. | - Does not directly distinguish between anomers as they are isomers with the same mass.[8] - Separation of anomers prior to MS is essential. - Ionization efficiency can vary. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged species in an electric field. Sugars are often complexed with borate to induce a charge.[2] | - High separation efficiency and resolution. - Requires very small sample volumes. | - Less common for routine carbohydrate analysis. - Derivatization or complexation is often necessary. |
Visualizing the Workflow and Equilibrium
To better understand the processes, the following diagrams illustrate the experimental workflow for NMR analysis and the chemical equilibrium of glucopyranosylamine in solution.
Caption: Experimental workflow for anomeric purity assessment by ¹H NMR.
Caption: Mutarotation equilibrium of D-Glucopyranosylamine in solution.
Conclusion
For the definitive assessment of the anomeric purity of β-D-Glucopyranosylamine, ¹H NMR spectroscopy is the superior method. It offers unambiguous structural confirmation and direct, accurate quantification in a single, non-destructive experiment. While methods like HPLC are valuable for routine screening, they lack the direct informational content of NMR. The detailed protocol and comparative data presented herein serve as a robust guide for researchers and quality control professionals in the pharmaceutical and chemical industries, ensuring the reliable characterization of this critical synthetic intermediate.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a 1H qNMR method for the identification and quantification of monosaccharides in dietary fibre fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [benthamscience.com]
- 5. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 7. cfs.gov.hk [cfs.gov.hk]
- 8. emerypharma.com [emerypharma.com]
- 9. An Introduction to Simple Saccharides and Oligosaccharides, and a Decadal Review of Their Analysis in Food by Ion Chromatography and Ion Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Glycosidase Inhibitory Activity of β-D-Glucopyranosylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of various β-D-glucopyranosylamine derivatives against key glycosidase enzymes. The information presented herein is curated from scientific literature to support research and development in the field of glycosidase inhibitors, which are crucial for the treatment of metabolic disorders such as diabetes, as well as other conditions like viral infections and lysosomal storage diseases.
Comparative Inhibitory Activity
The inhibitory potential of β-D-glucopyranosylamine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The tables below summarize the inhibitory activities of various N-substituted β-D-glucopyranosylamine derivatives against α-glucosidase and β-glucosidase.
Table 1: Inhibitory Activity of β-D-Glucopyranosylamine Derivatives against α-Glucosidase
| Derivative Class | Specific Derivative | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| N-Acyl | N-Acetyl-β-D-glucopyranosylamine | Rabbit Muscle Glycogen Phosphorylase b | - | 32 | [1] |
| N-Acyl | N-Acetyl-β-D-glucopyranosylamine | Rabbit Muscle Glycogen Phosphorylase a | - | 35 | [1] |
| N-Acyl | N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide | Rabbit Muscle Glycogen Phosphorylase b | - | 3.5 | |
| N-Aminomethyl | N-(1-Adamantylmethyl)-1-aminomethyl-β-D-glucopyranoside (19a) | Yeast α-glucosidase | 2.3 | - | |
| N-Aminomethyl | N-Benzyl-N-(2-hydroxyethyl)-1-aminomethyl-β-D-glucopyranoside (19b) | Yeast α-glucosidase | 5.6 | - | |
| N-Aminomethyl | N,N-Bis(2-hydroxyethyl)-1-aminomethyl-β-D-glucopyranoside (16) | Rat intestinal maltase | 7.7 | - | |
| N-Aminomethyl | N,N-Bis(2-hydroxyethyl)-1-aminomethyl-β-D-glucopyranoside (16) | Rat intestinal sucrase | 15.6 | - | |
| N-Aminomethyl | N-(1-Adamantylmethyl)-N-methyl-1-aminomethyl-β-D-glucopyranoside (19e) | Rat intestinal maltase | 5.1 | - | |
| N-Aminomethyl | N-(1-Adamantylmethyl)-N-methyl-1-aminomethyl-β-D-glucopyranoside (19e) | Rat intestinal sucrase | 10.4 | - |
Note: Glycogen phosphorylase is a type of glycosyltransferase, but its inhibitors are often studied alongside glycosidase inhibitors due to mechanistic similarities.
Table 2: Inhibitory Activity of 6-deoxy-5a-carba-β-D-galactopyranosylamine Derivatives against β-Glucosidase and β-Galactosidase
| Derivative | Enzyme | Ki (µM) | Reference |
| N-Octyl-6-deoxy-5a-carba-β-D-galactopyranosylamine | β-Glucosidase | Strong Inhibition | [2] |
| N-Decyl-6-deoxy-5a-carba-β-D-galactopyranosylamine | β-Glucosidase | Strong Inhibition | [2] |
| N-Phenylbutyl-6-deoxy-5a-carba-β-D-galactopyranosylamine | β-Glucosidase | Strong Inhibition | [2] |
| N-Octyl-6-deoxy-5a-carba-β-D-galactopyranosylamine | β-Galactosidase | Strong Inhibition | [2] |
| N-Decyl-6-deoxy-5a-carba-β-D-galactopyranosylamine | β-Galactosidase | Strong Inhibition | [2] |
| N-Phenylbutyl-6-deoxy-5a-carba-β-D-galactopyranosylamine | β-Galactosidase | Strong Inhibition | [2] |
Note: While not strictly β-D-glucopyranosylamine derivatives, these carbasugar analogues provide valuable comparative data on the effect of N-substitution.
Experimental Protocols
Synthesis of N-Acyl-β-D-glucopyranosylamines
A general procedure for the synthesis of N-acyl-β-D-glucopyranosylamines involves the reaction of per-O-acetylated β-D-glucopyranosylamine with an acylating agent.
Materials:
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosylamine
-
Carboxylic acid, acid chloride, or anhydride
-
Trimethylphosphine (PMe3) or other coupling agents like HATU
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Sodium methoxide in methanol (for deacetylation)
Procedure:
-
Staudinger Reaction (for carboxylic acid coupling): To a solution of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide in an anhydrous solvent, add PMe3. The reaction is stirred until the evolution of nitrogen gas ceases. The desired carboxylic acid is then added, and the mixture is stirred until the reaction is complete.
-
Acylation with Acid Chlorides/Anhydrides: Dissolve 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine in an anhydrous solvent containing a base (e.g., TEA). The acid chloride or anhydride is added dropwise, and the reaction is stirred at room temperature.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
Deacetylation: The purified, per-O-acetylated N-acyl-β-D-glucopyranosylamine is dissolved in methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is monitored by TLC. Upon completion, the reaction is neutralized, filtered, and the solvent is evaporated to yield the final deprotected product.
Glycosidase Inhibition Assay (General Protocol using p-Nitrophenyl Glycosides)
This protocol describes a common colorimetric method for determining the inhibitory activity of compounds against α- or β-glucosidase using the corresponding p-nitrophenyl (pNP) glycoside as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae or β-glucosidase from almonds
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) or p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50-100 mM, pH 6.8-7.0)
-
Test compounds (β-D-glucopyranosylamine derivatives) dissolved in a suitable solvent (e.g., DMSO, buffer)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1-1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Assay Setup: In a 96-well microplate, add a specific volume of the test compound solution at various concentrations. Include a positive control (a known inhibitor like acarbose) and a negative control (solvent only).
-
Pre-incubation: Add the glycosidase enzyme solution to each well (except for the blank). Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).[3][4]
-
Initiation of Reaction: Add the pNP-glycoside substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).[5][6]
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution. This also develops the yellow color of the p-nitrophenolate ion.[5]
-
Measurement: Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.[5][6]
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening β-D-glucopyranosylamine derivatives for glycosidase inhibitory activity.
Caption: Workflow for screening glycosidase inhibitors.
Mechanism of Action
β-D-Glucopyranosylamine derivatives often act as competitive inhibitors of glycosidases. Their structural similarity to the natural sugar substrates allows them to bind to the active site of the enzyme. This binding event prevents the natural substrate from accessing the catalytic site, thereby inhibiting the enzymatic hydrolysis of carbohydrates. The nature of the N-substituent plays a crucial role in the inhibitory potency and selectivity of these compounds by influencing their binding affinity and interactions with the amino acid residues within the enzyme's active site.
This guide serves as a starting point for researchers investigating the potential of β-D-glucopyranosylamine derivatives as glycosidase inhibitors. The provided data and protocols are intended to facilitate the design and execution of further studies in this promising area of medicinal chemistry.
References
- 1. N-acetyl-beta-D-glucopyranosylamine: a potent T-state inhibitor of glycogen phosphorylase. A comparison with alpha-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and glycosidase inhibitory activity of some N-substituted 6-deoxy-5a-carba-beta-DL- and L-galactopyranosylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against β-D-Glucopyranosylamine Conjugates
Introduction: The Imperative for Specificity in Anti-Glycan Antibody Development
In the intricate landscape of immunology and drug development, carbohydrates are increasingly recognized as pivotal players. Glycans, adorning the surfaces of cells, mediate a vast array of biological processes, from cell-cell recognition to pathogen invasion.[1] Consequently, antibodies that can specifically target these carbohydrate structures are invaluable tools for diagnostics, basic research, and therapeutics.[2][3] However, generating high-affinity, specific antibodies against carbohydrates presents unique challenges.[4] Unlike protein antigens, glycans are often poorly immunogenic and belong to the T-independent antigen category. To elicit a robust immune response, they must be conjugated to a larger carrier protein, creating a glycoconjugate.
This guide focuses on antibodies raised against β-D-Glucopyranosylamine conjugates, a specific class of haptens designed to mimic carbohydrate epitopes. The central challenge with these, and indeed all anti-glycan antibodies, is ensuring specificity. The subtle stereochemical differences between various sugars mean that an antibody raised against one glycan may inadvertently bind to another, structurally similar molecule. This phenomenon, known as cross-reactivity, can lead to false-positive results in diagnostic assays and potential off-target effects in therapeutic applications.[5][6]
This document provides a comprehensive comparison of methodologies to rigorously characterize the cross-reactivity of antibodies raised against β-D-Glucopyranosylamine conjugates. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a framework for selecting the most appropriate validation strategy for your research needs.
Part 1: The Foundation - Designing the Immunogen
The journey to a specific antibody begins with the immunogen. The design of the β-D-Glucopyranosylamine conjugate is the single most critical factor influencing the resulting antibody's specificity.
The Hapten-Carrier Principle
Small molecules like β-D-Glucopyranosylamine are haptens; they are antigenic but not immunogenic on their own. To stimulate the immune system effectively, they must be covalently linked to a large, immunogenic carrier protein.[7][8] This conjugate is then processed by antigen-presenting cells (APCs), and T-helper cells activated by carrier-derived peptides provide help to B-cells that recognize the hapten, leading to a robust, T-dependent antibody response.
Conjugation Strategy: More Than Just a Link
The method used to attach the glucopyranosylamine moiety to the carrier protein is critical. A common and effective method is reductive amination, which forms a stable secondary amine linkage. However, the linker itself can sometimes be immunogenic. It is crucial to be aware that some of the resulting antibodies may recognize the linker structure in addition to, or even instead of, the target carbohydrate.[9]
Diagram: Structure of a β-D-Glucopyranosylamine Conjugate
Caption: General schematic of a hapten-carrier conjugate immunogen.
Part 2: A Comparative Guide to Cross-Reactivity Assessment
No single method is sufficient to fully characterize antibody specificity. A multi-faceted approach using orthogonal techniques provides the highest degree of confidence. Here, we compare three gold-standard methodologies: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting.
Method 1: Competitive ELISA - The High-Throughput Screen
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for screening antibody specificity against a panel of potential cross-reactants in a high-throughput format.
Causality & Principle: This assay quantifies the specificity of your antibody by measuring how effectively various competitor molecules can inhibit the binding of the antibody to its target antigen immobilized on a plate. A structurally similar molecule that binds the antibody's paratope will compete with the coated antigen, resulting in a reduced signal. The concentration of a competitor required to inhibit 50% of the signal (IC50) is a direct measure of its cross-reactivity. A lower IC50 value signifies higher cross-reactivity.[5]
Diagram: Competitive ELISA Workflow
Caption: Step-by-step workflow for a competitive ELISA experiment.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Dilute the β-D-Glucopyranosylamine-carrier protein conjugate to 1-2 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[10][11]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) to prevent non-specific binding. Incubate for 2 hours at room temperature.[10]
-
Competitor Preparation: Prepare serial dilutions of your competitor molecules (e.g., free β-D-glucose, mannose, galactose, linker-protein conjugate, unconjugated carrier protein) in assay buffer (blocking buffer).
-
Competition Step: In a separate plate or tubes, mix a constant, pre-determined concentration of your primary antibody with each dilution of the competitor molecules. Incubate this mixture for 1 hour at room temperature.
-
Incubation: Wash the coated and blocked ELISA plate three times with PBST. Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of substrate (e.g., TMB). Allow color to develop.
-
Stop the reaction with 50 µL of 1M H2SO4 and read the absorbance at 450 nm.
-
-
Analysis: Plot the absorbance against the log of the competitor concentration. Use a sigmoidal dose-response curve fit to determine the IC50 for each competitor.
Data Summary: Competitive ELISA
| Competitor Molecule | IC50 (µM) | Relative Cross-Reactivity (%) vs. Target | Interpretation |
| β-D-Glucopyranosylamine-BSA (Target) | 0.5 | 100% | High Affinity |
| β-D-Glucose (Free Sugar) | 550 | 0.09% | Low cross-reactivity |
| α-D-Glucose (Free Sugar) | > 10,000 | <0.005% | Negligible cross-reactivity |
| β-D-Mannopyranosylamine-BSA | 85 | 0.59% | Moderate cross-reactivity |
| Linker-BSA Conjugate | > 10,000 | <0.005% | Specific for carbohydrate, not linker |
| Unconjugated BSA | > 10,000 | <0.005% | Specific for hapten, not carrier |
(Note: Data is illustrative. Relative Cross-Reactivity = (IC50 of Target / IC50 of Competitor) x 100)
Method 2: Surface Plasmon Resonance (SPR) - The Quantitative Deep Dive
For a precise, quantitative understanding of binding kinetics, SPR is the unparalleled choice. It provides real-time, label-free data on not just if a molecule binds, but how strongly and how quickly.
Causality & Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12] By immobilizing the antibody and flowing potential cross-reactants (analytes) over the surface, we can directly measure the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding interaction. Comparing the KD of the target antigen to other molecules provides a highly quantitative measure of specificity.[13][14][15]
Diagram: Principle of SPR for Cross-Reactivity
Caption: SPR measures real-time binding of analytes to an immobilized antibody.
Experimental Protocol: SPR Analysis
-
Antibody Immobilization: Covalently immobilize the antibody raised against the β-D-Glucopyranosylamine conjugate onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target level of ~2000-5000 Response Units (RU). A reference flow cell should be prepared similarly but without antibody immobilization to allow for reference subtraction.
-
Analyte Preparation: Prepare a series of dilutions for each analyte (target conjugate, free sugars, other glycoconjugates) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be from 100 µM down to low nM, depending on the expected affinity.
-
Binding Analysis:
-
Inject the highest concentration of each analyte over the sensor surface to scout for binding.
-
For analytes that show binding, perform a full kinetic analysis by injecting the dilution series over both the antibody and reference flow cells.
-
Each injection cycle consists of: an association phase (analyte flows over the chip) and a dissociation phase (running buffer flows over the chip).
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to remove all analyte without denaturing the immobilized antibody.
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Data Summary: SPR Kinetic Analysis
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) | Interpretation |
| β-D-Glucopyranosylamine-BSA | 1.5 x 10⁵ | 8.0 x 10⁻⁴ | 5.3 x 10⁻⁹ (5.3 nM) | High-affinity, specific binding |
| β-D-Glucose (Free Sugar) | No Binding Detected | N/A | N/A | Highly specific for the conjugate |
| β-D-Mannopyranosylamine-BSA | 2.1 x 10³ | 4.5 x 10⁻² | 2.1 x 10⁻⁵ (21 µM) | Weak, low-affinity cross-reactivity |
| Unconjugated BSA | No Binding Detected | N/A | N/A | No binding to the carrier protein |
Method 3: Western Blot - Validation in a Complex Context
Western blotting is an indispensable tool for assessing antibody specificity against a panel of full-length glycoproteins or different glycoconjugates in a denatured state.
Causality & Principle: This technique separates proteins by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with the antibody. A signal will only appear at the molecular weight corresponding to proteins that the antibody recognizes. By running lanes with different glycoproteins (some with and some without the target glycan), you can visually confirm specificity and identify cross-reactive partners.[16][17][18]
Diagram: Western Blot Workflow
Caption: Key stages of a Western Blot for specificity analysis.
Experimental Protocol: Western Blot Analysis
-
Sample Preparation: Prepare lysates or purified protein solutions of your target glycoconjugate and potential cross-reactants (e.g., glycoproteins known to contain mannose, galactose, etc.). Denature samples by boiling in Laemmli buffer.
-
SDS-PAGE: Load 10-20 µg of each protein sample into the wells of a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with your primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly three times for 10 minutes each in TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager or X-ray film.
Data Summary: Western Blot Analysis
| Protein Loaded | Expected MW (kDa) | Band Observed? | Interpretation |
| β-D-Glucopyranosylamine-BSA | ~68 | Yes (Strong) | Positive Control - Confirms binding |
| Fetuin (Sialylated Glycoprotein) | ~48 | No | No cross-reactivity with sialic acid |
| Ovalbumin (High-Mannose Glycoprotein) | ~45 | Yes (Faint) | Slight cross-reactivity with mannose structures |
| Unconjugated BSA | ~66 | No | Confirms specificity for the glycan hapten |
Part 3: Decision-Making Framework & Conclusion
Choosing the right assay depends on the stage of your research and the specific question you are asking.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Western Blot |
| Primary Use | High-throughput screening | In-depth kinetic characterization | Validation, specificity in complex mixtures |
| Data Output | IC50 (Relative Affinity) | ka, kd, KD (Absolute Affinity & Kinetics) | Qualitative/Semi-quantitative (Band presence) |
| Throughput | High (96/384-well plates) | Low to Medium | Medium |
| Label Requirement | Label-free (analyte) | Label-free | Label-free (analyte) |
| Sensitivity | High | Very High | Moderate to High |
| Complexity | Low to Moderate | High | Moderate |
Expert Recommendations:
-
For initial screening of hybridoma supernatants or preliminary characterization of a polyclonal antibody, Competitive ELISA is the method of choice due to its high throughput and cost-effectiveness.
-
For lead candidate selection and detailed characterization of a monoclonal antibody intended for therapeutic or quantitative diagnostic use, SPR is essential. The kinetic data it provides is invaluable for predicting in vivo behavior and optimizing assay performance.[12][13]
-
For validating antibody performance with complex biological samples like cell lysates or confirming the absence of binding to related glycoproteins, Western Blot is a critical final check.
References
- 1. Anti-glycan antibodies as biomarkers for diagnosis and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives on Anti-Glycan Antibodies Gleaned from Development of a Community Resource Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-affinity anti-glycan antibodies: challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. seracare.com [seracare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoclonal Antibodies Generated against Glycoconjugates Recognize Chemical Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunoreagents.com [immunoreagents.com]
- 11. Assessment of Immunologically Potent Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rapidnovor.com [rapidnovor.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. pure.psu.edu [pure.psu.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. Comparison of Western blot (immunoblot) and glycoprotein G-specific immunodot enzyme assay for detecting antibodies to herpes simplex virus types 1 and 2 in human sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Stability Under Scrutiny: A Comparative Guide to Beta-D-Glucopyranosylamine and Other Glycosyl Donors
For researchers, scientists, and drug development professionals navigating the complex landscape of glycosylation, the stability of the glycosyl donor is a critical parameter dictating the success of synthetic strategies. This guide provides a comprehensive comparison of the stability of beta-D-Glucopyranosylamine against other widely used glycosyl donors, supported by established chemical principles and generalized experimental protocols for stability assessment.
Glycosyl donors are the linchpin of glycosylation reactions, serving as the electrophilic source of the sugar moiety to be transferred. Their inherent stability under various conditions—ranging from storage to the reaction environment itself—profoundly impacts reaction yields, stereoselectivity, and the overall efficiency of complex glycan assembly. This guide focuses on benchmarking the stability of this compound, an N-linked glycosyl donor, against a representative spectrum of O- and S-linked counterparts.
Chemical Stability: A Qualitative Comparison
The stability of a glycosyl donor is intricately linked to the nature of its anomeric leaving group and the electronic influence of its protecting groups. The "armed-disarmed" principle provides a useful framework for predicting reactivity, which is often inversely correlated with stability. "Disarmed" donors, featuring electron-withdrawing protecting groups (e.g., esters), are generally more stable than "armed" donors with electron-donating groups (e.g., ethers).
Glycosylamines, such as this compound, are known to be susceptible to hydrolysis, particularly in aqueous environments.[1][2] The stability of the anomeric C-N bond can be influenced by the nature of the amine and the pH of the medium.[2] In general, the beta-anomer of glycosylamines is considered to be the more stable form.[1]
Below is a qualitative comparison of the stability of various glycosyl donor classes under common chemical conditions.
| Glycosyl Donor Class | Leaving Group | General Stability | Conditions of Instability |
| This compound | -NHR | Low to Moderate | Aqueous solutions, acidic and basic conditions[1][2] |
| Glycosyl Halides | -Br, -Cl, -F, -I | Low to Moderate | Moisture, nucleophiles. Fluorides are generally more stable than other halides.[3] |
| Thioglycosides | -SR | High | Strong thiophilic promoters (e.g., NIS/TfOH) are required for activation.[4] |
| Glycosyl Trichloroacetimidates | -OC(=NH)CCl₃ | Moderate | Acidic conditions. Can rearrange to form stable N-glycosyl trichloroacetamides. |
| Glycosyl Acetates/Esters | -OAc, -OBz | High | Require strong activation; generally considered stable donor precursors. |
| Glycosyl Phosphates | -OPO(OR)₂ | Moderate to High | Can be activated under specific conditions; generally stable. |
Experimental Protocols for Stability Assessment
To quantitatively benchmark the stability of glycosyl donors, a systematic approach involving controlled hydrolysis or enzymatic degradation followed by analytical monitoring is essential.
Protocol 1: Hydrolytic Stability Assessment via HPLC
This protocol outlines a general method for comparing the hydrolytic stability of glycosyl donors under acidic or basic conditions.
Objective: To determine the rate of hydrolysis of various glycosyl donors by monitoring the decrease in the donor concentration over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Glycosyl donor of interest (e.g., this compound, peracetylated glycosyl bromide, ethyl thioglycoside)
-
Aqueous buffer solutions of desired pH (e.g., 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions, phosphate buffer for neutral conditions)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or Refractive Index)
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of the glycosyl donor in a suitable organic solvent (e.g., acetonitrile).
-
Equilibrate the aqueous buffer solution to the desired temperature (e.g., 25 °C, 37 °C, or 50 °C) in the thermostatted reaction vessel.
-
Initiate the hydrolysis reaction by adding a small aliquot of the glycosyl donor stock solution to the pre-heated buffer to achieve a final concentration suitable for HPLC analysis.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the aliquot or diluting it in a cold mobile phase.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining glycosyl donor.
-
Plot the concentration of the glycosyl donor versus time to determine the rate of hydrolysis and the half-life (t₁₂) of the donor under the tested conditions.
Protocol 2: Enzymatic Stability Assessment
This protocol provides a framework for evaluating the stability of glycosyl donors in the presence of common glycosidases.
Objective: To assess the susceptibility of glycosyl donors to enzymatic cleavage by monitoring their degradation over time.
Materials:
-
Glycosyl donor of interest
-
Relevant glycosidase (e.g., β-glucosidase for a glucose-based donor)
-
Appropriate enzyme buffer (as recommended by the enzyme supplier)
-
Reaction quenching solution (e.g., heat inactivation, addition of a denaturant)
-
Analytical method for monitoring the reaction (e.g., HPLC, TLC, or a colorimetric assay for the released sugar)
Procedure:
-
Prepare a solution of the glycosyl donor in the enzyme buffer.
-
Pre-incubate the donor solution at the optimal temperature for the chosen glycosidase.
-
Initiate the enzymatic reaction by adding a defined amount of the glycosidase.
-
At various time points, withdraw aliquots and stop the reaction using the quenching solution.
-
Analyze the samples to quantify the amount of remaining glycosyl donor or the amount of product formed.
-
Compare the degradation rates of different glycosyl donors under the same enzymatic conditions.
Visualizing Stability Assessment Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for assessing the hydrolytic and enzymatic stability of glycosyl donors.
Conclusion
The selection of an appropriate glycosyl donor is a critical decision in the synthesis of complex carbohydrates. While this compound offers a direct route to N-linked glycoconjugates, its inherent lability in aqueous media necessitates careful consideration of reaction conditions. In contrast, donors like thioglycosides provide greater stability, offering a wider window for manipulation in multi-step syntheses, but require specific and often harsh activation methods.
The provided protocols offer a starting point for researchers to systematically evaluate the stability of this compound and other glycosyl donors within the context of their specific synthetic goals. A thorough understanding of donor stability, armed with quantitative data from such benchmarking studies, will empower chemists to design more robust and efficient glycosylation strategies, ultimately accelerating the development of novel therapeutics and research tools.
References
- 1. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable glycosylamines at the reducing ends of cellulose nanocrystals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01329D [pubs.rsc.org]
- 3. Glycosyl fluorides in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation of a Quantitative Assay for beta-D-Glucopyranosylamine in Biological Samples: A Comparative Guide
This guide provides a comprehensive comparison of two potential analytical methods for the quantitative determination of beta-D-Glucopyranosylamine in biological samples such as plasma or urine. The primary method detailed is a highly sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) assay. For comparative purposes, a hypothetical enzymatic assay is also presented as a potential alternative. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Introduction to Analytical Methodologies
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results.[1] This guide focuses on a state-of-the-art LC-MS/MS method, recognized for its superior sensitivity and selectivity, and compares it with a plausible enzymatic assay, which can offer advantages in terms of simplicity and cost in certain applications.
Comparative Performance of Analytical Methods
The performance of any quantitative assay is evaluated based on a set of validation parameters.[1][2][3] The following tables summarize the expected performance characteristics of a validated LC-MS/MS method versus a hypothetical enzymatic assay for the quantification of this compound.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | LC-MS/MS Method | Enzymatic Assay (Hypothetical) |
| Selectivity | High (based on mass-to-charge ratio) | Moderate to High (dependent on enzyme specificity) |
| Lower Limit of Quantification (LLOQ) | Low (e.g., sub-ng/mL) | Moderate (e.g., ng/mL to µg/mL) |
| Linearity (r²) | > 0.99 | > 0.98 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±20% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 20% |
| Sample Volume | Low (e.g., 50-100 µL) | Moderate (e.g., 100-500 µL) |
| Throughput | High (with automation) | Moderate to High |
| Cost per Sample | High | Low to Moderate |
Table 2: Summary of Quantitative Performance Data (Hypothetical)
| Method | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy Range (%) | Precision Range (CV%) |
| LC-MS/MS | 0.5 | 500 | 95.2 - 104.5 | 2.8 - 8.8 |
| Enzymatic Assay | 10 | 1000 | 90.1 - 109.7 | 5.1 - 12.3 |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and implementation of a bioanalytical method.
LC-MS/MS Method Validation Protocol
This protocol outlines the steps for validating an LC-MS/MS method for the quantification of this compound in human plasma.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.1.2. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the SIL-IS.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.3. Chromatographic and Mass Spectrometric Conditions
-
LC System: A suitable UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the SIL-IS would need to be determined.
3.1.4. Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences.
-
Linearity: Prepare a calibration curve with at least six non-zero concentration levels. The curve should be fitted using a weighted linear regression. The accuracy of the back-calculated concentrations should be within ±15% of the nominal values (±20% for the LLOQ).[3]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in five replicates on at least three different days to determine within-run and between-run accuracy and precision. The mean concentration should be within 15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. For the LLOQ, these values should be within 20%.[2]
-
Stability: Evaluate the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[4][5]
Enzymatic Assay Protocol (Hypothetical)
This protocol is based on a hypothetical enzyme that specifically reacts with this compound to produce a detectable signal (e.g., colorimetric or fluorometric).
3.2.1. Principle An enzyme (e.g., a hypothetical "glucopyranosylamine oxidase") catalyzes the conversion of this compound, leading to the production of a chromogenic or fluorogenic compound that can be measured spectrophotometrically or fluorometrically.
3.2.2. Assay Procedure
-
Prepare a series of calibration standards of this compound in the biological matrix.
-
Add a defined volume of the sample, standard, or control to the wells of a microplate.
-
Add the enzyme solution and a suitable substrate/co-factor mixture to initiate the reaction.
-
Incubate the plate at a controlled temperature for a specific time.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the concentration of this compound in the samples by interpolating from the calibration curve.
Visualizations
Diagrams are provided to illustrate the workflow of the bioanalytical method validation and the logical relationships between the validation parameters.
Caption: Experimental workflow for the LC-MS/MS assay validation.
Caption: Logical relationship of key bioanalytical validation parameters.
Conclusion
For the quantitative analysis of this compound in biological samples, an LC-MS/MS method is proposed as the gold standard due to its high sensitivity, specificity, and broad dynamic range. While a hypothetical enzymatic assay may offer a simpler and more cost-effective alternative, it is likely to have limitations in terms of sensitivity and selectivity. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte and the desired level of analytical rigor. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the reliability of the generated data.[1][2][3][4]
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. japsonline.com [japsonline.com]
- 5. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of α- and β-Anomers of D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the α- and β-anomers of D-Glucopyranosylamine. While research has explored the bioactivities of various glycosylamine derivatives, direct comparative studies on the parent α- and β-anomers of D-Glucopyranosylamine are limited. This document synthesizes the available data, focusing on enzyme inhibition and antimicrobial activity, to highlight the potential differences stemming from their stereochemistry.
Executive Summary
The anomeric configuration at the C-1 position of D-Glucopyranosylamine plays a crucial role in determining its biological activity. The available literature predominantly focuses on the β-anomer and its derivatives, particularly in the context of enzyme inhibition. N-acetyl-β-D-glucopyranosylamine has been identified as a potent inhibitor of glycogen phosphorylase. In contrast, comprehensive biological data for the α-anomer of D-Glucopyranosylamine is scarce, necessitating further investigation to fully elucidate its therapeutic potential. This guide presents the known activities and provides the necessary experimental framework for future comparative studies.
Data Presentation: Quantitative Comparison
Due to the limited direct comparative studies, the following table summarizes the known inhibitory activities of derivatives of the anomers. It is important to note that these are not the parent compounds and the nature of the substituent significantly influences the activity.
| Anomer/Derivative | Target Enzyme | Activity (Ki/IC50) | Reference Compound | Activity (Ki/IC50) |
| N-acetyl-β-D-glucopyranosylamine | Glycogen Phosphorylase b | Ki = 32 µM[1] | α-D-glucose | Ki = 1.7 mM[1] |
| N-acetyl-β-D-glucopyranosylamine | Glycogen Phosphorylase a | Ki = 35 µM[1] | - | - |
| n-butyl α-D-glucopyranoside derivatives | Various Bacteria & Fungi | Moderate Activity | Standard Antibiotics | - |
| n-butyl β-D-glucopyranoside derivatives | Various Bacteria & Fungi | Moderate Activity | Standard Antibiotics | - |
Enzyme Inhibition
The primary reported biological activity of a D-Glucopyranosylamine anomer is the inhibition of glycogen phosphorylase by N-acetyl-β-D-glucopyranosylamine.
Glycogen Phosphorylase Inhibition by N-acetyl-β-D-glucopyranosylamine
N-acetyl-β-D-glucopyranosylamine has been identified as a potent competitive inhibitor of both glycogen phosphorylase a and b[1]. This inhibition is significant as glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. By inhibiting this enzyme, N-acetyl-β-D-glucopyranosylamine can help in lowering blood glucose levels, making it a potential therapeutic agent for diabetes. The β-configuration of the amino group is crucial for its binding to the active site of the enzyme.
α-Glucosidase Inhibition
While direct studies on D-Glucopyranosylamine anomers are lacking, α-glucosidase inhibitors are a known class of anti-diabetic drugs. These compounds act by inhibiting the enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Given the structural similarity, it is plausible that both α- and β-anomers of D-Glucopyranosylamine or their derivatives could exhibit inhibitory activity against α-glucosidase. Further research in this area is warranted.
Antimicrobial Activity
Studies on acylated derivatives of n-butyl α-D-glucopyranoside and n-butyl β-D-glucopyranoside have shown that they possess moderate antibacterial and antifungal activities[2]. However, a clear superiority of one anomer over the other was not established, and the activity was generally comparable to or slightly less than standard antibiotics. The lipophilicity and specific structure of the acyl chains appear to be significant determinants of the antimicrobial efficacy.
Experimental Protocols
Synthesis of α- and β-Anomers of D-Glucopyranosylamine
Synthesis of β-D-Glucopyranosylamine: A common method for the synthesis of β-D-glucopyranosylamine involves the reaction of D-glucose with a saturated aqueous solution of ammonium bicarbonate[3].
-
Dissolve D-glucose in a saturated aqueous solution of ammonium bicarbonate.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 48-72 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the excess ammonium bicarbonate by lyophilization or evaporation under reduced pressure.
-
Purify the resulting β-D-glucopyranosylamine by recrystallization.
Synthesis of α-D-Glucopyranosylamine: The stereoselective synthesis of α-D-glucopyranosylamine is more challenging. One approach involves the use of a suitable protecting group strategy and a glycosylation reaction that favors the formation of the α-anomer.
-
Protect the hydroxyl groups of D-glucose with a suitable protecting group (e.g., acetyl groups to form per-O-acetylated glucose).
-
Convert the protected glucose into a glycosyl donor with a leaving group that promotes α-selectivity (e.g., a glycosyl bromide or trichloroacetimidate).
-
React the glycosyl donor with a nitrogen nucleophile (e.g., ammonia or a protected amine) under conditions that favor the formation of the α-glycosidic bond.
-
Deprotect the resulting product to yield α-D-glucopyranosylamine.
-
Purify the final product using column chromatography.
Glycogen Phosphorylase Inhibition Assay
The inhibitory activity of the D-Glucopyranosylamine anomers against glycogen phosphorylase can be determined by measuring the release of inorganic phosphate from glucose-1-phosphate.
-
Prepare a reaction mixture containing rabbit muscle glycogen phosphorylase a or b in a suitable buffer (e.g., HEPES).
-
Add varying concentrations of the inhibitor (α- or β-D-Glucopyranosylamine) to the reaction mixture and pre-incubate for a specific time.
-
Initiate the enzymatic reaction by adding the substrate, glucose-1-phosphate, and glycogen.
-
Incubate the reaction at a constant temperature (e.g., 30°C).
-
Stop the reaction at different time points by adding a reagent that detects inorganic phosphate (e.g., a malachite green-based reagent).
-
Measure the absorbance of the colored product at the appropriate wavelength.
-
Calculate the initial reaction velocities and determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model.
α-Glucosidase Inhibition Assay
The inhibitory effect of the anomers on α-glucosidase activity can be assessed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Prepare a reaction mixture containing α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer.
-
Add different concentrations of the test compounds (α- or β-D-Glucopyranosylamine) to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, pNPG.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value for each anomer.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the D-Glucopyranosylamine anomers against various bacterial and fungal strains can be determined using the broth microdilution method.
-
Prepare a series of twofold dilutions of each anomer in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism without inhibitor) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway potentially modulated by D-Glucopyranosylamine anomers, focusing on the known inhibition of glycogen phosphorylase.
Caption: Hypothetical signaling pathway of D-Glucopyranosylamine anomers in a hepatocyte.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the biological activities of the α- and β-anomers of D-Glucopyranosylamine.
Caption: General workflow for the comparative analysis of D-Glucopyranosylamine anomers.
References
- 1. Interrelationships between alpha and beta-anomers of glucose affecting both insulin and glucagon secretion in the perfused rat pancreas. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of 1,1'-linked alpha-l-lyxopyranosyl beta-d-glucopyranoside, the proposed biosynthetic precursor of the FG ring system of avilamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Beta-D-Glucopyranosylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stability of novel chemical entities is a critical determinant of their therapeutic potential. Beta-D-glucopyranosylamine derivatives, a class of compounds with significant interest in drug discovery, exhibit a range of stabilities depending on their structural modifications. This guide provides an objective comparison of the in vitro and in vivo stability of these derivatives, supported by experimental data and detailed methodologies, to inform lead optimization and candidate selection.
In Vitro Stability Assessment
The initial evaluation of a compound's stability is typically performed using in vitro models that mimic physiological conditions. Key assays include plasma stability and metabolic stability in liver microsomes.
Plasma Stability
Plasma contains a variety of enzymes, such as esterases and amidases, that can degrade xenobiotics. Assessing a compound's stability in plasma is crucial for predicting its circulatory half-life. While direct comparative data for a series of this compound derivatives is limited in publicly available literature, a study on structurally related sulfonylhydrazone derivatives highlights the impact of chemical linkages on plasma stability. As shown in Table 1, derivatives with ester subunits (Compounds 6 , 7 , and 8 ) were found to be unstable in rat plasma, whereas their counterparts without this labile group (Compounds 4 , 5 , and 9 ) demonstrated high stability[1].
Table 1: In Vitro Plasma Stability of Sulfonylhydrazone Derivatives in Rat Plasma [1]
| Compound | Structure | % Remaining after 60 min | Stability Classification |
| 4 | N'-(phenylmethylidene)benzenesulfonohydrazide | >95% | Very Stable |
| 5 | N-methyl-N'-(phenylmethylidene)benzenesulfonohydrazide | >95% | Very Stable |
| 6 | ethyl 4-((2-(phenylsulfonyl)hydrazono)methyl)benzoate | 2.2% | Unstable |
| 7 | ethyl 4-((2-(phenylsulfonyl)hydrazono)methyl)benzoate | 9.6% | Unstable |
| 8 | ethyl 2-((2-(phenylsulfonyl)hydrazono)methyl)benzoate | Unstable | Unstable |
| 9 | N-methyl-N'-(4-(trifluoromethyl)phenyl)methylidene)benzenesulfonohydrazide | >95% | Very Stable |
Data adapted from a study on sulfonylhydrazone derivatives, which serve as an illustrative example of the impact of structural motifs on plasma stability.[1]
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 enzymes located in the microsomal fraction of hepatocytes. The metabolic stability of a compound in liver microsomes is a key indicator of its hepatic clearance. Generally, compounds with a longer half-life and lower intrinsic clearance in microsomal assays are considered more metabolically stable.
While specific comparative data for a series of this compound derivatives in human liver microsomes (HLM) was not available in the reviewed literature, the general principle is that structural modifications can significantly alter metabolic stability. Factors such as the nature and position of substituents on the aglycone moiety can influence the susceptibility to enzymatic degradation.
Chemical Stability
In addition to enzymatic degradation, the inherent chemical stability of a compound under different pH conditions is a critical factor, particularly for orally administered drugs that must survive the acidic environment of the stomach. A study on a β-glucogallin derivative demonstrated the superior stability of an amide N-glycosidic linkage compared to an ester linkage. The ester-linked parent compound, β-glucogallin (BGG), decomposed rapidly under thermal acidic conditions, whereas the amide-linked derivative, N-galloyl β-D-glucopyranosylamine (BGA), remained significantly more stable[2].
Table 2: Chemical Stability of β-Glucogallin (BGG) and its Amide Derivative (BGA) under Thermal Acidic Conditions [2]
| Compound | Linkage Type | % Remaining after 30 min |
| BGG | Ester | < 10% |
| BGA | Amide | > 80% |
In Vivo Stability and Pharmacokinetics
In vivo studies in animal models provide a more comprehensive understanding of a compound's stability and overall pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Key parameters derived from these studies include clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).
Table 3: Illustrative In Vivo Pharmacokinetic Parameters in Rats
| Compound | Dose & Route | Cmax (ng/mL) | AUC (ng·min/mL) | CL (mL/min/kg) | Vss (mL/kg) | t1/2 (h) | F (%) | Reference |
| ZM241385 | 5 mg/kg IV | 4458.03 | 100,446.26 | 54.57 | 1880.38 | - | - | [3][4] |
| ZM241385 | 5 mg/kg PO | 58.29 | 6599.69 | - | - | - | 6.09 | [3] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of a test compound in the presence of plasma enzymes.
Methodology:
-
Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and spiked into plasma from the desired species (e.g., human, rat, mouse) at a final concentration typically in the low micromolar range. The final concentration of the organic solvent is kept low (e.g., <1%) to avoid protein precipitation and enzyme inhibition.
-
Incubation: The plasma-compound mixture is incubated in a shaking water bath at 37°C.
-
Sampling: Aliquots are withdrawn at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t1/2) is then determined from the slope of the natural log of the percent remaining versus time plot.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of beta-D-Glucopyranosylamine
As researchers and drug development professionals, our focus is often on the application of reagents, but our responsibility extends to their entire lifecycle, including safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of beta-D-Glucopyranosylamine, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: A Principle of Precaution
The foundation of any disposal protocol is a thorough understanding of the material's hazards. While some safety data sheets (SDS) for this compound and its derivatives do not classify it as a hazardous substance, others identify it as a potential skin sensitizer[1]. In laboratory practice, we must adopt the principle of precaution. Therefore, it is prudent to handle this compound as a potential skin sensitizer (GHS Skin Sensitization, Sub-category 1A) and to manage its disposal accordingly.
The primary physical hazard associated with this compound, as with many organic solids, is its combustibility and the potential for dust explosion when in a finely distributed form that is whirled up[1]. While chemically stable under standard ambient conditions, it is incompatible with strong oxidizing agents and strong acids[2].
| Hazard Classification | Potential Risk | Primary Mitigation Strategy |
| Chemical Hazard | May cause an allergic skin reaction (H317). | Avoid all skin contact by using appropriate Personal Protective Equipment (PPE). |
| Physical Hazard | Combustible solid; fine dust may form explosive mixtures with air[1]. | Avoid generating dust during handling and disposal. Keep away from heat and ignition sources. |
| Environmental Hazard | Unknown, but should not be released into the environment or drains[2][3]. | Collect all waste for disposal by an approved waste management facility. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of PPE is a direct response to the identified hazards of skin contact, dust inhalation, and potential eye splashes.
| Task | Required PPE | Rationale |
| Routine Handling & Weighing | Nitrile gloves, safety glasses with side shields, laboratory coat. | Prevents skin contact and protects eyes from airborne particles. |
| Disposal Operations | Nitrile gloves, safety goggles, laboratory coat. | Goggles provide superior protection against splashes compared to safety glasses. |
| Spill Cleanup | Nitrile gloves, safety goggles, laboratory coat. Consider a P2 filter respirator if dust is generated. | Enhanced protection is necessary when the risk of dust generation and exposure is higher. |
Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[4][5]. Contaminated clothing should be removed immediately and washed before reuse.
Core Disposal Workflow: A Systematic Approach
The cardinal rule for the disposal of this compound is that it must not be discharged into drains or sewers[2]. All waste streams must be collected and managed by a licensed and approved waste disposal company[6].
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Waste this compound
This protocol applies to the solid chemical that is expired, no longer needed, or considered waste.
-
Preparation : Don the appropriate PPE (gloves, goggles, lab coat).
-
Container : If possible, leave the chemical in its original container[1]. If transferring is necessary, use a clean, dry, and chemically compatible container.
-
Labeling : Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".
-
Collection : Carefully place the sealed container into a larger secondary container designated for solid chemical waste.
-
Storage : Store the waste container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like strong acids and oxidizers[2].
-
Disposal : Contact your institution's Environmental Health & Safety (EH&S) department to arrange for collection by an approved waste disposal contractor[7].
Protocol 2: Management of Small Spills
In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.
-
Secure Area : Alert personnel in the immediate vicinity. If a significant amount of dust is generated, evacuate the area.
-
Don PPE : Wear appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be needed if dust is airborne.
-
Containment : Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite) to prevent further dispersal. Avoid dry sweeping, which can generate dust.
-
Collection : Gently and carefully scoop the mixture into a designated hazardous waste container. If necessary, lightly moisten the material with water to minimize dust generation during cleanup.
-
Decontamination : Clean the affected area thoroughly with soap and water.
-
Waste Disposal : Seal, label, and dispose of the container with the spill debris and any contaminated cleaning materials as described in Protocol 1.
References
Personal protective equipment for handling beta-D-Glucopyranosylamine
This guide provides crucial safety and logistical information for the handling and disposal of beta-D-Glucopyranosylamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powdered substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The primary risks associated with powdered chemicals include inhalation of airborne particles and direct contact with skin and eyes.[1][2]
Recommended PPE includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust particles.[3][4]
-
Skin Protection: A standard laboratory coat should be worn to protect against incidental contact.[1] For handling larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[3][5]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator or a dust mask should be used to prevent inhalation.[1][2][4]
Operational Plan and Disposal
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep it away from incompatible materials such as strong oxidizing agents.[7][8][9]
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood or a bench with localized exhaust ventilation, is recommended to minimize dust dispersion.
-
Weighing and Transferring:
-
Handle the powder carefully to avoid creating dust.
-
Use a spatula or other appropriate tool for transferring the chemical.
-
If possible, use a balance with a draft shield.
-
-
In Solution: Once dissolved, the risk of inhalation is significantly reduced. However, standard laboratory practices for handling chemical solutions should still be followed.
-
Spill Cleanup:
Disposal Plan:
-
This compound is generally not considered hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[11]
-
Do not discharge into sewers or waterways.[12]
Quantitative Safety Data
The following table summarizes key safety-related data for compounds structurally similar to this compound.
| Property | Value | Source |
| Physical State | Solid, Powder | [6] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation.[13] | Safety Data Sheets for similar compounds |
| Incompatibility | Strong oxidizing agents | [7][8][9] |
| Storage Temperature | 2-8°C | [6] |
| Fire Fighting Media | Water spray, dry chemical, carbon dioxide, or chemical foam.[8][13] | Safety Data Sheets for similar compounds |
Experimental Workflow for Safe Handling
The following diagram illustrates the step-by-step process for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. 2-Acetamido-2-deoxy-b- D -glucopyranosylamine 97 HPLC 4229-38-3 [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. biosynth.com [biosynth.com]
- 13. β-D-Glucopyranose | CAS#:492-61-5 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
